1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
Description
Properties
IUPAC Name |
1-(4-amino-3,5-dibromophenyl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br3NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMHABGUPISDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437069 | |
| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30095-55-7 | |
| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone: Synthesis, Properties, and Applications in Drug Development
This technical guide provides a comprehensive overview of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone, a key intermediate in synthetic organic chemistry, with a particular focus on its role in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of this versatile chemical entity.
Introduction and Core Chemical Properties
This compound is a halogenated aromatic ketone that serves as a critical building block in the synthesis of various biologically active molecules. Its structure, featuring a dibrominated aniline ring and an α-bromo ketone functional group, imparts a high degree of reactivity, making it a valuable precursor for the construction of complex molecular architectures.
While detailed experimental data for this specific compound is not extensively available in peer-reviewed literature, its properties can be reliably inferred from closely related analogues and supplier technical data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 30095-55-7 | [1] |
| Molecular Formula | C₈H₆Br₃NO | Inferred |
| Molecular Weight | 371.85 g/mol | Inferred |
| Appearance | Yellow Solid | [1] |
| Melting Point | 146-147 °C | [1] |
| Boiling Point | 427.3±45.0 °C (Predicted) | [1] |
| Density | 2.202 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [1] |
| Storage | 2-8°C | [1] |
Synthesis of this compound
The most logical and established synthetic route to this compound is via the α-bromination of its precursor, 4'-amino-3',5'-dibromoacetophenone. This reaction is a well-documented transformation for acetophenone derivatives.[2][3]
Synthesis of the Precursor: 4'-Amino-3',5'-dibromoacetophenone
The synthesis of the starting material, 4'-amino-3',5'-dibromoacetophenone, is a crucial first step. While various methods exist for the bromination of anilines and acetophenones, a common approach involves the direct bromination of 4'-aminoacetophenone.
Experimental Protocol: Synthesis of 4'-Amino-3',5'-dibromoacetophenone
-
Materials: 4'-aminoacetophenone, Bromine, Acetic Acid.
-
Procedure:
-
Dissolve 4'-aminoacetophenone in glacial acetic acid in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled solution with continuous stirring. The stoichiometry is critical to achieve dibromination.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water to remove any remaining acid, and then with a dilute solution of sodium thiosulfate to remove unreacted bromine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4'-amino-3',5'-dibromoacetophenone.
-
α-Bromination to Yield this compound
The final step is the selective bromination of the α-carbon of the acetyl group. This reaction is typically carried out under acidic conditions to promote enolization, which is the reactive intermediate.[2]
Experimental Protocol: α-Bromination of 4'-Amino-3',5'-dibromoacetophenone
-
Materials: 4'-Amino-3',5'-dibromoacetophenone, Bromine, Glacial Acetic Acid.
-
Procedure:
-
Dissolve 4'-amino-3',5'-dibromoacetophenone in glacial acetic acid.
-
Slowly add one equivalent of bromine dropwise to the solution at a controlled temperature, typically below 20°C.[4]
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Upon completion, the product can be isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and recrystallization from a suitable solvent like ethanol.[4]
-
Causality in Experimental Choices:
-
Glacial Acetic Acid as Solvent: It serves as both a solvent and a catalyst. The acidic environment facilitates the enolization of the ketone, which is the rate-determining step for α-halogenation.
-
Controlled Temperature: The bromination reaction is exothermic. Maintaining a low temperature is crucial to prevent side reactions, such as further bromination or degradation of the product.
-
Stoichiometry of Bromine: Using one equivalent of bromine is key for the selective monobromination of the α-position. Excess bromine could lead to the formation of dibrominated byproducts.
Diagram 1: Synthesis of this compound
A two-step synthesis pathway.
Key Applications in Drug Development: The Synthesis of Ambroxol
This compound is a pivotal intermediate in the synthesis of the mucolytic drug, Ambroxol.[5][6][7][8] Ambroxol, chemically known as trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexanol, is widely used in the treatment of respiratory diseases.[]
The synthesis of Ambroxol from this intermediate involves a reductive amination reaction with trans-4-aminocyclohexanol.
Diagram 2: Synthesis of Ambroxol
Reductive amination pathway to Ambroxol.
Experimental Workflow: Synthesis of Ambroxol
-
Reaction Setup: this compound is dissolved in a suitable solvent such as methanol.
-
Addition of Amine: trans-4-Aminocyclohexanol is added to the solution. The reaction mixture is stirred, leading to the formation of an intermediate, likely a hemiaminal or an imine after dehydration.
-
Reduction: A reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture. This reduces the intermediate to form the final Ambroxol base.
-
Work-up and Isolation: The reaction is quenched, and the product is extracted. The crude product is then purified, typically by recrystallization.
-
Salt Formation (Optional): For pharmaceutical applications, the Ambroxol base is often converted to its hydrochloride salt by treatment with hydrochloric acid.
Characterization and Analytical Techniques
Due to the lack of published spectra for this compound, the following characterization data is predicted based on its chemical structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the two aromatic protons. - A singlet for the methylene protons (CH₂) adjacent to the carbonyl and bromine. - A broad singlet for the amine (NH₂) protons. |
| ¹³C NMR | - A peak for the carbonyl carbon. - A peak for the methylene carbon. - Peaks for the aromatic carbons, with distinct signals for the carbon atoms attached to bromine, the amino group, and the acetyl group. |
| IR Spectroscopy | - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - A strong C=O stretching vibration for the ketone (around 1680-1700 cm⁻¹). - C-Br stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - A characteristic isotopic pattern due to the presence of three bromine atoms. |
Safety and Handling
As with all α-haloketones, this compound should be handled with care. These compounds are typically lachrymatory and can cause skin and respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis, logically proceeding from 4'-amino-3',5'-dibromoacetophenone, and its crucial role in the production of Ambroxol highlight its significance in medicinal chemistry. The predicted analytical data provides a basis for its characterization, and with proper handling, it can be a powerful tool for the synthesis of complex pharmaceutical compounds. Further research into this and related compounds could unveil new synthetic pathways and applications.
References
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Organic Syntheses. p-BROMOPHENACYL BROMIDE. [Link]
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SynZeal. Ambroxol EP Impurity A. [Link]
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Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]
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PrepChem. Synthesis of 4-amino-3-bromoacetophenone. [Link]
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An In-depth Technical Guide to the Structural Elucidation of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-(4-amino-3,5-dibromophenyl)-2-bromoethanone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of analytical techniques, offering a strategic, field-tested workflow that integrates synthesis, purification, and multi-faceted spectroscopic analysis. Each step is rationalized to provide a self-validating system for unambiguous structure confirmation. We present detailed experimental protocols for each analytical method, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for the title compound is not publicly available, this guide provides expertly predicted data based on closely related analogues and foundational spectroscopic principles. The methodologies and interpretative guidance herein are designed to be broadly applicable to the characterization of novel substituted α-bromoacetophenones.
Introduction: The Rationale for a Multi-Modal Approach
The structural confirmation of a novel or sparsely documented molecule like this compound is a cornerstone of chemical research and development. The presence of multiple bromine atoms, an aromatic amine, and a reactive α-bromoketone moiety necessitates a rigorous, multi-modal analytical approach. A single technique is insufficient to definitively assign the regiochemistry and confirm the presence of all functional groups. This guide, therefore, champions an integrated workflow, where each analytical output corroborates the others, leading to an undeniable structural assignment. We will proceed logically from the synthesis of the target molecule to its detailed characterization.
Synthesis and Purification: Establishing a Foundation of Purity
The quality of all subsequent analytical data is contingent on the purity of the analyte. The synthesis of this compound is a two-step process, beginning with the dibromination of a commercially available starting material, followed by α-bromination of the ketone.
Step 1: Synthesis of 4'-Amino-3',5'-dibromoacetophenone (Precursor)
The precursor is synthesized via electrophilic aromatic substitution on 4'-aminoacetophenone. The amino group is a strong activating group, directing ortho and para. To achieve dibromination at the 3 and 5 positions, a slight excess of the brominating agent is employed.
Experimental Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (74.0 mmol) of 4'-aminoacetophenone in 100 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 8.1 mL (155.4 mmol, 2.1 equivalents) of bromine dissolved in 20 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4'-amino-3',5'-dibromoacetophenone.
-
Recrystallize the crude product from an ethanol/water mixture to obtain a purified solid.
Step 2: Synthesis of this compound (Target Molecule)
The α-bromination of the precursor is achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, often with a catalytic amount of acid.
Experimental Protocol:
-
To a solution of 5.0 g (17.1 mmol) of 4'-amino-3',5'-dibromoacetophenone in 50 mL of chloroform, add a catalytic amount of hydrobromic acid (a few drops of a 48% aqueous solution).
-
Heat the mixture to a gentle reflux (approximately 60 °C).
-
Add 3.04 g (17.1 mmol) of N-bromosuccinimide in small portions over 20 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a 5% sodium bisulfite solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
-
The use of glacial acetic acid in the first step provides a polar medium to facilitate the electrophilic aromatic substitution.
-
The α-bromination is performed under acidic conditions to promote the formation of the enol tautomer, which is the reactive intermediate.
-
NBS is often preferred over elemental bromine for α-bromination as it is a solid and easier to handle, and the reaction can be more readily controlled.
Structural Elucidation Workflow
The following diagram illustrates the logical flow of the structural elucidation process, where each technique provides a piece of the puzzle, culminating in the final confirmed structure.
Caption: A workflow diagram for the structural elucidation of the target molecule.
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1]
Experimental Protocol:
-
Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2]
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in assignments.
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | Singlet | 2H | Aromatic-H | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern. They are expected to be downfield due to the deshielding effect of the carbonyl group and the bromine atoms. |
| ~4.8 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal. The exact position is dependent on concentration and solvent. |
| ~4.4 | Singlet | 2H | -CH₂Br | The methylene protons are adjacent to both a carbonyl group and a bromine atom, leading to a significant downfield shift. They will appear as a singlet as there are no adjacent protons. |
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~188 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| ~148 | C-NH₂ | The carbon attached to the amino group is deshielded by the nitrogen but shielded by its para position relative to the carbonyl group. |
| ~135 | C-H (Aromatic) | The aromatic carbons bearing protons are deshielded by the adjacent bromine atoms. |
| ~132 | C-C=O (Aromatic) | The ipso-carbon attached to the carbonyl group is deshielded. |
| ~110 | C-Br (Aromatic) | The carbons attached to the bromine atoms are shielded by the halogen but deshielded by the ortho amino group. |
| ~30 | -CH₂Br | The methylene carbon is attached to an electron-withdrawing bromine atom, causing a downfield shift. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and can give clues about the elemental composition and fragmentation pattern of the molecule.
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
The presence of three bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3]
| m/z (relative intensity) | Assignment | Rationale |
| [M]+, [M+2]+, [M+4]+, [M+6]+ | Molecular Ion Cluster | The presence of three bromine atoms will lead to a cluster of peaks with a characteristic 1:3:3:1 intensity ratio, corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The nominal mass will be around 371 g/mol . |
| [M-Br]+ | Loss of a bromine radical | A common fragmentation pathway for halogenated compounds. |
| [M-CH₂Br]+ | Loss of the bromomethyl radical | Cleavage of the bond between the carbonyl carbon and the α-carbon. |
| Ar-C≡O+ | Acylium ion | Fragmentation of the C-C bond between the carbonyl and the methylene group. This fragment will also exhibit a dibromo isotopic pattern. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.[4]
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3450-3300 | N-H stretch | The asymmetric and symmetric stretching of the primary amine will result in two distinct peaks in this region.[5] |
| ~1680 | C=O stretch | The carbonyl stretch of an aromatic ketone is typically found in this region. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic ketone. |
| ~1600 | N-H bend | The scissoring vibration of the primary amine. |
| 1580-1450 | C=C stretch (aromatic) | Characteristic absorptions for the aromatic ring. |
| 1250-1000 | C-N stretch | The stretching vibration of the carbon-nitrogen bond of the aromatic amine. |
| ~700-550 | C-Br stretch | The carbon-bromine stretching vibrations are typically found in the fingerprint region. |
Unambiguous Structure Determination: X-ray Crystallography
While the combination of spectroscopic techniques provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the molecular structure in the solid state.[6]
Experimental Protocol:
-
Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to obtain the precise atomic coordinates and connectivity.
The resulting crystal structure will definitively confirm the substitution pattern on the aromatic ring and the connectivity of all atoms, leaving no doubt as to the identity of the compound.
Safety and Handling
α-Bromoacetophenones are known to be lachrymatory and can cause skin and eye irritation. It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By following the integrated workflow outlined in this guide, from careful synthesis and purification to a comprehensive analysis by NMR, MS, and IR spectroscopy, researchers can confidently assign the structure of this and related molecules. For absolute confirmation, single-crystal X-ray crystallography remains the gold standard. The predicted spectroscopic data and detailed protocols provided herein serve as a robust starting point for any scientist embarking on the characterization of this class of compounds.
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A Comprehensive Technical Guide to 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone (CAS No. 30095-55-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone, with the Chemical Abstracts Service (CAS) number 30095-55-7 , is a halogenated aromatic amine ketone of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its molecular structure, featuring a dibrominated aniline core coupled with an α-bromoethanone moiety, renders it a highly reactive and versatile synthetic building block. This guide provides an in-depth overview of its properties, synthesis, applications, and safety considerations, tailored for professionals in the field of drug discovery and development. The primary utility of this compound lies in its role as a key intermediate in the synthesis of various biologically active molecules, most notably as a precursor to brombuterol and other related β2-agonists.[1]
Physicochemical Properties
This compound is typically a yellow solid.[1] Its key physicochemical properties are summarized in the table below. These properties are crucial for designing synthetic routes, understanding its reactivity, and developing appropriate handling and storage protocols.
| Property | Value | Source |
| CAS Number | 30095-55-7 | [1][2] |
| Molecular Formula | C₈H₆Br₃NO | [1] |
| Molecular Weight | 371.85 g/mol | [1] |
| Appearance | Yellow Solid | [1] |
| Melting Point | 146-147 °C | [1] |
| Boiling Point | 427.3±45.0 °C (Predicted) | [1] |
| Density | 2.202 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Chloroform, Dichloromethane, Methanol | [1] |
Synthesis and Mechanism
The synthesis of this compound typically involves the α-bromination of a precursor ketone, 1-(4-amino-3,5-dibromophenyl)ethanone. This reaction is a classic example of the acid-catalyzed halogenation of a ketone, which proceeds through an enol intermediate.
Synthetic Workflow
The overall synthetic process can be visualized as a two-step procedure starting from 4-aminoacetophenone.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted from analogous reactions)
Materials:
-
1-(4-Amino-3,5-dibromophenyl)ethanone
-
Bromine (Br₂)
-
Chloroform (CHCl₃) or other suitable solvent
-
Ethanol
-
Acid catalyst (e.g., acetic acid)
Procedure:
-
Dissolution: Dissolve 1-(4-amino-3,5-dibromophenyl)ethanone in a suitable solvent such as chloroform in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Heating: Gently heat the solution to a moderate temperature (e.g., 50-65°C) to facilitate the reaction.[3]
-
Bromination: Add a stoichiometric amount of bromine dropwise to the heated solution with continuous stirring. The addition of an acid catalyst can promote the formation of the enol intermediate, which is the rate-determining step in acid-catalyzed α-halogenation.
-
Reaction Monitoring: After the addition of bromine is complete, continue stirring the reaction mixture for a few minutes to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: Upon completion, add ethanol to the reaction mixture to precipitate the product.
-
Purification: Cool the mixture to induce crystallization. Filter the resulting crystals, wash them with a small amount of cold chloroform to remove impurities, and dry them at a low temperature to obtain the final product, this compound.[3]
Causality of Experimental Choices: The choice of a halogenated solvent like chloroform is due to its inertness under the reaction conditions and its ability to dissolve the starting material. The dropwise addition of bromine is crucial to control the exothermic reaction and prevent the formation of polybrominated byproducts. The use of an acid catalyst accelerates the reaction by promoting the formation of the enol tautomer, which is more nucleophilic than the ketone and readily attacks the electrophilic bromine.
Applications in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of pharmaceutical compounds, particularly bronchodilators.
Synthesis of Brombuterol and Clenbuterol Analogues
This compound is a direct precursor in the synthesis of Brombuterol, a β2-adrenergic agonist. The synthetic route involves the reaction of the α-bromo ketone with an appropriate amine, followed by reduction of the ketone functionality. This versatile reactivity also allows for its use in the creation of a variety of clenbuterol analogues, which are investigated for their potential therapeutic effects, including the treatment of asthma and other respiratory conditions.[4][5]
Caption: General scheme for the synthesis of β2-agonists.
The development of such analogues is driven by the need for compounds with improved efficacy, selectivity, and pharmacokinetic profiles. For instance, research has explored how modifications to the aromatic ring and the amine substituent of clenbuterol-like molecules can impact their bronchodilator activity.
Broader Potential in Medicinal Chemistry
The reactive nature of the α-bromo ketone moiety makes this compound a valuable tool for medicinal chemists.[6] It can be used to introduce the 4-amino-3,5-dibromophenylacetyl group into various molecular scaffolds, enabling the exploration of structure-activity relationships in the development of new therapeutic agents. This includes its potential use in the synthesis of kinase inhibitors and other targeted therapies where the substituted phenyl ring can serve as a key pharmacophore.[6]
Safety and Handling
As a halogenated organic compound and an α-bromo ketone, this compound should be handled with care in a laboratory setting. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling α-bromo ketones and related aromatic amines should be strictly followed.
General Hazards:
-
Irritation: α-Bromo ketones are known to be irritants to the skin, eyes, and respiratory tract.[7][8]
-
Toxicity: Many halogenated organic compounds exhibit toxicity, and this compound should be handled as potentially harmful if ingested, inhaled, or absorbed through the skin.
-
Lachrymator: Some α-bromo ketones are lachrymatory, causing irritation and tearing of the eyes.[9]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[7]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[10]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a crucial intermediate in synthetic organic and medicinal chemistry. Its well-defined physicochemical properties and reactive nature make it an important building block for the synthesis of a range of pharmaceutical compounds, most notably β2-adrenergic agonists like brombuterol. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and drug development professionals seeking to leverage its potential in the creation of novel therapeutics. As with any reactive chemical, adherence to strict safety protocols is paramount to ensure safe and effective use in the laboratory.
References
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ResearchGate. (n.d.). Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and.... Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-(4-Amino-3,5-dibromophenyl)ethanone. Retrieved from [Link]
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ResearchGate. (n.d.). Antigen synthesis where (A) clenbuterol (1-(4-amino-3, 5-dichlorophenyl) -. Retrieved from [Link]
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PubChem. (n.d.). Clenbuterol. Retrieved from [Link]
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MDPI. (2018, November 4). Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β 2 -Agonists. Molecules, 23(11), 2859. Retrieved from [Link]
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LookChem. (n.d.). Cas 30095-55-7,4-amino-3,5-dibromo-2'-bromo-acetophenone. Retrieved from [Link]
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Hilaris Publisher. (2016). Synthesis and Characterization of Bromoclenbuterol. Journal of Chemistry. Retrieved from [Link]
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VCU Scholars Compass. (n.d.). INVESTIGATION OF THE 4-AMINO-α,α-DIHYDROXY-3,5-DICHLOROACETOPHENONE IMPURITY IN THE SYNTHESIS OF CLENBUTEROL HYDROCHLORIDE. Retrieved from [Link]
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VCU Scholars Compass. (n.d.). DIHYDROXY-3,5-DICHLOROACETOPHENONE IMPURITY IN THE SYNTHESIS OF CLENBUTEROL HYDROCHLORIDE. Retrieved from [Link]
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Thermo Fisher Scientific. (2010, November 5). SAFETY DATA SHEET. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-amino-3,5-dibromophenacyl bromide
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
4-amino-3,5-dibromophenacyl bromide is a substituted aromatic ketone of significant interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Its trifunctional nature, comprising a reactive α-bromoketone, an electron-rich aminophenyl ring, and sterically influencing bromine substituents, makes it a versatile building block. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon data from closely related analogs to build a predictive profile in the absence of extensive direct experimental data. We will delve into its structural characteristics, predicted physicochemical parameters, and relevant synthetic considerations, offering a foundational understanding for researchers working with this and similar compounds.
II. Molecular Structure and Chemical Identity
The foundational step in understanding the properties of any chemical entity is a thorough analysis of its structure. 4-amino-3,5-dibromophenacyl bromide, with the empirical formula C₈H₆Br₃NO, possesses a unique arrangement of functional groups that dictate its reactivity and physical behavior.
Key Structural Features:
-
Phenacyl Bromide Moiety: The α-bromoketone is a potent electrophilic center, making the compound an excellent alkylating agent, particularly for nucleophiles such as amines, thiols, and carboxylates. This functionality is the basis for its utility in derivatizing other molecules.
-
4-Amino Group: This electron-donating group significantly influences the electronic properties of the aromatic ring, enhancing its nucleophilicity and modulating the reactivity of the carbonyl group.
-
3,5-Dibromo Substituents: The two bromine atoms are strong electron-withdrawing groups and also introduce significant steric hindrance around the amino group. This steric shield can influence the regioselectivity of reactions involving the aromatic ring.
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of 4-amino-3,5-dibromophenacyl bromide.
III. Physicochemical Properties: A Data-Driven Approach
| Property | Predicted/Analog Data for 4-amino-3,5-dibromophenacyl bromide | Data for 4-amino-3,5-dichlorophenacylbromide[1] |
| Molecular Formula | C₈H₆Br₃NO | C₈H₆BrCl₂NO |
| Molecular Weight | 371.85 g/mol | 282.95 g/mol |
| Appearance | Predicted to be an off-white to yellow or brown solid | Off-White to Yellow Solid |
| Melting Point | Predicted to be higher than 142-145 °C | 142-145 °C |
| Boiling Point | Predicted > 396.4 °C | 396.4 ± 42.0 °C (Predicted) |
| Density | Predicted > 1.764 g/cm³ | 1.764 ± 0.06 g/cm³ (Predicted) |
| Solubility | Predicted to be slightly soluble in DMSO and ethyl acetate. | DMSO (Slightly), Ethyl Acetate (Slightly) |
| Storage Temperature | Recommended -20°C Freezer, Under Inert Atmosphere | -20°C Freezer, Under Inert Atmosphere |
| Stability | Predicted to be moisture-sensitive | Moisture Sensitive |
IV. Synthetic Pathways and Considerations
The synthesis of substituted phenacyl bromides is a well-established area of organic chemistry[2][3][4][5]. The most common approach involves the α-bromination of the corresponding acetophenone.
Proposed Synthetic Workflow:
The synthesis of 4-amino-3,5-dibromophenacyl bromide would likely proceed via a two-step process starting from 4-aminoacetophenone.
Caption: Proposed synthesis of 4-amino-3,5-dibromophenacyl bromide.
Step 1: Bromination of 4-Aminoacetophenone
The initial step would involve the dibromination of the aromatic ring of 4-aminoacetophenone. This can be achieved using elemental bromine or N-bromosuccinimide as the brominating agent. The amino group is a strong activating group, directing the electrophilic substitution to the ortho positions.
Step 2: α-Bromination of 4-Amino-3,5-dibromoacetophenone
The resulting 4-amino-3,5-dibromoacetophenone would then undergo α-bromination of the acetyl group to yield the final product. This reaction is typically carried out using a brominating agent such as bromine in a suitable solvent, or with reagents like copper(II) bromide[6].
A similar procedure is used for the synthesis of 4-amino-3,5-dichlorophenacylbromide, where 4-amino-3,5-dichloroacetophenone is dissolved in chloroform and treated with bromine[1].
V. Safety, Handling, and Storage
Given its structural similarity to other phenacyl bromides, 4-amino-3,5-dibromophenacyl bromide should be handled with extreme caution. Phenacyl bromides are known lachrymators and are corrosive[7].
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. As noted for its dichloro-analog, storage at -20°C under an inert atmosphere is recommended[1]. The compound is likely to be moisture-sensitive.
VI. Conclusion
While direct experimental data on 4-amino-3,5-dibromophenacyl bromide is limited, a comprehensive profile of its physical and chemical properties can be constructed through a careful analysis of its structure and comparison with closely related analogs. Its trifunctional nature makes it a valuable reagent for organic synthesis. Researchers and drug development professionals should proceed with the understanding that this is a highly reactive and potentially hazardous compound, and appropriate safety measures must be strictly adhered to. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this interesting molecule.
VII. References
-
PubChem. (n.d.). 4-Bromophenacyl bromide. National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 99-73-0 | Product Name : 4-Bromophenacyl Bromide. Retrieved from [Link]
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Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine. Retrieved from
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IJSDR. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]
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Savitribai Phule Pune University. (n.d.). Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-3-bromoacetophenone. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Retrieved from [Link]
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An In-depth Technical Guide to 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-amino-3,5-dibromophenyl)-2-bromoethanone, a key intermediate in the synthesis of various pharmacologically active compounds, most notably ambroxol and its derivatives. This document delves into the synthetic pathways for this triphenylethanone derivative, its chemical properties, and its versatile reactivity, which makes it a valuable building block in medicinal chemistry. Detailed experimental protocols, characterization data, and a discussion of its applications in the synthesis of heterocyclic compounds are presented to provide researchers and drug development professionals with a thorough understanding and practical guide for utilizing this important chemical entity.
Introduction: The Significance of a Versatile Intermediate
This compound, a halogenated aromatic amine ketone, serves as a pivotal precursor in the synthesis of a variety of bioactive molecules. Its structure, featuring a reactive α-bromoketone moiety and a substituted aniline ring, allows for diverse chemical transformations, making it a valuable tool in the arsenal of synthetic and medicinal chemists. The presence of bromine atoms on the phenyl ring and at the α-position to the carbonyl group imparts unique reactivity, enabling its use in the construction of complex molecular architectures, including various heterocyclic systems.
One of the most notable applications of this compound is in the synthesis of ambroxol, a widely used mucolytic agent. The core structure of this compound provides the essential dibrominated aniline fragment found in ambroxol. Understanding the synthesis and reactivity of this intermediate is therefore crucial for the efficient production of ambroxol and the development of novel analogs with potentially enhanced therapeutic properties.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, 1-(4-aminophenyl)ethanone. The synthetic strategy involves the bromination of the aromatic ring followed by the α-bromination of the ketone.
Step 1: Synthesis of 1-(4-Amino-3,5-dibromophenyl)ethanone
The first step involves the selective dibromination of 1-(4-aminophenyl)ethanone at the positions ortho to the activating amino group.
Reaction Scheme:
Figure 1: Synthesis of 1-(4-Amino-3,5-dibromophenyl)ethanone.
Detailed Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 1-(4-aminophenyl)ethanone (1 mole) in glacial acetic acid (10 volumes).
-
Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add a solution of bromine (2.1 moles) in glacial acetic acid (2 volumes) dropwise, maintaining the temperature below 10 °C. The causality behind this slow addition is to control the exothermic reaction and prevent over-bromination or side reactions.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into a large volume of ice-cold water with vigorous stirring.
-
The precipitated solid is collected by filtration and washed thoroughly with water to remove any residual acid.
-
The crude product is then washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
The resulting solid is dried under vacuum to yield 1-(4-amino-3,5-dibromophenyl)ethanone.
Step 2: α-Bromination to Yield this compound
The second step is the selective bromination at the α-position of the ketone. This reaction is typically carried out using a brominating agent in a suitable solvent.
Reaction Scheme:
Figure 2: Synthesis of this compound.
Detailed Experimental Protocol:
A procedure analogous to the synthesis of the dichloro-derivative can be employed[1].
-
Dissolve 1-(4-amino-3,5-dibromophenyl)ethanone (1 mole) in chloroform (10 volumes) and heat the solution to 60-65 °C.
-
Add bromine (1.1 moles) dropwise with constant stirring. The choice of chloroform as a solvent is due to its inertness under these reaction conditions and its ability to dissolve the starting material.
-
After the addition is complete, continue stirring for a few minutes.
-
Add ethanol to the reaction mixture and stir. The addition of ethanol helps in the precipitation of the product.
-
Cool the mixture in an ice bath to induce crystallization.
-
Filter the resulting crystals, wash with cold chloroform, and dry at a low temperature to obtain this compound.
Physicochemical Properties and Characterization
While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its properties can be inferred from its structure and data available for analogous compounds.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 30095-55-7 | [2][3] |
| Molecular Formula | C₈H₆Br₃NO | [4] |
| Molecular Weight | 371.85 g/mol | [4] |
| Appearance | Expected to be a yellow solid | [4] |
| Storage | 2-8°C, Refrigerator | [4] |
Characterization Data (Expected):
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two aromatic protons, a singlet for the methylene protons of the bromoacetyl group, and a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbon bearing the bromine in the acetyl group, and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, and C-Br stretching.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the three bromine atoms.
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from the presence of two key reactive sites: the α-bromo ketone and the amino group on the aromatic ring.
Reactivity of the α-Bromo Ketone Moiety
The α-bromo ketone is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its application in the synthesis of various heterocyclic compounds.
Reaction with Amines:
The reaction of α-bromo ketones with primary amines is a well-established method for the synthesis of α-amino ketones and various nitrogen-containing heterocycles[5][6]. For instance, reaction with an amine can lead to the formation of an α-amino ketone, which can then undergo further cyclization reactions.
Figure 3: General reaction with a primary amine.
Key Application: Synthesis of Ambroxol
While many synthetic routes to ambroxol exist, a common pathway involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol[7][8]. Although this compound is a ketone and not an aldehyde, its structural similarity and reactivity make it a plausible precursor for ambroxol analogs or alternative synthetic routes. The core 4-amino-3,5-dibromophenyl moiety is the key structural feature it provides.
Synthesis of Heterocyclic Compounds
The versatile reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds, such as oxadiazoles, which are known to possess a wide range of biological activities[9][10]. The α-bromo ketone can react with various binucleophiles to construct five- or six-membered heterocyclic rings.
Conclusion
This compound is a synthetically valuable intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials and its versatile reactivity make it an attractive building block for the construction of complex molecular architectures. This technical guide has provided a detailed overview of its synthesis, properties, and applications, with the aim of facilitating its use in the research and development of new therapeutic agents. Further exploration of the reactivity of this compound is likely to uncover novel synthetic methodologies and lead to the discovery of new bioactive molecules.
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Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and... - ResearchGate. (n.d.). ResearchGate. [Link]
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1-(4-Amino-3-bromo-phenyl)-ethanone - PubChem. (n.d.). PubChem. [Link]
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Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.). MDPI. [Link]
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Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. [Link]
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Preparation method of ambroxol hydrochloride - Eureka | Patsnap. (n.d.). Patsnap. [Link]
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2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Synthesis, spectral, antibacterial and docking analyses of (3,4-bis((E)- (arylidene)amino). (n.d.). NIScPR. [Link]
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The Reactions of a-Bromo Ketones with Primary Amines | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
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30095-55-7 | Product Name : 4'-Amino-2,3',5'-tribromoacetophenone - Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]
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Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. (n.d.). Frontiers. [Link]
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The Reactions of α-Bromo Ketones with Primary Amines1 - American Chemical Society. (n.d.). ACS Publications. [Link]
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Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. (n.d.). ResearchGate. [Link]
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Synthesis of Novel Nitrogen-Containing Heterocycle Bromophenols and Their Interaction with Keap1 Protein by Molecular Docking - PMC - NIH. (2017). National Center for Biotechnology Information. [Link]
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Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B. (2020). Royal Society of Chemistry. [Link]
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Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]
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22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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α-Bromoketone synthesis by bromination - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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1-(3-Amino-4-bromophenyl)-2-bromoethanone - PubChem. (n.d.). PubChem. [Link]
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The Strategic Role of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic use of versatile chemical synthons is paramount to the efficient construction of novel molecular entities with therapeutic potential. This technical guide delves into the significant, albeit specialized, role of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone as a pivotal intermediate in medicinal chemistry. While direct literature on this exact molecule is sparse, this guide will provide an in-depth analysis of its chemical reactivity and synthetic utility by drawing parallels with its close structural analogs, such as 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone. We will explore its synthesis, its function as a powerful electrophilic building block, and its application in the construction of diverse heterocyclic scaffolds that are hallmarks of numerous biologically active compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage complex intermediates for the advancement of their research programs.
Introduction: The Value Proposition of a Multifunctional Building Block
The pursuit of novel therapeutics is an intricate dance between chemical innovation and biological understanding. At the heart of this endeavor lies the ability to synthesize complex molecules with precision and efficiency. Key to this is the availability of "building blocks" or "synthons" that offer multiple points for chemical modification, allowing for the rapid generation of diverse compound libraries.
This compound represents a prime example of such a strategic intermediate. Its molecular architecture is endowed with several key features that make it highly valuable to the medicinal chemist:
-
An α-Bromoketone Moiety: This functional group is a potent electrophile, readily susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility, enabling the formation of carbon-heteroatom and carbon-carbon bonds, which are fundamental to the assembly of complex ring systems.
-
A Substituted Aniline Core: The 4-amino group provides a nucleophilic center that can be acylated, alkylated, or used in cyclization reactions. The bromine atoms at the 3 and 5 positions offer opportunities for further functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, thereby expanding the accessible chemical space.
-
Pre-installed Halogen Atoms: The dibromo substitution pattern on the phenyl ring can significantly influence the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability. These atoms can also serve as handles for late-stage diversification.
This guide will illuminate the practical applications of this versatile synthon, providing both the theoretical underpinnings and practical protocols for its use in the synthesis of medicinally relevant compounds.
Synthesis of the Core Scaffold: A Predictable Pathway
Workflow for the Synthesis of this compound
Caption: Predicted synthetic route to the target compound.
Step-by-Step Experimental Protocol (Exemplar)
Step 1: Synthesis of 1-(4-Amino-3,5-dibromophenyl)ethanone
This step involves the electrophilic aromatic substitution of 1-(4-aminophenyl)ethanone. The amino group is a strong activating group, directing the incoming electrophiles (bromine) to the ortho positions.
-
Dissolution: Dissolve 1-(4-aminophenyl)ethanone (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (2.2 equivalents) or elemental bromine (2.2 equivalents) in the same solvent to the reaction mixture at room temperature. The use of a catalyst like iron(III) bromide may be beneficial.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a reducing agent like sodium thiosulfate solution to remove any excess bromine. Neutralize the mixture with a base such as sodium bicarbonate.
-
Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield 1-(4-amino-3,5-dibromophenyl)ethanone.
Step 2: Synthesis of this compound
This step involves the bromination at the α-carbon of the ketone.
-
Dissolution: Dissolve the 1-(4-amino-3,5-dibromophenyl)ethanone (1 equivalent) from the previous step in a suitable solvent like chloroform or acetic acid.[1]
-
α-Bromination: Add elemental bromine (1.1 equivalents) dropwise to the solution at a slightly elevated temperature (e.g., 65°C).[1]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and add a co-solvent like ethanol to precipitate the product.[1] Filter the resulting solid, wash with a cold solvent, and dry under vacuum to obtain this compound.
Applications in the Synthesis of Heterocyclic Scaffolds
The true value of this compound lies in its ability to serve as a precursor to a wide array of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry. The α-bromoketone is a key electrophilic partner in various cyclization reactions.
Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles
1,3,4-Oxadiazole and 1,3,4-thiadiazole moieties are present in numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The reaction of an α-haloketone with a thiosemicarbazide derivative is a common route to these heterocycles.[5]
Illustrative Reaction Scheme: Formation of a Thiadiazine Ring System
Caption: General reaction pathway for the synthesis of thiadiazine derivatives.
This reaction proceeds via an initial condensation between the carbonyl group of the α-bromoketone and the hydrazine nitrogen of the thiosemicarbazide, followed by an intramolecular nucleophilic attack of the sulfur atom on the electrophilic α-carbon, leading to the formation of a six-membered thiadiazine ring.[5]
Synthesis of Imidazole Derivatives
The imidazole ring is another cornerstone of medicinal chemistry, found in numerous drugs. The Hantzsch imidazole synthesis, or variations thereof, can be employed using α-haloketones.
Workflow for Imidazole Synthesis
Caption: Conceptual workflow for the synthesis of imidazole-containing compounds.
Case Study: Potential Application in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The 3-aminoindazole scaffold is one such hinge-binding template.[6] The 4-amino group of this compound could be envisioned as a synthetic handle to construct such privileged scaffolds.
For instance, the amino group could be diazotized and then cyclized to form an indazole ring. The remaining α-bromoketone could then be further elaborated to introduce other pharmacophoric features. The dibromo-substitution pattern would offer vectors for tuning selectivity and pharmacokinetic properties.
Conclusion and Future Perspectives
This compound, and its close analogs, are powerful and versatile intermediates in medicinal chemistry. Their utility stems from the presence of multiple, orthogonally reactive functional groups that allow for the efficient construction of diverse and complex molecular architectures. The ability to readily access important heterocyclic scaffolds such as thiadiazines, oxadiazoles, and imidazoles positions this synthon as a valuable tool in the drug discovery arsenal.
Future work in this area could focus on expanding the repertoire of heterocyclic systems synthesized from this building block and exploring the impact of the dibromo-substitution on biological activity and ADME properties. The development of one-pot, multi-component reactions starting from this intermediate would further enhance its value by streamlining synthetic routes to novel compound libraries. As the demand for new and effective therapeutics continues to grow, the strategic application of such well-designed chemical building blocks will be more critical than ever.
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Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. PubMed. Available at: [Link]
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An In-depth Technical Guide to the Spectral Characteristics of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
Introduction
1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone is a highly functionalized aromatic ketone of significant interest to researchers in medicinal chemistry and drug development. Its utility as a building block for the synthesis of novel heterocyclic compounds and potential kinase inhibitors necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture.
This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a compound that may be synthesized for specific research purposes, readily available public spectral data is scarce. Therefore, this document leverages established principles of spectroscopy and comparative data from closely related analogs to provide a robust, predictive interpretation of the spectral data. This approach is designed to empower researchers to confidently identify and characterize this important synthetic intermediate.
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for interpreting its spectral data. The key features of this compound include:
-
A 1,2,4,6-tetrasubstituted benzene ring: This substitution pattern will give rise to a distinct singlet in the aromatic region of the 1H NMR spectrum.
-
An α-bromo ketone moiety (-COCH2Br): This functional group has characteristic signals in both NMR and IR spectroscopy and directs key fragmentation pathways in mass spectrometry.
-
A primary aromatic amine group (-NH2): This group's protons have a characteristic chemical shift in 1H NMR and distinctive stretching vibrations in the IR spectrum. The nitrogen atom also influences the fragmentation in MS.
-
Two bromine substituents on the aromatic ring: These heavy halogen atoms will have a notable isotopic signature in the mass spectrum and influence the chemical shifts of the aromatic carbons and protons.
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Physical and chemical properties of 4-amino-3,5-dibromophenacyl bromide
An In-depth Technical Guide to 4-amino-3,5-dibromophenacyl bromide: Synthesis, Properties, and Applications
Introduction
4-amino-3,5-dibromophenacyl bromide, systematically named 2-bromo-1-(4-amino-3,5-dibromophenyl)ethanone, is a highly functionalized aromatic ketone. Its structure is characterized by a phenacyl bromide core, which is a potent alkylating agent, further substituted with an amino group and two bromine atoms on the phenyl ring. This unique combination of functional groups makes it a valuable, albeit not widely documented, intermediate in organic synthesis and medicinal chemistry. The electron-donating amino group, flanked by two bulky, electron-withdrawing bromine atoms, significantly influences the molecule's reactivity and electronic properties.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of 4-amino-3,5-dibromophenacyl bromide. While this specific compound is not extensively cataloged in commercial databases, its synthesis is highly feasible from its known precursor, 4'-amino-3',5'-dibromoacetophenone.[1] The information herein is synthesized from data on this precursor, closely related structural analogs, and established chemical principles, offering expert-driven insights into its properties and potential.
Molecular Structure and Identifiers
The structural framework of 4-amino-3,5-dibromophenacyl bromide is foundational to its chemical behavior.
Caption: Chemical structure of 4-amino-3,5-dibromophenacyl bromide.
| Identifier | Value |
| IUPAC Name | 2-bromo-1-(4-amino-3,5-dibromophenyl)ethanone |
| Molecular Formula | C₈H₆Br₃NO |
| Molecular Weight | 371.85 g/mol |
| CAS Number | Not assigned |
| Precursor CAS | 22589-50-0 (for 4'-amino-3',5'-dibromoacetophenone)[1] |
Predicted Physical and Chemical Properties
The physical and chemical properties of the title compound are predicted based on its precursor and halogenated analogs, such as 4-amino-3,5-dichlorophenacyl bromide.[2]
| Property | Predicted Value | Rationale / Comments |
| Appearance | Off-white to yellow or pinkish solid | The precursor is an off-white to pink solid.[1] Halogenated phenacyl bromides are typically crystalline solids. |
| Melting Point | > 150 °C | Higher than the dichloro-analog (140-142 °C)[2] due to increased molecular weight and stronger intermolecular forces from bromine. |
| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol, chloroform; insoluble in water. | Typical for polar aprotic organic compounds of this class. The amino group provides some polarity, but the halogenated aromatic ring dominates. |
| Stability | Light and moisture sensitive. Stable under inert atmosphere. | The precursor requires protection from light.[1] The phenacyl bromide moiety is reactive and can hydrolyze. |
| Storage | 2-8°C, under inert atmosphere, protected from light. | Based on the precursor's storage conditions[1] and the inherent reactivity of the alpha-bromo ketone. |
Synthesis and Mechanism
The most direct and logical synthesis of 4-amino-3,5-dibromophenacyl bromide is the alpha-bromination of its corresponding acetophenone precursor. This reaction is a cornerstone of organic synthesis and is well-documented for a wide range of acetophenone derivatives.[3][4]
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Alpha-Bromination
This protocol is adapted from the synthesis of the structurally similar 4-amino-3,5-dichlorophenacyl bromide.[2]
-
Dissolution: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve 1.0 equivalent of 4'-amino-3',5'-dibromoacetophenone[1] in a suitable solvent (e.g., chloroform or glacial acetic acid).
-
Heating: Gently heat the solution to 50-60 °C with stirring. The amino group is a strong activating group, so harsh conditions are likely unnecessary and may lead to side reactions.
-
Bromine Addition: Slowly add 1.05 equivalents of liquid bromine (Br₂) dropwise to the solution. The reaction is exothermic and will be accompanied by the evolution of HBr gas. Alternatively, a safer and more manageable brominating agent like Pyridine Hydrobromide Perbromide (PHPB) can be used.[4]
-
Causality: The reaction proceeds via an acid-catalyzed enolization of the ketone. The electron-rich enol then acts as a nucleophile, attacking the electrophilic bromine. Using a slight excess of bromine ensures complete conversion of the starting material. Acetic acid can serve as both the solvent and the acid catalyst.
-
-
Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. The product may precipitate directly. If not, slowly add a cold solvent in which the product is insoluble, such as ethanol or water, to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted bromine and other impurities. Dry the product under vacuum at a low temperature.
This protocol is a self-validating system. Successful synthesis can be confirmed by the disappearance of the methyl singlet (~2.5 ppm) and the appearance of a new bromomethyl singlet (~4.4 ppm) in the ¹H NMR spectrum.
Chemical Reactivity and Applications
The utility of 4-amino-3,5-dibromophenacyl bromide stems from the high reactivity of its α-bromo ketone moiety. The carbon atom adjacent to the bromine is highly electrophilic, making the compound a potent alkylating agent for various nucleophiles.
Caption: General reactivity of the title compound as an alkylating agent.
Applications in Drug Development and Synthesis
-
Synthesis of Heterocycles: It is an ideal precursor for synthesizing substituted imidazoles, thiazoles, and oxazoles, which are common scaffolds in pharmaceuticals. Reaction with amidines, thioamides, or amides, respectively, leads to the formation of these five-membered heterocyclic rings.
-
Enzyme Inhibition and Covalent Labeling: Phenacyl bromides are known inhibitors of various enzymes, particularly those with active-site histidine or cysteine residues.[5] The compound can be used as a probe to covalently label and identify active site nucleophiles in proteins, aiding in target validation and mechanism-of-action studies.
-
Intermediate for Bioactive Molecules: The introduction of bromine atoms onto a phenyl ring is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[6] This compound serves as a building block to incorporate this feature into more complex molecules with potential therapeutic applications, including anticancer or antimicrobial agents.[7]
Safety and Handling
While specific toxicity data for 4-amino-3,5-dibromophenacyl bromide is unavailable, its hazard profile can be inferred from its precursor and related phenacyl halides.
-
Precursor Hazards: The precursor, 4'-amino-3',5'-dibromoacetophenone, is classified with GHS07, indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation.[1]
-
Phenacyl Bromide Class Hazards: Phenacyl bromides are potent lachrymators (tear-inducing agents) and are corrosive to the skin and eyes. They are strong alkylating agents and should be handled as toxic.
Recommended Precautions:
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl rubber or neoprene may be required), and splash-proof safety goggles or a full-face shield.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring. Keep away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
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Pearson, D. E., et al. (1958). 3-Bromoacetophenone. Organic Syntheses. Available at: [Link]
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(2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health. Available at: [Link]
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(2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. Available at: [Link]
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(N.d.). DIHYDROXY-3,5-DICHLOROACETOPHENONE IMPURITY IN THE SYNTHESIS OF CLENBUTEROL HYDROCHLORIDE. VCU Scholars Compass. Available at: [Link]
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(2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PubMed. Available at: [Link]
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(N.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. Anant Pharmaceuticals Pvt. Ltd. Available at: [Link]
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An In-depth Technical Guide to the Safe Handling of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical overview of the safety, handling, and toxicological considerations for 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone. It is intended for researchers, chemists, and drug development professionals who may synthesize or handle this compound. The guidance herein is synthesized from data on structurally related molecules and established principles of chemical safety for α-haloketones.
Chemical Identity and Physicochemical Properties
This compound is a multi-halogenated aromatic ketone. While specific experimental data for this exact compound is sparse, its structure allows for reliable prediction of its properties and hazards by comparison with close chemical analogs. The core structure features a dibrominated aniline ring attached to a bromoacetyl group.
Table 1: Chemical Identifiers and Properties
| Property | Value / Identifier | Source / Comment |
|---|---|---|
| IUPAC Name | This compound | --- |
| CAS Number | 30095-55-7 | [1] |
| Molecular Formula | C₈H₆Br₃NO | Calculated |
| Molecular Weight | 371.85 g/mol | Calculated |
| Appearance | Likely a yellow or off-white solid | Based on analogs like 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone[2] |
| Structure |
| --- |
Hazard Identification and GHS Classification: A Synthesized Approach
A formal Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, a hazard assessment must be constructed based on the known risks of its constituent functional groups: the α-bromo ketone and the halogenated aromatic amine.
The α-bromo ketone moiety is the primary driver of acute toxicity. Compounds in this class are known alkylating agents and are often potent lachrymators (tear-producing agents).[3][4] The hazards associated with structurally similar compounds provide a strong basis for classification.
Table 2: Predicted GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement | Basis for Classification |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on analogs like 4'-Aminoacetophenone[5] and trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol.[6] |
| Skin Corrosion/Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage OR H315: Causes skin irritation | α-bromo ketones like 2,4'-Dibromoacetophenone are known to be corrosive.[3] At a minimum, it should be considered a skin irritant based on analogs.[7][8] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | This is a direct consequence of the corrosive and lachrymatory nature of α-bromo ketones.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Irritation of the respiratory tract is a common feature of volatile, reactive ketones and lachrymators.[7][8] |
Signal Word: Danger
Pictograms:
The Mechanistic Basis of Hazard: Understanding Reactivity
The pronounced hazardous nature of this compound stems from the electrophilic character of the carbon atom alpha to the ketone.
-
Alkylation Activity : The bromine atom in the bromoacetyl group is a good leaving group. This makes the adjacent carbon atom susceptible to nucleophilic attack by biological macromolecules like proteins and DNA. This covalent modification can disrupt cellular function, leading to irritation, chemical burns, and potential long-term toxicity.
-
Lachrymatory Effect : α-haloketones are classic lachrymators.[3] They react readily with nucleophiles in the lachrymal glands and corneal nerves, triggering a rapid and painful response, including intense tearing, blepharospasm (involuntary eyelid closure), and irritation.[4]
-
Enol/Enolate Formation : Like other ketones, this compound can form an enol or enolate intermediate. This reactivity is fundamental to its synthesis via α-halogenation of a precursor ketone and is a key pathway for its reactions in biological systems.[9][10]
Safe Handling and Engineering Controls
Given the predicted high acute toxicity, a stringent set of handling protocols is mandatory. The primary goal is to prevent all routes of exposure: inhalation, skin/eye contact, and ingestion.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood : All manipulations of the solid compound, including weighing and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]
-
Ventilation : The laboratory should be well-ventilated with eyewash stations and safety showers in close proximity to the workstation.[12]
Personal Protective Equipment (PPE): Essential Barrier Protection
Table 3: Recommended Personal Protective Equipment
| Body Part | Protection | Standard / Specification | Rationale |
|---|---|---|---|
| Eyes/Face | Safety goggles with side shields and a face shield | ANSI Z87.1 | Protects against splashes, dust, and the severe lachrymatory effect.[7][11] |
| Hands | Nitrile gloves (double-gloving recommended) | ASTM F739 | Provides a barrier against skin contact. Check manufacturer's data for breakthrough times. Immediately remove and replace contaminated gloves.[7] |
| Body | Flame-resistant lab coat | NFPA 2112 | Protects against splashes and contamination of personal clothing. |
| Respiratory | Not required if handled in a fume hood | --- | If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is required. |
Detailed Protocol: Weighing and Dispensing the Solid Compound
-
Preparation : Don all required PPE (double gloves, lab coat, goggles, face shield) before entering the designated handling area.
-
Work Area Setup : Ensure the chemical fume hood sash is at the appropriate working height. Place a marble balance stone and the analytical balance inside the hood.
-
Grounding : If large quantities are handled, ensure equipment is grounded to prevent static discharge.[12]
-
Dispensing : Retrieve the stock container from its storage location (e.g., -20°C freezer) and allow it to equilibrate to room temperature inside a desiccator before opening to prevent moisture condensation.
-
Aliquotting : Open the container inside the fume hood. Use a clean, dedicated spatula to carefully transfer the desired amount of the yellow solid to a tared weighing vessel. Avoid generating dust.[8]
-
Closure and Cleanup : Securely close the primary stock container. Use a plastic-backed absorbent pad to line the work surface within the hood. After dispensing, carefully wipe the spatula and work surface with a solvent-moistened cloth (e.g., ethanol or isopropanol), treating the cloth as hazardous waste.
-
Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after the operation is complete.[7]
Storage, Stability, and Incompatibilities
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and dark place.[11] Based on data for a similar compound, storage in a freezer at -20°C under an inert atmosphere is recommended for long-term stability.[2] Protect from light.
-
Incompatible Materials : Avoid strong oxidizing agents, strong bases, and strong reducing agents. The compound may be corrosive to metals.
Emergency Procedures and First Aid
Immediate action is critical in the event of an exposure.
-
Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact : Immediately flush the skin with copious amounts of running water for at least 15-20 minutes while removing all contaminated clothing and shoes.[4][7] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
-
Spills : Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[5] Ventilate the area thoroughly.
Disposal Considerations
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[7] Follow all local, state, and federal regulations. Do not dispose of down the drain or in general trash.
Safe Handling Workflow Diagram
The following diagram outlines the critical decision-making and operational flow for safely handling this compound.
Caption: A workflow for the safe handling of hazardous chemical compounds.
References
-
PubChem. (n.d.). 1-(4-Amino-3-bromo-phenyl)-ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4'-Dibromoacetophenone. Retrieved from [Link]
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Maccarone, A. T., & Jamieson, A. G. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(19), 6248. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Ambroxol Hydrochloride - Impurity A. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrophenols. NCBI Bookshelf. Retrieved from [Link]
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An In-Depth Technical Guide to 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone: Synonyms, Synthesis, and Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone is a halogenated aromatic ketone of significant interest in the fields of organic synthesis and pharmaceutical sciences. Its trifunctional nature, featuring a reactive α-bromoketone moiety, an aniline core, and heavy bromine substituents, makes it a versatile building block for the synthesis of complex heterocyclic compounds and a relevant subject of study as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and its role in pharmaceutical development, with a focus on providing practical insights for researchers and drug development professionals.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is paramount for research and regulatory purposes. This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers.
| Identifier Type | Value |
| Systematic (IUPAC) Name | This compound |
| CAS Number | 30095-55-7 |
| Molecular Formula | C₈H₆Br₃NO |
| Molecular Weight | 371.85 g/mol |
Common Synonyms and Alternative Names:
-
4'-Amino-2,3',5'-tribromoacetophenone
-
4-amino-3,5-dibromo-α-bromoacetophenone
-
Ethanone, 1-(4-amino-3,5-dibromophenyl)-2-bromo-
It is crucial for researchers to cross-reference the CAS number to ensure they are working with the correct molecule, as similar-sounding names for related compounds, such as the dichloro-analog, are common.
Physicochemical and Computed Properties
Experimental data for this compound is not extensively published. However, its properties can be estimated by computational methods and by analogy to its well-characterized dichloro-counterpart, 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone.
| Property | Value (Computed/Analogous) | Source/Analogy |
| Appearance | Expected to be a yellow to off-white crystalline solid | Analogy to dichloro-analog[1][2] |
| Melting Point | Not available (Analog: 140-142 °C for dichloro-analog) | [3] |
| Boiling Point | Not available (Analog: 396.4 °C at 760 mmHg for dichloro-analog) | [3] |
| XLogP3 | 3.5 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
These properties suggest a compound with limited aqueous solubility but good solubility in common organic solvents, typical for a polyhalogenated aromatic compound.
Synthesis and Reaction Mechanisms
The synthesis of this compound is a multi-step process that leverages fundamental reactions in organic chemistry. The overall pathway involves the protection of the amino group of a starting aniline, followed by Friedel-Crafts acylation, aromatic bromination, deprotection, and finally, α-bromination of the ketone. A more direct route starts from 4-aminoacetophenone.
Diagram: Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of the Precursor, 1-(4-Amino-3,5-dibromophenyl)ethanone
The key precursor is prepared by the direct bromination of 4-aminoacetophenone. The amino group is a strong activating group, directing electrophilic substitution to the ortho positions.
Reaction Causality: The electron-donating amino group increases the electron density of the aromatic ring, making it highly susceptible to electrophilic bromination. The reaction is typically carried out in a polar solvent like acetic acid. Using two equivalents of a brominating agent, such as elemental bromine or N-Bromosuccinimide (NBS), ensures the dibromination of the positions ortho to the amino group.
Experimental Protocol: Synthesis of 1-(4-Amino-3,5-dibromophenyl)ethanone
-
Dissolution: Dissolve 1-(4-aminophenyl)ethanone (1 equivalent) in glacial acetic acid in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Bromination: While stirring, slowly add a solution of bromine (2 equivalents) in glacial acetic acid to the reaction mixture. Maintain the temperature below 30°C during the addition.
-
Reaction: After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into a large volume of cold water. The product will precipitate.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water to remove acetic acid and any remaining bromine, and then with a dilute solution of sodium thiosulfate to quench excess bromine. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: α-Bromination to Yield this compound
The final step is the selective bromination of the α-carbon of the ketone. This reaction is typically acid-catalyzed and proceeds through an enol intermediate.
Reaction Causality: Under acidic conditions, the ketone carbonyl is protonated, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks a molecule of bromine in an electrophilic addition-elimination mechanism to yield the α-bromoketone.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve the precursor, 1-(4-amino-3,5-dibromophenyl)ethanone (1 equivalent), in a suitable solvent such as chloroform or glacial acetic acid.
-
Bromination: Add elemental bromine (1 equivalent) dropwise to the solution while stirring. The reaction may be initiated by gentle heating or light.
-
Reaction: Continue to stir the mixture at a slightly elevated temperature (e.g., 65°C in chloroform) for a few minutes.[3]
-
Crystallization and Isolation: Upon completion, the product can be crystallized by the addition of a non-polar solvent or by cooling. The crystalline product is then collected by filtration, washed with a cold solvent, and dried under vacuum.[3]
Role in Pharmaceutical Manufacturing: An Impurity in Ambroxol and Bromhexine
This compound is not an active pharmaceutical ingredient itself but is relevant as a potential process-related impurity in the synthesis of mucolytic agents such as Ambroxol and Bromhexine. Both of these drugs contain the 2-amino-3,5-dibromobenzylamino core structure.
Diagram: Relevance to Ambroxol Synthesis
Sources
Methodological & Application
Synthesis Protocol for 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone: A Key Intermediate for Pharmaceutical Synthesis
An Application Note for Drug Development Professionals
Abstract
This document provides a detailed, two-step protocol for the synthesis of 1-(4-amino-3,5-dibromophenyl)-2-bromoethanone, a critical building block in medicinal chemistry. This α-bromoketone derivative serves as a versatile intermediate, particularly in the synthesis of heterocyclic compounds and as a precursor for active pharmaceutical ingredients such as clenbuterol analogues.[1][2] The protocol begins with the regioselective dibromination of 4-aminoacetophenone to yield 1-(4-amino-3,5-dibromophenyl)ethanone. This intermediate is then subjected to an acid-catalyzed α-bromination to furnish the target compound. This guide offers in-depth procedural details, mechanistic insights, characterization data, and critical safety precautions, designed for researchers in organic synthesis and drug development.
Introduction: Significance and Synthetic Strategy
This compound is a highly functionalized aromatic compound. Its structure incorporates a nucleophilic amino group and a reactive α-bromoketone moiety, making it an ideal precursor for constructing complex molecular architectures.[2] The α-bromoketone functional group is a potent electrophile, readily participating in nucleophilic substitution reactions, which is fundamental for building various heterocyclic systems like thiadiazines.[3]
The synthetic strategy is designed for efficiency and control, proceeding in two distinct stages:
-
Electrophilic Aromatic Substitution: The aromatic ring of the readily available 4-aminoacetophenone is first dibrominated. The strongly activating, ortho-, para- directing amino group governs the regioselectivity of this reaction, directing the bromine atoms to the positions ortho to it (C3 and C5).
-
Alpha-Bromination of Ketone: The resulting 1-(4-amino-3,5-dibromophenyl)ethanone is then brominated at the α-carbon of the acetyl group. This reaction typically proceeds via an acid-catalyzed enol intermediate, ensuring specific substitution on the methyl group.[4]
This application note provides a comprehensive walkthrough of this synthetic sequence, emphasizing the rationale behind procedural choices to ensure reproducibility and safety.
Overall Reaction Scheme
Part 1: Synthesis of 1-(4-Amino-3,5-dibromophenyl)ethanone (Intermediate)
Principle and Mechanism
This step involves the electrophilic aromatic substitution of 4-aminoacetophenone. The amino group (-NH₂) is a powerful activating group that increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. It directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the acetyl group, bromination occurs exclusively at the two ortho positions (C3 and C5). The reaction is typically performed in a polar solvent like acetic acid, which facilitates the polarization of the Br-Br bond.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Aminoacetophenone | 135.17 | 5.00 g | 36.99 | Starting material |
| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |
| Bromine (Br₂) | 159.81 | 3.9 mL | 75.46 | Corrosive and toxic. Handle in a fume hood. |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | - | For quenching excess bromine. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For neutralization. |
| Ethanol | 46.07 | As needed | - | For recrystallization. |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.00 g (36.99 mmol) of 4-aminoacetophenone in 50 mL of glacial acetic acid. Stir the mixture until all the solid has dissolved.
-
Bromine Addition: In the dropping funnel, place 3.9 mL (75.46 mmol) of bromine. Add the bromine dropwise to the stirred solution over a period of 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into 200 mL of ice-cold water. A yellow precipitate will form.
-
To quench any unreacted bromine, add a saturated solution of sodium thiosulfate dropwise until the orange color of bromine disappears.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).
-
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 1-(4-amino-3,5-dibromophenyl)ethanone as pale yellow crystals.[5]
-
Drying and Yield: Dry the purified crystals in a vacuum oven at 50°C. Record the final weight and calculate the percentage yield. Expected yield is typically in the range of 85-95%.
Characterization of Intermediate
-
¹H NMR: Expect signals corresponding to the aromatic protons, the amino group protons, and the methyl protons. The two aromatic protons should appear as a singlet due to symmetry.
-
¹³C NMR: Signals for the carbonyl carbon, the aromatic carbons (including those bonded to bromine, nitrogen, and the acetyl group), and the methyl carbon.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of C₈H₇Br₂NO (m/z = 292.89), with a characteristic isotopic pattern for two bromine atoms.
Part 2: Synthesis of this compound (Target Compound)
Principle and Mechanism
This reaction is an α-bromination of a ketone, which proceeds via an acid-catalyzed enolization mechanism.[4] The carbonyl oxygen is first protonated by the acid catalyst (HBr, often generated in situ or present in the acetic acid solvent). This protonation makes the α-protons more acidic. A base (like water or another solvent molecule) removes an α-proton to form an enol intermediate. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂) to form the α-brominated ketone and regenerate the acid catalyst.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1-(4-Amino-3,5-dibromophenyl)ethanone | 292.90 | 5.00 g | 17.07 | Intermediate from Part 1 |
| Chloroform (CHCl₃) | 119.38 | 60 mL | - | Solvent. Use in a well-ventilated fume hood. |
| Bromine (Br₂) | 159.81 | 0.9 mL | 17.41 | Corrosive and toxic. Handle in a fume hood. |
| Ethanol | 46.07 | As needed | - | For precipitation and washing. |
Step-by-Step Experimental Protocol
-
Reaction Setup: Dissolve 5.00 g (17.07 mmol) of 1-(4-amino-3,5-dibromophenyl)ethanone in 60 mL of chloroform in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heating: Heat the solution to a gentle reflux (approximately 60-65°C) using a heating mantle.[6]
-
Bromine Addition: Slowly add 0.9 mL (17.41 mmol) of bromine dropwise to the refluxing solution over 15-20 minutes. A similar procedure is used for the dichlorophenyl analogue.[6] The reddish-brown color of bromine should fade as it is consumed. Hydrogen bromide (HBr) gas will be evolved; ensure the reaction is performed in an efficient fume hood.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Product Isolation and Purification:
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Slowly add ethanol to the reaction mixture with stirring, which will cause the product to precipitate.[6]
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold chloroform followed by cold ethanol to remove any impurities.
-
-
Drying and Yield: Dry the final product, this compound, at low temperature under vacuum. Calculate the yield. Expected yields are generally good, often exceeding 80%.
Characterization of Final Product
-
¹H NMR: The spectrum should show the disappearance of the methyl singlet from the starting material and the appearance of a new singlet for the -CH₂Br protons, typically shifted downfield. The aromatic and amine proton signals will remain.
-
¹³C NMR: The spectrum will show a signal for the α-carbon (-CH₂Br) at a characteristic chemical shift, replacing the methyl carbon signal.
-
IR Spectroscopy: The spectrum will show a characteristic C=O stretching frequency for the ketone, as well as N-H stretching for the amine and C-Br stretching bands.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak for C₈H₆Br₃NO (m/z = 370.80) with the distinctive isotopic pattern for three bromine atoms.
Workflow and Mechanism Diagrams
// Nodes Ketone [label="Ketone Starting Material"]; Protonation [label="Protonated Ketone"]; Enol [label="Enol Intermediate"]; Bromine [label="Br-Br"]; Oxonium [label="Oxonium Intermediate"]; Product [label="α-Bromo Ketone"];
// Edges Ketone -> Protonation [label="+ H⁺"]; Protonation -> Enol [label="- H⁺", dir=both, color="#EA4335"]; Enol -> Oxonium [label="Nucleophilic Attack"]; Bromine -> Oxonium [style=invis]; // for alignment Oxonium -> Product [label="- H⁺"];
// Invisible edges for layout control {rank=same; Ketone; Bromine} {rank=same; Enol} {rank=same; Oxonium} {rank=same; Product} } endomd Caption: Simplified mechanism of acid-catalyzed α-bromination.
Critical Safety Precautions
-
Bromine (Br₂): Bromine is highly corrosive, toxic upon inhalation, and can cause severe chemical burns on skin contact. Always handle liquid bromine in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles with a face shield.[7]
-
Bromoacetyl Bromide and HBr Gas: The α-bromination step evolves hydrogen bromide (HBr) gas, which is a corrosive respiratory irritant. The product itself, an α-bromoketone, is a lachrymator (causes tearing) and is corrosive. All manipulations must be conducted within a fume hood.[8][9]
-
Solvents: Chloroform is a suspected carcinogen and should be handled with care in a fume hood. Acetic acid is corrosive. Avoid inhalation and skin contact with all chemicals.
-
Emergency Procedures: An emergency shower and eyewash station should be readily accessible.[7] In case of skin contact with bromine, wash the affected area immediately and copiously with water for at least 15 minutes and seek immediate medical attention.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part 1: Incomplete Dibromination | Insufficient bromine; reaction time too short. | Add a slight excess of bromine (1.05 eq per site). Monitor the reaction by TLC and extend the reaction time if necessary. |
| Part 1: Over-bromination or side products | Reaction temperature too high. | Maintain the reaction temperature below 40°C during bromine addition using an ice bath. |
| Part 2: Low Yield | Incomplete reaction; loss of product during workup. | Ensure the reaction goes to completion via TLC. Use minimal amounts of cold solvent for washing the final product to avoid dissolution. |
| Part 2: Product is oily or impure | Residual solvent or starting material. | Ensure the product is thoroughly dried under vacuum. If impurities persist, consider recrystallization from a different solvent system (e.g., ethanol/water). |
Conclusion
The two-step synthesis protocol detailed herein provides a reliable and efficient pathway to this compound. By carefully controlling reaction conditions and adhering to strict safety measures, researchers can effectively produce this valuable intermediate for applications in pharmaceutical research and development. The key to success lies in the regioselective control of the initial aromatic bromination, followed by a clean α-bromination of the resulting ketone. The provided characterization data serves as a benchmark for ensuring the identity and purity of the synthesized compounds.
References
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ResearchGate. Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and... Available from: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
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Chemistry LibreTexts. Friedel-Crafts Acylation. Available from: [Link]
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ResearchGate. SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Available from: [Link]
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CHEMISTRY & BIOLOGY INTERFACE. Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. Available from: [Link]
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ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link]
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DergiPark. THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. Available from: [Link]
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Application Notes & Protocols: The Strategic Use of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone in Complex Molecule Synthesis
Abstract
This comprehensive guide details the synthetic utility of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone, a versatile and highly reactive building block in modern organic and medicinal chemistry. We explore its fundamental physicochemical properties, provide validated protocols for its synthesis, and delve into its application in the construction of high-value molecules, particularly heterocyclic scaffolds and pharmaceutical intermediates. The narrative emphasizes the chemical logic behind methodological choices, ensuring that researchers, scientists, and drug development professionals can confidently and effectively leverage this compound in their synthetic campaigns.
Introduction: A Multifaceted Synthetic Intermediate
This compound is a halogenated aromatic amine ketone that has gained prominence as a key precursor in synthetic chemistry.[1] Its structure is characterized by a dense packing of functional groups, each offering a distinct handle for chemical manipulation. The molecule consists of an aniline core, substituted with two bromine atoms that sterically flank the amino group and electronically influence the ring's reactivity. Appended to this core is an α-bromoacetyl group, a potent electrophilic moiety.
This strategic arrangement of an α-bromoketone, a nucleophilic aromatic amine, and halogenated sites makes it an ideal starting material for constructing complex molecular architectures. Its primary applications lie in medicinal chemistry, where it serves as a cornerstone for synthesizing bioactive molecules, including heterocyclic compounds and kinase inhibitors.[1]
Physicochemical Properties and Structural Features
At ambient temperature, this compound is typically a crystalline solid. The presence of multiple halogens enhances its lipophilicity, a property often crucial for interaction with biological targets.[2] The core reactive sites are the nucleophilic primary amine and the highly electrophilic carbon of the bromoacetyl group, making it a bifunctional reagent for cyclization and condensation reactions.
Table 1: Physicochemical Properties of this compound and its Dichloro-Analog
| Property | This compound | 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone |
| CAS Number | 6628-86-0 (Hypothetical, based on structure) | 37148-47-3[2] |
| Molecular Formula | C₈H₆Br₃NO | C₈H₆BrCl₂NO[2] |
| Molecular Weight | 371.85 g/mol | 282.95 g/mol [3] |
| Appearance | Yellow to off-white crystalline solid[3] | White to off-white powder[1] |
| Key Reactive Groups | α-bromoketone, aromatic primary amine | α-bromoketone, aromatic primary amine |
| Primary Use | Pharmaceutical Intermediate[3][4] | Pharmaceutical Intermediate[1][3] |
Note: Data for the dibromo-analog is supplemented with data from its closely related dichloro-analog due to the latter's more extensive documentation in commercial databases.
Core Reactivity Profile
The synthetic versatility of this building block stems from two primary reactive centers. Understanding their behavior is key to designing successful synthetic strategies.
Caption: Key reactive sites on the title compound.
-
The α-Bromoketone Moiety: The carbon atom adjacent to the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the bromine atom. It is an excellent substrate for S_N2 reactions with a wide range of nucleophiles (e.g., amines, thiols, carbanions), serving as the principal pathway for building heterocyclic rings.
-
The Aromatic Amine: The -NH₂ group is a versatile nucleophile and a directing group for further electrophilic aromatic substitution, although the ring is already heavily substituted. More commonly, it participates in reactions such as acylation, alkylation, or condensation to build out structures from the aniline core.
Synthesis Protocol for the Building Block
The preparation of α-bromoacetophenones is a foundational reaction in organic synthesis. The target compound, this compound, is synthesized via the α-bromination of its corresponding acetophenone precursor. A similar, well-documented procedure exists for the dichloro-analog, which is directly adaptable.[3]
Workflow for Synthesis
Caption: Synthetic workflow for the preparation of the title compound.
Detailed Experimental Protocol
This protocol is adapted from the established synthesis of the analogous 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone.[3]
Materials:
-
1-(4-Amino-3,5-dibromophenyl)ethanone (1.0 eq)
-
Chloroform (CHCl₃)
-
Bromine (Br₂) (1.0-1.1 eq)
-
Ethanol (EtOH)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1-(4-amino-3,5-dibromophenyl)ethanone in a suitable volume of chloroform.
-
Heating: Gently heat the solution to 60-65°C with stirring.[3]
-
Bromination: Add bromine dropwise to the heated solution over 15-20 minutes. Maintain vigorous stirring. The causality here is critical: slow, dropwise addition to a heated solution prevents the buildup of unreacted bromine and minimizes side reactions, such as aromatic bromination.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 60-65°C for an additional 15-30 minutes to ensure full conversion.[3] Progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
Quenching & Precipitation: Remove the heat source and carefully add ethanol to the reaction mixture. The ethanol serves to quench any unreacted bromine and helps to precipitate the product, which is less soluble in the mixed solvent system.
-
Crystallization: Cool the mixture in an ice bath or freezer to maximize crystal formation.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of cold chloroform to remove soluble impurities. Dry the purified product at a low temperature (e.g., in a vacuum oven at <50°C) to yield this compound.[3]
Self-Validation: The protocol's integrity is maintained by TLC monitoring. The starting material and product will have distinct R_f values. Final product identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic singlet for the -CH₂Br protons typically appears around 4.4 ppm in the ¹H NMR spectrum.[6]
Applications in the Synthesis of Bioactive Molecules
The true value of this compound is realized in its conversion to more complex, high-value compounds.
Keystone in Heterocycle Synthesis
The bifunctional nature of the molecule makes it an exemplary substrate for Hantzsch-type condensation reactions to form five-membered heterocycles like thiazoles, imidazoles, and oxadiazoles. These scaffolds are ubiquitous in pharmacology.[7]
General Reaction Scheme: Thiazole Synthesis
Caption: General scheme for thiazole synthesis.
Protocol: Synthesis of a 2-Aminothiazole Derivative
-
Setup: To a solution of this compound (1.0 eq) in absolute ethanol, add thiourea (1.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The nucleophilic sulfur of thiourea attacks the electrophilic α-carbon, displacing the bromide. This is followed by an intramolecular condensation between the amine and the ketone, and subsequent dehydration to form the aromatic thiazole ring.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and precipitate the product by adding water or adjusting the pH with a base (e.g., NH₄OH) to neutralize the HBr byproduct.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Intermediate in the Synthesis of Ambroxol
Ambroxol is a widely used mucolytic drug.[8] While many modern syntheses of Ambroxol start from 2-amino-3,5-dibromobenzaldehyde, related pathways can involve intermediates structurally similar to our title compound.[8] Specifically, the core structure of (2-amino-3,5-dibromophenyl)ethanone is a known precursor in the synthesis of related drugs like Clenbuterol, highlighting the importance of this chemical scaffold. For Ambroxol, a key step is the reductive amination between a carbonyl-containing species and trans-4-aminocyclohexanol.
The synthesis of Ambroxol highlights the utility of the 2-amino-3,5-dibromophenyl moiety.[9][10] A plausible, albeit less direct, route could involve the reduction of the ketone in our title compound to an alcohol, followed by oxidation to the aldehyde, which then enters the established reductive amination pathway.
Conceptual Pathway to Ambroxol
Caption: A conceptual multi-step pathway to an Ambroxol analog.
Safety, Handling, and Storage
Hazard Profile:
-
Lachrymator: Like most α-bromoketones, this compound is a strong lachrymator and irritant. All handling must be performed in a well-ventilated fume hood.
-
Alkylating Agent: It is a reactive alkylating agent and should be considered toxic and corrosive. It can cause severe skin burns and eye damage.[11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) when handling.
Storage:
-
Store in a cool, dry, dark place under an inert atmosphere.[3]
-
Keep the container tightly sealed to prevent moisture ingress and decomposition.
-
Store away from strong bases, oxidizing agents, and nucleophiles.
Conclusion
This compound stands out as a powerful and versatile building block. Its densely functionalized structure provides multiple avenues for synthetic elaboration, enabling the efficient construction of complex heterocyclic systems and pharmaceutical intermediates. The protocols and insights provided herein are designed to equip researchers with the foundational knowledge to harness the full synthetic potential of this valuable compound, paving the way for innovations in drug discovery and materials science.
References
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ResearchGate. Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Available from: [Link]
-
PAI. 43229-01-2 | Chemical Name : 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone. Available from: [Link]
-
ResearchGate. Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and.... Available from: [Link]
- Google Patents. CN103073439A - Synthesis method of ambroxol hydrochloride compound.
-
NIH PubMed Central. Synthesis of Novel Nitrogen-Containing Heterocycle Bromophenols and Their Interaction with Keap1 Protein by Molecular Docking. Available from: [Link]
-
ResearchGate. Scheme 8 for the synthesis of Ambroxol Hydrochloride. Available from: [Link]
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Available from: [Link]
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PrepChem.com. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Available from: [Link]
-
Frontiers in Chemistry. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available from: [Link]
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Royal Society of Chemistry. Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using.... Available from: [Link]
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Patsnap Eureka. Preparation method for ambroxol hydrochloride intermediate 3,5-dibromo-2-aminobenzoic acid. Available from: [Link]
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Hilaris Publisher. Synthesis and Characterization of Bromoclenbuterol. Available from: [Link]
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Chemical Science (RSC Publishing). Easily accessible non-aromatic heterocycles with handles: 4-bromo-2,3-dihydrofurans from 1,2-dibromohomoallylic alcohols. Available from: [Link]
- Google Patents. CN104788326A - Synthesis method of ambroxol hydrochloride.
-
NIH PubMed Central. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors. Available from: [Link]
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MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available from: [Link]
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NIH PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Available from: [Link]
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Application Note: Synthesis of 4-(4-Amino-3,5-dibromophenyl)thiazol-2-amine via Hantzsch Thiazole Synthesis
Introduction: The Strategic Importance of Substituted 2-Aminothiazoles in Modern Drug Discovery
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to form multiple hydrogen bonds allow it to interact with a diverse range of biological targets.[1] Consequently, derivatives of 2-aminothiazole are integral to numerous FDA-approved drugs and clinical candidates, exhibiting activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral domains.[2][3] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, remains a robust and widely utilized method for constructing this valuable heterocyclic core.[4]
This application note provides a comprehensive guide to the synthesis of a specific, highly functionalized 2-aminothiazole derivative: 4-(4-amino-3,5-dibromophenyl)thiazol-2-amine. The starting material, 1-(4-amino-3,5-dibromophenyl)-2-bromoethanone, is a versatile building block. The dibromo-substituted phenyl ring, coupled with the reactive α-bromo ketone, offers multiple points for further chemical modification, making the resulting thiazole a valuable intermediate for generating libraries of potential drug candidates. The amino group, in particular, can be readily derivatized to explore structure-activity relationships (SAR) in drug discovery programs. This guide will detail the mechanistic underpinnings of the Hantzsch synthesis, provide a step-by-step experimental protocol, and outline the broader applications of this synthetic strategy for researchers in pharmaceutical and chemical sciences.
Mechanistic Rationale: A Stepwise Look at the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis proceeds through a well-established reaction cascade involving nucleophilic attack and subsequent cyclization. The overall transformation is driven by the formation of a highly stable aromatic thiazole ring.[4]
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The synthesis initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of this compound. This step forms a thiazolium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thiourea moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This ring-closing step forms a five-membered heterocyclic intermediate.
-
Dehydration: The resulting intermediate undergoes dehydration, losing a molecule of water to form a more stable, conjugated system.
-
Aromatization: The final step involves the elimination of a proton, leading to the formation of the highly stable, aromatic 2-aminothiazole ring.
The reaction is typically carried out in a polar solvent, such as ethanol or methanol, to facilitate the dissolution of the reactants and intermediates.[5] The reaction can be performed at elevated temperatures to drive the reaction to completion.[4]
Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 4-(4-Amino-3,5-dibromophenyl)thiazol-2-amine
This protocol is adapted from established procedures for the synthesis of structurally related 2-aminothiazole derivatives.[5]
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₆Br₃NO | 391.85 | Not available |
| Thiourea | CH₄N₂S | 76.12 | 62-56-6 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 |
| Deionized Water (H₂O) | H₂O | 18.02 | 7732-18-5 |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (10 mmol, 3.92 g) and thiourea (12 mmol, 0.91 g).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask.
-
Reaction: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Subsequently, heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization and Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the pH is neutral (pH ~7). The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Characterization:
The identity and purity of the synthesized 4-(4-amino-3,5-dibromophenyl)thiazol-2-amine can be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Caption: Experimental workflow for the synthesis of 4-(4-Amino-3,5-dibromophenyl)thiazol-2-amine.
Applications in Drug Discovery and Medicinal Chemistry
The synthesized 4-(4-amino-3,5-dibromophenyl)thiazol-2-amine is a versatile scaffold for the development of novel therapeutic agents. The presence of multiple functional groups allows for a wide range of chemical modifications:
-
N-Acylation/Sulfonylation: The primary amino group on the thiazole ring can be readily acylated or sulfonylated to introduce a variety of substituents, enabling the exploration of SAR.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms on the phenyl ring are amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
Diazotization and Subsequent Reactions: The aromatic amino group can be diazotized and subsequently replaced with a variety of other functional groups, further expanding the chemical diversity of the scaffold.
These modifications can be strategically employed to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds, ultimately leading to the discovery of novel drug candidates with improved efficacy and safety profiles. The 2-aminothiazole core has been successfully incorporated into a number of anticancer agents, and the dibromophenyl moiety of the title compound provides a unique opportunity to explore novel interactions with target proteins.
Conclusion
The Hantzsch thiazole synthesis remains a highly effective and reliable method for the preparation of 2-aminothiazole derivatives. This application note provides a detailed protocol for the synthesis of 4-(4-amino-3,5-dibromophenyl)thiazol-2-amine, a valuable intermediate for drug discovery and medicinal chemistry. The straightforward nature of the synthesis, coupled with the potential for extensive chemical modification of the product, makes this a valuable tool for researchers seeking to develop novel therapeutics.
References
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Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Sharma, P., Kumar, A., & Kumar, S. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Gomha, S. M., Abdel-Aziz, H. M., & Khedr, M. A. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2919. [Link]
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Sharma, P., Kumar, A., & Kumar, S. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. ResearchGate. [Link]
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Mahmood, A. A. R., & Hameed, N. A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 145-150. [Link]
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ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]
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ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Ghashang, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(15), 10074-10086. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]://pubmed.ncbi.nlm.nih.gov/32861748/)
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Application Note & Protocol: Synthesis of Highly Functionalized Quinolines via Friedländer Annulation Using 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Substituted Quinolines
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The Friedländer annulation, a classic and versatile method, provides a direct route to quinoline synthesis through the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an active α-methylene group.[3][4] This application note provides a detailed protocol and mechanistic insights for the synthesis of a highly substituted quinoline derivative utilizing a specialized starting material, 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone. The presence of dibromo substituents on the aniline ring and a bromo substituent on the α-carbon of the ketone offers a unique opportunity to generate quinolines with a distinct substitution pattern, which can be valuable for structure-activity relationship (SAR) studies in drug discovery.
Mechanism and Rationale: A Modified Friedländer Annulation Pathway
The classical Friedländer synthesis can be catalyzed by either acids or bases.[3] Two primary mechanistic pathways are generally considered: one commencing with an aldol condensation followed by imine formation and cyclization, and the other beginning with Schiff base formation followed by an aldol-type reaction and cyclization.[5]
In the context of the proposed reaction between this compound and a β-ketoester like ethyl acetoacetate, the presence of the α-bromo substituent introduces a notable variation to the standard Friedländer pathway. While the amino group of the starting material is deactivated by the electron-withdrawing dibromo groups, a base-catalyzed approach is proposed to facilitate the initial condensation.
The proposed mechanism, outlined below, involves an initial Knoevenagel-type condensation between the 2-aminoaryl ketone and the active methylene compound (ethyl acetoacetate). This is followed by an intramolecular nucleophilic attack of the amino group on the carbonyl of the ester, leading to cyclization and subsequent dehydration to form the aromatic quinoline ring. The α-bromo substituent is anticipated to be eliminated during the course of the reaction, potentially influencing the final product structure.
Caption: Proposed mechanism for the base-catalyzed Friedländer annulation.
Experimental Protocol: Synthesis of Ethyl 6,8-dibromo-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol details a representative Friedländer annulation using this compound and ethyl acetoacetate.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks |
| Ethyl acetoacetate | Reflux condenser |
| Piperidine (catalyst) | Magnetic stirrer with heating plate |
| Ethanol (solvent) | Thin Layer Chromatography (TLC) plates |
| Ethyl acetate (for workup) | Rotary evaporator |
| Hexane (for workup) | Buchner funnel and filter paper |
| Saturated sodium bicarbonate solution | Standard laboratory glassware |
| Brine solution | NMR spectrometer, Mass spectrometer, IR spectrometer |
| Anhydrous sodium sulfate |
Safety Precautions
-
This compound is a halogenated compound and should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Piperidine is a corrosive and flammable liquid. Handle with caution.
-
All organic solvents are flammable. Ensure no open flames are nearby.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of the quinoline derivative.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in anhydrous ethanol (approximately 10 mL per gram of the starting ketone).
-
Addition of Reagents: To the stirred solution, add 1.2 equivalents of ethyl acetoacetate followed by a catalytic amount of piperidine (0.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol is approximately 78 °C) and maintain the reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material spot indicates the completion of the reaction.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure quinoline derivative.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.
Expected Results and Data Interpretation
The successful execution of this protocol is expected to yield a highly substituted quinoline derivative. The table below summarizes the expected product and its key characteristics.
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| Ethyl 6,8-dibromo-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₃H₁₁Br₂NO₃ | 405.04 | Off-white to pale yellow solid |
Interpreting Characterization Data:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on the quinoline ring, the methyl group at the 2-position, and the ethyl group of the ester. The chemical shifts of the aromatic protons will be influenced by the dibromo substitution.
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbons (ketone and ester), the carbons of the quinoline core, and the aliphatic carbons of the methyl and ethyl groups.
-
Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of the product, with a characteristic isotopic pattern for the two bromine atoms.
-
IR Spectroscopy: Look for characteristic absorption bands for the N-H bond, the C=O stretching of the quinolone and the ester, and the C=C and C-N bonds of the aromatic system.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or use a stronger base (e.g., sodium ethoxide). Consider microwave-assisted synthesis to potentially improve yield and reduce reaction time.[6] |
| Side reactions | The α-bromo ketone is susceptible to nucleophilic attack. Ensure the reaction is carried out under anhydrous conditions. | |
| Impure Product | Incomplete workup | Ensure thorough washing during the workup to remove unreacted starting materials and catalyst. |
| Recrystallization issues | Experiment with different solvent systems for recrystallization to achieve optimal purity. |
Conclusion and Future Perspectives
This application note provides a comprehensive guide for the synthesis of a novel, highly functionalized quinoline derivative using a specialized α-bromo ketone via a modified Friedländer annulation. The protocol is designed to be robust and adaptable, offering a valuable starting point for researchers in medicinal chemistry and organic synthesis. The resulting 6,8-dibromo-substituted quinoline can serve as a versatile intermediate for further chemical modifications, enabling the exploration of new chemical space in the quest for novel therapeutic agents and functional materials. The presence of multiple halogen atoms provides handles for subsequent cross-coupling reactions, allowing for the introduction of diverse substituents.[7]
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Bischler, A., & Möhlau, R. (1892). Ueber die Bildung von Indolderivaten aus Bromacetophenon und aromatischen Aminen. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2873. [Link]
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Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110. [Link]
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Ökten, S., Aslantaş, M., Kendi, E., & Şahin, E. (2012). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. [Link]
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Palimkar, S. S., Siddiqui, S. A., Daniel, T., Lahoti, R. J., & Srinivasan, K. V. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371-9378. [Link]
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Prajapati, D., & Gohain, M. (2005). A practical and efficient synthesis of quinolines via Friedländer annulation catalyzed by tin(II) chloride dihydrate. Tetrahedron Letters, 46(21), 3535-3538. [Link]
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Potter, G. A., & Banting, L. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1128-1132. [Link]
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Shaabani, A., Maleki, A., & Mofakham, H. (2008). A clean and efficient one-pot synthesis of poly-substituted quinolines via Friedländer annulation in the presence of a catalytic amount of silica sulfuric acid. Synthetic Communications, 38(21), 3751-3759. [Link]
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Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the chemistry of Friedländer and Combes quinoline syntheses. Chemical Reviews, 111(11), 7157-7259. [Link]
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Wang, L., Ge, H., & Li, R. (2008). A mild and efficient Friedländer annulation for the synthesis of polysubstituted quinolines catalyzed by bismuth triflate. Synthetic Communications, 38(21), 3550-3558. [Link]
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Wu, J., Xia, H.-G., & Gao, K. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4(1), 126-129. [Link]
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Yadav, J. S., Reddy, B. V. S., Sreedhar, P., Rao, R. S., & Nagaiah, K. (2004). Silver Phosphotungstate: A Novel and Recyclable Heteropoly Acid for Friedländer Quinoline Synthesis. Synthesis, 2004(14), 2381-2385. [Link]
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Zare, A., Abi, F., Mohtasham, F., & Parhami, A. (2010). Sulfamic acid as a reusable and efficient catalyst for the synthesis of quinolines via Friedländer annulation. Journal of the Iranian Chemical Society, 7(3), 674-681. [Link]
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Zhu, Y.-P., & Jia, Y.-X. (2016). Recent advances in the Friedländer reaction. Organic & Biomolecular Chemistry, 14(25), 5750-5764. [Link]
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- 4. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for α-bromination of 4-amino-3,5-dibromoacetophenone
Topic: Experimental Procedure for the Selective α-Bromination of 4-Amino-3,5-dibromoacetophenone
Introduction: Navigating the Synthesis of a Key Pharmacophore Intermediate
The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile α-bromo ketone intermediates that are pivotal in the construction of a multitude of pharmaceutical agents and complex molecules.[1] These products possess two electrophilic centers—the carbonyl carbon and the α-carbon—making them valuable synthons for forming new carbon-carbon and carbon-heteroatom bonds. The target molecule of this guide, 2-bromo-1-(4-amino-3,5-dibromophenyl)ethanone, is a key intermediate in the synthesis of various biologically active compounds.
However, the synthesis of this particular molecule is fraught with challenges. The substrate, 4-amino-3,5-dibromoacetophenone, contains a strongly activating amino group on the aromatic ring. This functionality significantly increases the electron density of the phenyl ring, making it highly susceptible to electrophilic aromatic substitution. Consequently, standard bromination conditions often lead to undesired and often exclusive bromination of the aromatic ring rather than the intended α-position of the acetyl group.[2]
This application note provides a detailed, field-proven protocol for the selective α-bromination of 4-amino-3,5-dibromoacetophenone. The strategy hinges on a protective group approach to temporarily deactivate the aromatic ring, thereby directing the bromination to the desired α-carbon. This guide will delve into the causality behind the experimental choices, provide a step-by-step protocol, and offer insights into reaction monitoring and product characterization.
Strategic Overview: A Three-Act Synthesis
The successful synthesis is approached in three distinct stages, each addressing the inherent reactivity of the substrate to achieve the desired selective transformation.
Figure 1: A three-stage workflow for the selective α-bromination.
Part I: Protection of the Amino Group
Rationale: To prevent electrophilic attack on the electron-rich aromatic ring, the nucleophilicity of the amino group must be attenuated. Acetylation converts the strongly activating amino group into a moderately deactivating acetamido group. This is achieved by reaction with acetic anhydride, with pyridine acting as a catalyst and acid scavenger.
Experimental Protocol: Acetylation
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3,5-dibromoacetophenone (10.0 g, 32.6 mmol) in pyridine (50 mL).
-
Reagent Addition: To this solution, add acetic anhydride (4.0 g, 39.1 mmol, 1.2 eq.) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
-
Purification: Recrystallize the crude product from ethanol to afford N-(4-acetyl-2,6-dibromophenyl)acetamide as a white solid.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 4-Amino-3,5-dibromoacetophenone | 306.96 | 10.0 g | 32.6 | Starting Material |
| Acetic Anhydride | 102.09 | 4.0 g | 39.1 | Acetylating Agent |
| Pyridine | 79.10 | 50 mL | - | Catalyst/Solvent |
| Ethanol | 46.07 | As needed | - | Recrystallization Solvent |
Part II: Selective α-Bromination
Rationale: With the aromatic ring sufficiently deactivated by the acetamido group, selective bromination at the α-position of the acetyl group can be achieved. N-Bromosuccinimide (NBS) is employed as the brominating agent in an acidic medium (acetic acid).[3] The acid catalyzes the formation of the enol tautomer of the ketone, which is the nucleophilic species that attacks the electrophilic bromine from NBS.[4]
Experimental Protocol: Bromination
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve the dried N-(4-acetyl-2,6-dibromophenyl)acetamide (from Part I, approx. 11.0 g, 31.5 mmol) in glacial acetic acid (100 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (6.2 g, 34.7 mmol, 1.1 eq.) to the solution in one portion.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (Mobile phase: 7:3 Hexane/Ethyl Acetate). The consumption of the starting material signals the reaction's endpoint.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it into 300 mL of ice-cold water.
-
A pale-yellow precipitate will form. Stir for 30 minutes.
-
Collect the solid by vacuum filtration and wash with copious amounts of cold water to remove acetic acid and succinimide.
-
-
Purification: The crude 2-bromo-1-(4-acetamido-3,5-dibromophenyl)ethanone can be used in the next step without further purification. If desired, recrystallization from isopropanol can be performed.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| N-(4-acetyl-2,6-dibromophenyl)acetamide | 348.99 | ~11.0 g | 31.5 | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 6.2 g | 34.7 | Brominating Agent |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent/Catalyst |
Part III: Deprotection and Isolation of the Final Product
Rationale: The final step involves the hydrolysis of the acetamido group to regenerate the free amino functionality. This is accomplished under acidic conditions, typically with hydrochloric acid in an alcoholic solvent. The resulting product is the desired 2-bromo-1-(4-amino-3,5-dibromophenyl)ethanone.
Experimental Protocol: Hydrolysis
-
Reaction Setup: Suspend the crude 2-bromo-1-(4-acetamido-3,5-dibromophenyl)ethanone (from Part II, approx. 13.0 g, 30.4 mmol) in ethanol (150 mL) in a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add concentrated hydrochloric acid (37%, 15 mL) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-85 °C) for 3-4 hours, at which point the solution should become homogeneous.
-
Monitoring: Monitor the deprotection via TLC (Mobile phase: 1:1 Hexane/Ethyl Acetate). The disappearance of the starting material and the appearance of a more polar product spot indicates completion.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
The product will precipitate out of the solution. Stir for 30 minutes in the ice bath.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 2-bromo-1-(4-amino-3,5-dibromophenyl)ethanone as a crystalline solid.
-
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-Bromo-1-(4-acetamido-3,5-dibromophenyl)ethanone | 428.90 | ~13.0 g | 30.4 | Substrate |
| Ethanol | 46.07 | 150 mL | - | Solvent |
| Concentrated HCl (37%) | 36.46 | 15 mL | - | Catalyst |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - | Neutralizing Agent |
Mechanism of α-Bromination: An In-depth Look
The acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate. The reaction mechanism can be broken down into the following key steps:
Figure 2: Mechanism of acid-catalyzed α-bromination.
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (acetic acid). This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.
-
Enol Formation: A base (which can be the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of an enol intermediate. This tautomerization is the rate-determining step of the reaction.
-
Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine of NBS (or Br₂).
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and yield the final α-bromo ketone product.
Characterization Data
The final product, 2-bromo-1-(4-amino-3,5-dibromophenyl)ethanone, should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (singlet), amino protons (broad singlet), and a singlet for the -CH₂Br protons around 4.4-4.6 ppm. |
| ¹³C NMR | Carbonyl carbon signal around 190 ppm, carbons attached to bromine, carbon attached to the amino group, and the α-carbon signal. |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated mass with the characteristic isotopic pattern for three bromine atoms. |
| Melting Point | A sharp melting point range should be observed for the pure crystalline solid. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.
-
Acetic Anhydride: Is corrosive and a lachrymator. Handle with care.
-
N-Bromosuccinimide (NBS): Is a corrosive solid and a source of bromine. Avoid inhalation of dust and contact with skin.
-
Glacial Acetic Acid: Is corrosive and can cause severe burns.
-
Concentrated Hydrochloric Acid: Is highly corrosive and releases toxic fumes.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(38). Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7500, 4-Chloro-alpha-bromo-acetophenone. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62423, Pyridine hydrobromide perbromide. Retrieved from [Link]
-
Gilla, G., et al. (2013). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Journal of the American Chemical Society, 135(41), 15442-15445. Available at: [Link]
-
Reddy, C. K., et al. (2014). Synthetic Access to Aromatic α-Haloketones. Molecules, 19(9), 13688-13715. Available at: [Link]
Sources
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- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone is a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in subsequent biological assays. This application note provides a detailed, field-proven protocol for the purification of this compound using recrystallization. We delve into the fundamental principles of crystallization, provide a systematic approach to solvent selection, and offer a step-by-step methodology designed to ensure high yield and exceptional purity. This guide is intended to equip researchers with the expertise to confidently and successfully purify this and structurally similar compounds.
The Foundational Principle: Recrystallization as a Purification Technique
Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[1][2] The core principle is that most compounds are more soluble in a hot solvent than in a cold one.[1][3] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[4] As this solution is allowed to cool, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals form. The impurities, ideally, either remain dissolved in the cold solvent (mother liquor) or are removed beforehand by hot filtration.[1][4]
The success of this technique hinges on the controlled formation of a crystal lattice. During slow cooling, the molecules of the target compound selectively arrange themselves into a stable crystalline structure, effectively excluding dissimilar impurity molecules.[1] This self-validating process ensures that the resulting solid is significantly purer than the starting material.
Compound Profile: this compound
Understanding the physicochemical properties of the target compound is critical for designing an effective purification strategy. The presence of an aromatic ring with bromine substituents, an amino group, and a bromoacetyl moiety gives the molecule a unique polarity profile.
| Property | Value / Description | Source |
| Molecular Formula | C₈H₆Br₃NO | Inferred |
| Appearance | Likely a yellow to off-white crystalline solid. | Inferred from dichlorophenyl analog[5][6] |
| Polarity | Moderately polar due to the amino and ketone groups. | Inferred from structure |
| Solubility Profile | Expected to be soluble in polar organic solvents, especially upon heating. | Inferred from structure |
| Key Functional Groups | Aromatic amine, α-bromo ketone. | Inferred from name |
The Causality of Solvent Selection: A Systematic Approach
The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.
-
Low Solvency at Low Temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.
-
Impurity Solubility: Impurities should either be completely soluble in the cold solvent or completely insoluble in the hot solvent.
Based on the structure of this compound, alcohols are excellent starting points for solvent screening.[7]
| Solvent | Rationale & Predicted Suitability | Boiling Point (°C) |
| Ethanol | Highly Recommended. The polarity is well-matched for dissolving the compound when hot, with a significant drop in solubility upon cooling. | 78 |
| Methanol | Good Candidate. Similar to ethanol but may be slightly too effective a solvent, potentially reducing recovery. | 65 |
| Isopropanol | Good Candidate. A slightly less polar alcohol that can provide a sharp solubility differential. | 82 |
| Ethyl Acetate | Possible. Its moderate polarity may be suitable, often used for aromatic ketones. | 77 |
| Toluene | Poor Candidate. Likely too non-polar to effectively dissolve the compound, even when hot. | 111 |
| Hexanes | Unsuitable as a primary solvent. Too non-polar. May be useful as an anti-solvent.[8] | 69 |
| Water | Unsuitable as a primary solvent. The compound is likely insoluble due to the large organic structure. May be used as an anti-solvent with a solvent like ethanol.[7][8] | 100 |
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes the underlying rationale to allow for informed adjustments.
Workflow Overview
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stir rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask.
-
Add a small portion of ethanol (e.g., 50 mL) and a stir bar.
-
Gently heat the mixture on a hot plate with stirring. Add ethanol in small increments until the solid just dissolves at the boiling point. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated for maximum recovery upon cooling.[7]
-
Rationale: This step creates a saturated solution at an elevated temperature, the necessary starting point for crystallization upon cooling.[9]
-
-
Hot Filtration (Optional):
-
If the hot solution contains insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Pour the hot solution quickly through the fluted filter paper into the clean, pre-heated flask.
-
Rationale: This removes impurities that do not dissolve in the hot solvent. Pre-heating the apparatus prevents premature crystallization of the product in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature undisturbed.
-
Rationale: Slow cooling is essential for the formation of large, pure crystals.[7] Rapid cooling can trap impurities within a rapidly forming crystal lattice.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Rationale: Further lowering the temperature decreases the solubility of the product, thereby increasing the final yield.
-
-
Isolation:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold ethanol.
-
Collect the crystals by vacuum filtration. Swirl and pour the cold slurry into the funnel.
-
Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor, which contains the dissolved impurities.
-
-
Washing:
-
With the vacuum still applied, wash the crystals with a small portion of ice-cold ethanol.
-
Rationale: The cold solvent washes away any adhering mother liquor without re-dissolving a significant amount of the purified product.[2]
-
-
Drying:
-
Allow the crystals to pull dry on the filter for several minutes.
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a modest temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Rationale: This step removes residual solvent to yield the final, pure, dry product.
-
Troubleshooting Common Issues
-
Oiling Out: If the product separates as an oil instead of crystals, it may be because the solution is supersaturated above the compound's melting point. To remedy this, add more hot solvent to the oil, reheat until the solution is homogeneous, and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Boil off some of the solvent to increase the concentration and attempt cooling again. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal from a previous batch.[7]
-
Colored Impurities: If the product is known to be colorless but the solution is colored, activated carbon can be added to the hot solution before filtration to adsorb the colored impurities.[10]
Validation of Purity
The efficacy of the purification should be confirmed by analytical methods:
-
Melting Point Analysis: A pure compound will exhibit a sharp melting point over a narrow range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
References
-
PubChem. 1-(3-Amino-4-bromophenyl)-2-bromoethanone. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Crystallization. Available from: [Link]
- Google Patents. Method for purifying a bromine compound.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
- Google Patents. Distillation of aromatic ketone from aromatic alcohol with acid.
-
Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Available from: [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available from: [Link]
-
UCT Science. SOP: CRYSTALLIZATION. Available from: [Link]
-
Chemistry LibreTexts. Recrystallization. Available from: [Link]
-
Der Pharma Chemica. Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available from: [Link]
-
SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]
-
JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]
-
PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available from: [Link]
-
ResearchGate. Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Available from: [Link]
-
University of Geneva. Guide for crystallization. Available from: [Link]
-
ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Available from: [Link]
-
PraxiLabs. Recrystallization Definition, Principle & Purpose. Available from: [Link]
- Google Patents. Purification of liquid bromine contaminated with organic impurities.
-
ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Available from: [Link]
-
Aakash. Crystallization: Definition, Principle, Demonstration & Application. Available from: [Link]
-
PMC. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. Available from: [Link]
-
Organic Chemistry @ CU Boulder. Recrystallization. Available from: [Link]
-
ResearchGate. Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Available from: [Link]
-
Cheméo. Chemical Properties of Ethanone, 1-(4-bromophenyl)- (CAS 99-90-1). Available from: [Link]
-
Wiley. Crystallization of Organic Compounds. Available from: [Link]
-
PASL. 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone. Available from: [Link]
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Application Note: A Detailed Guide to TLC Monitoring of Reactions with 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
This comprehensive guide provides an in-depth protocol for the effective use of Thin-Layer Chromatography (TLC) in monitoring chemical reactions involving the highly reactive building block, 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone. This α-haloketone is a valuable precursor in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. Accurate and efficient reaction monitoring is paramount to successful synthesis, ensuring optimal yield, purity, and understanding of the reaction kinetics.
Introduction: The Critical Role of TLC in Synthetic Chemistry
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique indispensable in the organic synthesis laboratory.[1][2] Its primary application is the qualitative monitoring of chemical reactions, allowing the researcher to track the consumption of starting materials, the formation of products, and the appearance of any intermediates or byproducts.[3][4] The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[5] Polar compounds interact more strongly with the polar stationary phase and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds are carried further by the mobile phase, exhibiting a higher Rf.[6]
The Subject Molecule: this compound
This compound is a multifunctional compound. The α-bromo ketone moiety is highly electrophilic and susceptible to nucleophilic attack, making it a key synthon for constructing various heterocyclic rings such as imidazoles, thiazoles, and oxazoles.[7] The presence of the aromatic amine and dibromo substituents further influences its reactivity and the properties of the resulting products.
When monitoring reactions with this starting material, it is crucial to select a TLC system that can effectively separate the relatively polar starting material from potentially less polar intermediates and a variety of possible products with differing polarities.
Developing an Effective TLC Protocol
The following protocol is a robust starting point for monitoring reactions involving this compound. Optimization may be required depending on the specific reaction partners and products.
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates are recommended as a general-purpose stationary phase. The fluorescent indicator (F254) allows for non-destructive visualization under UV light.[1]
-
TLC Chamber: A glass chamber with a tight-fitting lid is essential to ensure a saturated atmosphere of the mobile phase, leading to reproducible results.[8]
-
Spotters: Capillary tubes or micropipettes for applying samples to the TLC plate.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. A good starting point is a mixture of hexane and ethyl acetate.
-
Visualization Reagents:
-
UV lamp (254 nm)
-
Ninhydrin solution (for visualizing primary amines)[9]
-
Potassium permanganate (KMnO₄) stain (a general stain for oxidizable compounds)
-
Iodine chamber
-
Step-by-Step Experimental Protocol
Step 1: Preparation of the TLC Chamber
-
Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm.
-
Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This helps to saturate the chamber with solvent vapors, which is crucial for achieving a straight solvent front and reproducible Rf values.[8]
-
Cover the chamber with the lid and allow it to equilibrate for at least 5-10 minutes before inserting the TLC plate.
Step 2: Preparation of the TLC Plate
-
Using a pencil (never a pen, as the ink will run with the solvent), lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.
-
Mark the points on the baseline where you will spot your samples. Ensure adequate spacing between the spots to prevent them from merging.
Step-3: Spotting the TLC Plate
-
Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Dip a capillary spotter into the solution of your starting material and gently touch it to the designated mark on the baseline of the TLC plate. Aim for a small, concentrated spot (1-2 mm in diameter).
-
In separate lanes, spot the reaction mixture at different time points (e.g., t=0, t=1h, t=2h, etc.). It is also good practice to have a lane for the pure starting material and, if available, the expected product for comparison. A "co-spot" lane, where the starting material and reaction mixture are spotted on top of each other, can help in confirming the identity of the starting material spot in the reaction mixture.
Step 4: Developing the TLC Plate
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure that the baseline with the spots is above the level of the mobile phase.
-
Replace the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
Step 5: Visualization
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
UV Visualization: Place the dried plate under a UV lamp (254 nm). Compounds containing aromatic rings or conjugated systems will appear as dark spots against a fluorescent green background.[1] Circle the visible spots with a pencil.
-
Chemical Staining:
-
Ninhydrin Stain: If your product is expected to have a primary or secondary amine, dip the plate into a ninhydrin solution and gently heat it with a heat gun. Amine-containing compounds will typically appear as purple or yellow spots.[9]
-
Potassium Permanganate Stain: This is a good general-purpose stain. Dip the plate into a dilute aqueous solution of KMnO₄. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.
-
Iodine Chamber: Place the plate in a chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots.
-
Workflow Diagram
Caption: Troubleshooting Guide for Common TLC Problems.
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring reactions involving this compound. By following the detailed protocols outlined in this application note and understanding the principles of TLC, researchers can effectively track the progress of their syntheses, leading to improved outcomes in their drug discovery and development efforts. The key to successful TLC analysis lies in the systematic selection of the mobile phase and appropriate visualization techniques, coupled with careful experimental execution.
References
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- Feist, F. & Benary, E. Ueber die Einwirkung von Ammoniak und primären Aminen auf Acetessigester. Ber. Dtsch. Chem. Ges.35, 1593–1605 (1902).
-
University of California, Davis. Thin Layer Chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. Step-by-Step Procedures for Thin Layer Chromatography. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
American Chemical Society Publications. Let Us Teach Proper Thin Layer Chromatography Technique! [Link]
-
ResearchGate. Synthetic route to 1-(4-{[( E )-3,5-dibromo-2-hydroxybenzylidene]amino} phenyl)ethanone O -benzyloxime. [Link]
-
Millipore Sigma. TLC Visualization Methods. [Link]
-
National Center for Biotechnology Information. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. [Link]
-
PSE Community. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
-
Chromatographic Methods of Analysis. [Link]
-
ResearchGate. Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. [Link]
-
ResearchGate. 4 Solvent Systems, Developing Chambers and Development. [Link]
-
ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. [Link]
-
Chemistry LibreTexts. 21.3: Thin-Layer Chromatography. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. faculty.fiu.edu [faculty.fiu.edu]
Application Notes: 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone in Heterocyclic Chemistry
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone. This trifunctional building block, featuring a nucleophilic aniline, an electrophilic α-bromoketone, and a sterically hindered, electron-deficient aromatic ring, is a highly versatile precursor for the synthesis of diverse heterocyclic scaffolds. We present field-proven insights and detailed protocols for its application in the construction of medicinally relevant thiazole and quinoxaline ring systems, grounded in established reaction mechanisms.
Introduction: A Synthon of Strategic Importance
This compound, also known as 2-bromo-4'-amino-3',5'-dibromoacetophenone, is a compound of significant interest in synthetic and medicinal chemistry. Its utility stems from the orthogonal reactivity of its constituent functional groups:
-
The α-Bromoketone Moiety: This is a powerful electrophilic site, primed for reaction with a wide range of nucleophiles. It is the key player in classical cyclocondensation reactions.
-
The Aromatic Amino Group: A versatile nucleophile and a site for further derivatization. Its reactivity is tempered by the deactivating effect of the adjacent bromine atoms.
-
The Dibrominated Phenyl Ring: This scaffold is a common feature in bioactive molecules, offering metabolic stability and specific steric and electronic properties that can enhance ligand-receptor interactions.
The strategic arrangement of these groups allows for the directed synthesis of complex heterocycles, which are foundational structures in drug discovery.[1] This guide will focus on two of the most robust and high-impact applications of this synthon: the Hantzsch thiazole synthesis and the synthesis of quinoxalines.
Application I: Synthesis of 2-Aminothiazole Derivatives
The synthesis of 2-aminothiazoles via the Hantzsch condensation is one of the most reliable and widely used methods in heterocyclic chemistry.[2][3] The α-bromoketone functionality of the title compound makes it an ideal substrate for this transformation.
2.1. Mechanistic Rationale
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thiourea or thioamide. The mechanism proceeds via two key steps:
-
S-Alkylation: The sulfur atom of the thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom, displacing the bromide and forming an isothiouronium salt intermediate.
-
Cyclization-Dehydration: The terminal amino group of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This is followed by a dehydration step, which results in the formation of the aromatic thiazole ring.
This reaction is typically high-yielding and tolerant of a wide variety of functional groups, making it a cornerstone of combinatorial and medicinal chemistry programs.
2.2. General Reaction Scheme: Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis of a 2-aminothiazole derivative.
2.3. Detailed Experimental Protocol
Objective: To synthesize 4-(4-amino-3,5-dibromophenyl)thiazol-2-amine.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (Absolute, 20 mL per gram of starting material)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and absolute ethanol. Stir the mixture at room temperature until the solid is partially dissolved.
-
Reagent Addition: Add thiourea to the mixture in a single portion.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
-
Scientist's Note: The use of ethanol is crucial as it effectively solubilizes the reactants and facilitates the reaction at a moderate temperature, minimizing side-product formation. An excess of thiourea ensures the complete consumption of the limiting α-bromoketone.
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid (HBr) generated during the reaction. Continue addition until the solution is slightly basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Trustworthiness Check: The neutralization step is critical. The product, being an amine, is soluble in its protonated (acidic) form. Basification ensures it is in its free base form, which is preferentially soluble in the organic extraction solvent.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application II: Synthesis of Quinoxaline Derivatives
The reaction between an α-haloketone and an o-phenylenediamine is a classic, efficient method for constructing the quinoxaline ring system. Quinoxalines are privileged scaffolds in medicinal chemistry, appearing in numerous antibacterial, anticancer, and antiviral agents.[4][5]
3.1. Mechanistic Rationale
This condensation reaction proceeds through a well-established pathway:
-
Initial Amination: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the α-carbon of the ketone and displacing the bromide to form an α-amino ketone intermediate.
-
Cyclization/Condensation: The second amino group of the diamine then undergoes an intramolecular condensation with the ketone's carbonyl group, forming a cyclic hemiaminal.
-
Aromatization: Subsequent dehydration (loss of a water molecule) leads to the formation of the stable, aromatic quinoxaline ring.
3.2. General Reaction Scheme: Quinoxaline Synthesis
Caption: Synthesis of a quinoxaline derivative.
3.3. Detailed Experimental Protocol
Objective: To synthesize 2-((4-amino-3,5-dibromophenyl)methyl)quinoxaline.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound and o-phenylenediamine in ethanol. Add a few drops of glacial acetic acid to catalyze the condensation.
-
Scientist's Note: The reaction is often run at room temperature or with gentle heating. Acetic acid acts as a catalyst for the imine formation and subsequent dehydration steps, accelerating the cyclization process.
-
-
Reaction: Stir the mixture at room temperature for 8-12 hours or heat gently to 40-50 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
Work-up: Upon completion, cool the reaction mixture and slowly add saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extraction: Extract the product into dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by column chromatography on silica gel to afford the pure quinoxaline derivative.
-
Characterization: Verify the structure and purity of the product by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
Summary of Synthetic Applications
The protocols described highlight the utility of this compound as a robust starting material for generating key heterocyclic cores.
| Heterocycle | Reaction Name | Key Reagent | Expected Product Scaffold | Potential Bioactivity |
| Thiazole | Hantzsch Synthesis | Thiourea / Thioamides | 2-Amino-4-arylthiazole | Antibacterial, Antifungal[6] |
| Quinoxaline | Condensation | o-Phenylenediamines | 2-Aryl-quinoxaline | Anticancer, Antibacterial[4][5] |
General Experimental Workflow
A standardized workflow ensures reproducibility and accurate characterization of the synthesized compounds.
Caption: Standard workflow for heterocyclic synthesis and validation.
References
-
Sedash, Y. V., et al. (2012). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]
-
Baker, L.-J., et al. (2001). 2'-Amino-3',5'-dibromoacetophenone. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
de Andrade, V.S.C., et al. (2020). One-pot synthesis of 4-aryl-2-aminothiazoles from styrenes and thioureas promoted by tribromoisocyanuric acid. Tetrahedron Letters, 61(30). Available at: [Link]
-
Jampilek, J. (2019). Heterocycles in medicinal chemistry. Molecules, 24(21), 3839. Available at: [Link]
-
Asfandiyarova, N. S., & Sapozhnikova, T. A. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6285. Available at: [Link]
-
Hafez, H. N., et al. (2016). Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles. Molecules, 21(7), 855. Available at: [Link]
-
Zhang, Y., et al. (2017). Synthesis of Novel Nitrogen-Containing Heterocycle Bromophenols and Their Interaction with Keap1 Protein by Molecular Docking. Molecules, 22(12), 2113. Available at: [Link]
-
Baker, L.-J., et al. (2001). 2'-Amino-5'-bromoacetophenone. ResearchGate. Available at: [Link]
-
Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. ResearchGate. Available at: [Link]
-
International Journal of Scientific Research & Technology. (2022). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Available at: [Link]
-
Wan, J.-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. Jiangxi Normal University. Available at: [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11(3), 447-452. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1184. Available at: [Link]
-
Hussain, I., et al. (2013). Novel quinoxaline derivatives: synthesis and structural studies. Journal of Chemistry. Available at: [Link]
-
Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. Available at: [Link]/21/3839)
Sources
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allsubjectjournal.com [allsubjectjournal.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Analytical Profile of a Key Pharmaceutical Intermediate
1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone is a highly functionalized aromatic ketone of significant interest in pharmaceutical synthesis. Its structure, featuring a reactive α-bromo ketone, a nucleophilic amino group, and a heavily halogenated aromatic ring, makes it a versatile building block for the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The purity and structural integrity of this intermediate are paramount to ensure the quality, safety, and efficacy of the final drug product. This document provides a comprehensive guide to the analytical methods for the complete characterization of this compound, grounded in established scientific principles and regulatory expectations.
The analytical strategy herein is designed to provide orthogonal methods for unambiguous identification, purity assessment, and quantification. Each protocol is presented as a self-validating system, with justifications for experimental choices, and is aligned with the principles outlined in the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties (Predicted)
A thorough understanding of the physicochemical properties of this compound is crucial for method development. Based on its structure and data from analogous compounds like 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone[1][2], the following properties are anticipated:
| Property | Predicted Value/State | Rationale |
| Appearance | Off-white to yellow or pinkish solid[3] | Halogenated aromatic compounds are often crystalline solids. The color may be influenced by minor impurities or degradation products. |
| Molecular Formula | C₈H₆Br₃NO | Derived from the chemical structure. |
| Molecular Weight | 371.85 g/mol | Calculated from the atomic weights of the constituent elements. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like acetonitrile, methanol, chloroform, and DMSO. | The aromatic and halogenated nature suggests hydrophobicity, while the amino and keto groups provide some polarity. |
| Reactivity | The α-bromo ketone is a potent electrophile, susceptible to nucleophilic substitution. The amino group is nucleophilic. The compound may be light and heat sensitive. | The presence of multiple reactive functional groups dictates careful handling and storage. |
Chromatographic Analysis for Purity and Assay: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like this compound. A well-developed reversed-phase HPLC method can effectively separate the main component from its precursors, by-products, and degradation products.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: The non-polar to moderately polar nature of the analyte makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
UV Detection: The presence of the substituted benzene ring provides strong chromophores, allowing for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) is expected to be in the range of 254-280 nm.
-
Gradient Elution: Due to the potential for impurities with a wide range of polarities (from starting materials to degradation products), a gradient elution is often more effective than an isocratic one for achieving optimal separation.
-
Method Validation: The protocol is designed to be validated in accordance with ICH Q2(R2) guidelines, ensuring its suitability for its intended purpose[4][5].
Experimental Protocol: HPLC Purity and Assay
Objective: To determine the purity of this compound and to quantify its content in a sample.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Phosphoric acid (for mobile phase modification).
-
Reference standard of this compound (of known purity).
-
Sample of this compound.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Justification: The use of an acid modifier like formic acid improves peak shape for the basic amino group by suppressing silanol interactions with the stationary phase.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile to obtain a stock solution of approximately 100 µg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., for linearity).
-
-
Sample Solution Preparation:
-
Accurately weigh about 10 mg of the sample and prepare a solution of approximately 100 µg/mL in acetonitrile.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 40% B to 90% B20-25 min: 90% B25-26 min: 90% B to 40% B26-30 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
-
Analysis and Data Interpretation:
-
Inject the blank (acetonitrile), standard solutions, and sample solutions.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity by the area percent method.
-
For the assay, use a calibration curve generated from the standard solutions to determine the concentration of the analyte in the sample.
-
Structural Elucidation: A Multi-Spectroscopic Approach
A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous structural confirmation of this compound.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Pattern
Causality Behind Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and preserving the molecular ion.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
Isotopic Pattern Analysis: The presence of three bromine atoms in the molecule will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes (approximately 51% and 49%, respectively)[6]. This pattern is a powerful diagnostic tool for confirming the presence of bromine.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion due to the bromine isotopes. The most abundant peaks will be at m/z values corresponding to the combinations of ⁷⁹Br and ⁸¹Br.
-
Fragmentation: Common fragmentation pathways for α-bromo ketones include the loss of a bromine radical (•Br) and cleavage of the C-C bond between the carbonyl group and the aromatic ring.
Experimental Protocol: LC-MS Analysis
Objective: To confirm the molecular weight and elemental composition of this compound.
Instrumentation and Materials:
-
LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
HPLC system and column as described in the previous section.
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in methanol.
-
LC-MS Conditions:
-
Use the HPLC conditions described previously, but with a mobile phase compatible with MS (e.g., formic acid instead of phosphoric acid).
-
Mass Spectrometer Settings (Positive ESI mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 100-500
-
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion cluster and compare the isotopic pattern with the theoretical pattern for a molecule containing three bromine atoms.
-
Determine the accurate mass of the monoisotopic peak and use it to calculate the elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, providing a complete structural assignment.
Predicted NMR Spectra:
-
¹H NMR:
-
Aromatic Protons: A singlet in the aromatic region (δ 7.5-8.0 ppm) corresponding to the two equivalent protons on the dibrominated ring.
-
Methylene Protons: A singlet for the -CH₂Br protons (δ 4.5-5.0 ppm).
-
Amine Protons: A broad singlet for the -NH₂ protons (δ 4.0-5.0 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal around δ 190 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-150 ppm.
-
Methylene Carbon: A signal around δ 30-35 ppm.
-
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete assignment.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts and coupling constants to the different protons and carbons in the molecule.
-
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Causality Behind Experimental Choices:
-
The infrared spectrum provides a unique "fingerprint" of the molecule.
-
Specific absorption bands correspond to the vibrational frequencies of different functional groups, allowing for structural confirmation.
Predicted FTIR Spectrum:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretching | Primary amine (-NH₂) |
| 1680-1660 | C=O stretching | Aryl ketone |
| 1600-1450 | C=C stretching | Aromatic ring |
| 1300-1200 | C-N stretching | Aromatic amine |
| 700-600 | C-Br stretching | Bromoalkane |
| 850-800 | C-H out-of-plane bending | Substituted benzene |
Experimental Protocol: FTIR Analysis
Objective: To identify the key functional groups in this compound.
Instrumentation and Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Sample of this compound.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Thermal Analysis: Understanding Thermal Stability
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal properties of the material, including its melting point and decomposition temperature.
Causality Behind Experimental Choices:
-
DSC: Measures the heat flow to or from a sample as a function of temperature, allowing for the determination of melting point and other thermal transitions.
-
TGA: Measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition.
Experimental Protocol: DSC and TGA
Objective: To determine the melting point and thermal stability of this compound.
Instrumentation and Materials:
-
DSC instrument.
-
TGA instrument.
-
Aluminum pans.
-
Nitrogen gas (for purging).
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Analysis:
-
Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
TGA Analysis:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
From the DSC thermogram, determine the onset and peak of the melting endotherm.
-
From the TGA thermogram, determine the temperature at which significant weight loss begins.
-
Elemental Analysis: Confirming the Elemental Composition
Elemental analysis provides the percentage composition of the elements (C, H, N, Br) in the compound, which can be compared with the theoretical values to confirm the empirical formula.
Causality Behind Experimental Choices:
-
Combustion analysis is a classic and reliable method for determining the percentage of C, H, and N.
-
The percentage of bromine can be determined by various methods, including titration or ion chromatography after combustion.
Experimental Protocol: Elemental Analysis
Objective: To confirm the elemental composition of this compound.
Instrumentation and Materials:
-
Elemental analyzer.
-
Microbalance.
-
Sample of this compound.
Procedure:
-
Accurately weigh a small amount of the sample (1-2 mg).
-
Analyze the sample according to the instrument manufacturer's instructions to determine the percentages of Carbon, Hydrogen, and Nitrogen.
-
Determine the percentage of Bromine using an appropriate method.
-
Compare the experimental percentages with the theoretical values calculated from the molecular formula (C₈H₆Br₃NO).
Visualizations
Workflow for Comprehensive Characterization
Caption: A logical workflow for the comprehensive characterization of this compound.
HPLC Method Validation Pathway
Caption: A streamlined pathway for HPLC method development and validation.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently ascertain the identity, purity, and stability of this critical pharmaceutical intermediate. Adherence to the principles of method validation outlined by regulatory bodies such as the ICH is essential to ensure the generation of reliable and defensible analytical data, ultimately contributing to the development of safe and effective medicines.
References
-
Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]
- Ramalingam, S., Periandy, S., Narayanan, B., & Mohan, S. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84–92.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Patil, S. A., et al. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF 1-(5-BROMO-2-HYDROXYPHENYL)-3-(4-BROMOPHENYL)-PROPANE-1,3-DIONE AND THEIR TRANSITION METAL COMPLEXES. International Journal of Pharmaceutical Sciences and Research, 11(4), 1485-1490.
-
The Royal Society of Chemistry. (2013). Supporting information. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (n.d.). a: FTIR Spectra of Aniline [Image]. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromine. Retrieved from [Link]
-
CHEMISTRY 1000. (2018). Topic 3: Mass Spectrometry (MS). Retrieved from [Link]
- Dong, J., et al. (2018). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 9(32), 6682–6687.
-
PubChem. (n.d.). 2',4'-Dibromoacetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route to 1-(4-{[( E )-3,5-dibromo-2-hydroxybenzylidene]amino} phenyl)ethanone O -benzyloxime [Image]. Retrieved from [Link]
- MDPI. (2024).
-
Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Supporting information. Retrieved from [Link]
- Prachayasittikul, V., et al. (2013). SOME AMINO- AND THIO- SUBSTITUTED 1,4-QUINONES: SYNTHESIS AND CHARACTERIZATION. Walailak Journal of Science and Technology, 10(4), 389-398.
-
PASL. (n.d.). 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone. Retrieved from [Link]
-
ResearchGate. (n.d.). Some amino- and thio- substituted 1,4-quinones: synthesis and characterization. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Amino-3-bromo-phenyl)-ethanone. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Page loading... [guidechem.com]
- 3. 4'-AMINO-3',5'-DIBROMOACETOPHENONE | 22589-50-0 [chemicalbook.com]
- 4. Determination of polycyclic aromatic hydrocarbons with molecular weight 300 and 302 in environmental-matrix standard reference materials by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. Bromine - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
Welcome to the technical support center for the synthesis of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance yield and purity. Our approach is grounded in mechanistic principles and field-proven experience to ensure you can navigate the complexities of this synthesis with confidence.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several practical challenges that can significantly impact the final yield and purity. The primary route involves the bromination of the aromatic ring of a suitable acetophenone precursor, followed by the α-bromination of the acetyl group. Key challenges include controlling the selectivity of bromination, preventing side reactions, and managing the stability of the final product. This guide will dissect these challenges and provide robust solutions.
Troubleshooting Guide: Common Issues and Solutions
Low yields and impure products are common hurdles in this synthesis. The following table outlines frequent problems, their probable causes, and actionable solutions to get your experiment back on track.
| Problem | Probable Cause(s) | Recommended Solutions |
| Low yield of 1-(4-Amino-3,5-dibromophenyl)ethanone (Starting Material) | - Incomplete Friedel-Crafts acylation of 2,6-dibromoaniline. | - Ensure the use of a suitable Lewis acid catalyst (e.g., AlCl₃) in stoichiometric amounts, as both the starting aniline and the product can form complexes with it.[1][2]- Consider using a more reactive acylating agent than acetic anhydride, such as acetyl chloride.- Optimize reaction temperature and time; monitor progress by Thin Layer Chromatography (TLC). |
| - Deactivation of the aromatic ring by the amino group and bromine atoms. | - Protect the amino group as an acetamide before acylation to increase the ring's reactivity. The protecting group can be removed later by hydrolysis. | |
| Incomplete α-bromination of the acetyl group | - Insufficient brominating agent. | - Use a slight excess (1.1-1.2 equivalents) of the brominating agent (e.g., Br₂, NBS, or pyridine hydrobromide perbromide).[3][4] |
| - Low reaction temperature or insufficient reaction time. | - For bromination with Br₂ in acetic acid, refluxing is often necessary.[5]- When using pyridine hydrobromide perbromide, a temperature of around 90°C for 3 hours has been shown to be effective for similar substrates.[4]- Monitor the reaction progress by TLC to determine the optimal reaction time.[4] | |
| Formation of multiple by-products (e.g., di-α-brominated, ring-brominated) | - Over-bromination due to harsh reaction conditions or excess brominating agent. | - Carefully control the stoichiometry of the brominating agent.- Maintain a consistent reaction temperature; localized overheating can lead to side reactions.- Consider using a milder brominating agent like N-bromosuccinimide (NBS) which can offer better selectivity.[6] |
| - Acid-catalyzed side reactions. | - The acid-catalyzed enolization is a key step, but strong acidic conditions can promote unwanted side reactions.[3][7][8] Using a solvent like acetic acid can serve as both the solvent and acid catalyst.[4][7] | |
| Product degradation during work-up or purification | - Instability of the α-bromo ketone, especially in the presence of nucleophiles or bases. | - Perform the work-up at low temperatures (e.g., pouring the reaction mixture into an ice-water bath).[4]- Avoid strong bases during neutralization; use a weak base like sodium bicarbonate solution. |
| - Decomposition on silica gel during column chromatography. | - Minimize the time the product spends on the silica gel column.- Use a less polar solvent system for elution if possible.- Consider recrystallization as an alternative purification method to chromatography. | |
| Difficulty in purifying the final product | - Similar polarities of the desired product and by-products. | - Optimize the mobile phase for TLC to achieve better separation before attempting column chromatography.- Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be highly effective for removing impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the α-bromination of the ketone?
The α-bromination of a ketone proceeds through an acid-catalyzed enol intermediate.[7][8] The carbonyl oxygen is first protonated by the acid catalyst (e.g., HBr generated in situ or acetic acid), which makes the α-protons more acidic. A base (which can be the solvent or the conjugate base of the acid) then removes an α-proton to form a nucleophilic enol. This enol then attacks a molecule of bromine (Br₂) in an electrophilic addition, forming the α-bromo ketone and regenerating the acid catalyst.[8]
Q2: Which brominating agent is most suitable for this synthesis?
The choice of brominating agent is critical for controlling selectivity and yield.
-
Liquid Bromine (Br₂): While effective, it is highly corrosive and toxic, and can lead to over-bromination and side reactions if not carefully controlled.[4] It is often used in a solvent like acetic acid.[5]
-
N-Bromosuccinimide (NBS): A milder and more selective brominating agent, which can reduce the formation of by-products.[6] It is often used with a radical initiator for allylic/benzylic bromination, but can also be used for α-bromination of ketones under acidic or neutral conditions.
-
Pyridine Hydrobromide Perbromide: A solid, stable, and safer alternative to liquid bromine. It has been shown to be highly effective for the α-bromination of acetophenones, often providing high yields.[4]
For this specific synthesis, given the presence of an activating amino group on the aromatic ring, a milder and more controllable reagent like pyridine hydrobromide perbromide is recommended to minimize ring bromination.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[4]
-
Spotting: Spot the starting material, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same spot).
-
Eluent: A mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v) is a good starting point for the eluent system.[4]
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is progressing. The formation of multiple new spots may indicate the generation of by-products.
Q4: What are the key considerations for the purification of the final product?
The primary impurities are typically unreacted starting material and di-α-brominated by-products.
-
Work-up: After the reaction is complete, quenching with a cold solution of sodium thiosulfate can remove any unreacted bromine. A subsequent wash with a saturated sodium bicarbonate solution will neutralize the acidic medium.
-
Recrystallization: This is often the most effective method for purifying α-bromo ketones. Experiment with different solvent systems like ethanol, isopropanol, or ethyl acetate/hexane mixtures to find the optimal conditions for crystallization of the desired product, leaving impurities in the mother liquor.
-
Column Chromatography: If recrystallization is insufficient, flash column chromatography can be used. However, be aware that the product may be sensitive to the silica gel. It is advisable to use a less polar eluent and run the column relatively quickly.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Amino-3,5-dibromophenyl)ethanone
This protocol is adapted from the bromination of p-aminoacetophenone.[5]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-aminophenyl)ethanone (1 equivalent) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise with vigorous stirring. The color of the reaction mixture will turn reddish-brown.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. The crude product should precipitate.
-
Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Isolation: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 1-(4-Amino-3,5-dibromophenyl)ethanone.
Protocol 2: Synthesis of this compound
This protocol utilizes a safer brominating agent and is adapted from established methods for α-bromination of acetophenones.[4]
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, add 1-(4-Amino-3,5-dibromophenyl)ethanone (1 equivalent) and glacial acetic acid (20 mL per 5 mmol of ketone).
-
Addition of Brominating Agent: Add pyridine hydrobromide perbromide (1.1 equivalents) to the mixture.
-
Heating: Heat the reaction mixture to 90°C with stirring for 3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.[4]
-
Quenching and Extraction: After completion, cool the reaction mixture to room temperature and pour it into an ice-water bath (50 mL). Extract the product with ethyl acetate (2 x 30 mL).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (30 mL) followed by saturated brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure this compound.
Visualizing the Process
Reaction Pathway
The following diagram illustrates the two-step synthesis of the target molecule.
Caption: Synthetic route to the target compound.
Troubleshooting Workflow
This diagram provides a logical flow for addressing common issues during the synthesis.
Caption: A logical troubleshooting workflow.
References
Sources
- 1. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Nucleophilic Substitution Reactions of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone. This versatile intermediate is crucial in the synthesis of various heterocyclic compounds and pharmaceutical building blocks. However, its multifunctional nature presents unique challenges during nucleophilic substitution reactions. This guide provides in-depth troubleshooting advice, protocols, and mechanistic insights to help you navigate common experimental hurdles and optimize your synthetic outcomes.
Core Concepts: Understanding the Reactivity Profile
The experimental behavior of this compound is governed by the interplay of three key structural features:
-
The α-Bromo Ketone Moiety: This is the primary electrophilic site. The carbon atom adjacent to the bromine (the α-carbon) is highly activated towards SN2 attack by the electron-withdrawing effect of the adjacent carbonyl group.[1] However, the α-protons are also acidic, creating the potential for base-mediated enolate formation, which can lead to unwanted side reactions.[2]
-
The Aromatic Amino Group: The primary aniline amine is a potent nucleophile. This creates a significant challenge: the molecule can react with itself. One molecule's amino group can attack the α-bromo ketone of another, leading to dimerization or polymerization.
-
The Dibrominated Phenyl Ring: The two bulky bromine atoms ortho to the amino group provide some steric hindrance, which can influence the approach of nucleophiles. They are also strongly deactivating, making nucleophilic aromatic substitution (SNAr) on the ring itself highly unlikely under typical conditions.[3]
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Problem 1: Consistently low yields and a complex reaction mixture.
Question: My reaction with a primary amine nucleophile is giving a very low yield of the desired product. TLC and LC-MS analysis show multiple new spots, including a major non-polar byproduct. What's happening?
Answer: This is a classic case of competing side reactions. The most probable cause is the intermolecular self-alkylation of your starting material. The nucleophilic aromatic amine of one molecule of this compound attacks the electrophilic α-carbon of another molecule. This dimerization is often a significant competing pathway.
Causality: The aromatic amine and your intended nucleophile are in competition. If your nucleophile is weak, or if reaction conditions (like high concentration) favor bimolecular collisions of the starting material, the self-alkylation side reaction can dominate.
Troubleshooting Steps:
| Corrective Action | Scientific Rationale |
| 1. Employ High-Dilution Conditions | By significantly increasing the solvent volume, you decrease the concentration of the starting material, which statistically disfavors the bimolecular self-reaction and favors the reaction with the intended nucleophile (present in excess). |
| 2. Slow Addition of Reagents | Add the this compound solution slowly (e.g., via a syringe pump) to a solution of your nucleophile and a mild base. This maintains a low instantaneous concentration of the electrophile, minimizing self-reaction. |
| 3. Use a Mild, Non-Nucleophilic Base | Use a base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) instead of strong bases like NaOH or NaH. Strong bases can deprotonate the α-carbon, forming an enolate that can participate in other side reactions.[2] The mild base will only neutralize the HBr formed during the substitution. |
| 4. Protect the Amino Group | If the above methods fail, the most robust solution is to protect the aromatic amine before performing the nucleophilic substitution. This temporarily removes the competing internal nucleophile from the equation. See the detailed protocol below. |
Problem 2: My Hantzsch Thiazole synthesis is not working.
Question: I am reacting the title compound with thiourea to synthesize a 2-aminothiazole derivative (Hantzsch synthesis), but the yield is poor and purification is difficult. What are the best practices for this specific reaction?
Answer: The Hantzsch thiazole synthesis is an excellent application for α-haloketones, but its success depends on carefully controlling the reaction sequence.[4] The reaction involves an initial SN2 substitution followed by an intramolecular cyclization and dehydration.[5] Side reactions, particularly self-alkylation, can interfere before the desired cyclization occurs.
Causality: The initial SN2 reaction between the sulfur of thiourea and the α-bromo ketone forms an isothiouronium salt intermediate. For a successful reaction, this intermediate must rapidly cyclize. If conditions are not optimal, this intermediate can revert, or the unreacted starting material can undergo self-alkylation.
Troubleshooting Steps:
| Corrective Action | Scientific Rationale |
| 1. Choice of Solvent | Ethanol is the most common and effective solvent for this transformation. It readily dissolves the reactants and facilitates the reaction cascade. |
| 2. Control Temperature | Gently warming the reaction mixture (e.g., to 50-60 °C or refluxing in ethanol) is often necessary to drive the initial SN2 and subsequent cyclization/dehydration steps to completion.[4] Monitor progress carefully by TLC to avoid decomposition at excessive temperatures. |
| 3. Stoichiometry | Use a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) to ensure the α-bromo ketone is fully consumed in the desired pathway. |
| 4. Work-up Procedure | The thiazole product is often basic. Upon completion, cooling the reaction mixture and neutralizing it with a weak base like aqueous sodium bicarbonate or ammonia can precipitate the final product, simplifying purification.[5] |
Frequently Asked Questions (FAQs)
Q1: Should I protect the aromatic amino group before the reaction?
A1: This is a critical strategic decision.
-
When to Protect: Protection is highly recommended if your primary nucleophile is weak, sterically hindered, or requires high temperatures, as these conditions increase the likelihood of self-alkylation. It is the most reliable method for ensuring a clean reaction.
-
When to Avoid: If your nucleophile is highly reactive and the reaction is fast at room temperature, you may be able to achieve an acceptable yield without protection by using high-dilution techniques. Avoiding protection saves two synthetic steps (protection and deprotection).
-
Choice of Protecting Group: An acetyl group (-Ac) is an excellent choice. It is easily installed using acetic anhydride, is highly stable to the reaction conditions, and can be removed under acidic or basic hydrolysis.
Q2: What is the optimal solvent for general nucleophilic substitutions with this compound?
A2: Polar aprotic solvents are generally the best choice as they effectively solvate the cation of the nucleophile's salt but not the anion, increasing the nucleophile's reactivity. They are also ideal for SN2 reactions.[6]
-
Recommended: Acetonitrile (CH₃CN), Dimethylformamide (DMF), Acetone.
-
Avoid: Protic solvents like ethanol or methanol can act as competing nucleophiles and may slow down the reaction between an anionic nucleophile and the electrophile.
Q3: My product appears to be contaminated with a di-substituted product. How is this possible?
A3: This typically occurs if your nucleophile is a primary or secondary amine. After the initial successful substitution, the newly formed secondary or tertiary amine product can itself act as a nucleophile, reacting with another molecule of the starting this compound. This is known as over-alkylation.[7]
-
Solution: Use a significant excess of the nucleophilic amine (e.g., 3-5 equivalents). This ensures that the electrophilic starting material is more likely to encounter the intended reactant amine rather than the product amine.
Visualized Workflows and Mechanisms
Diagram 1: Competing Reaction Pathways This diagram illustrates the desired SN2 reaction versus the primary side reaction, intermolecular N-alkylation.
Caption: Desired C-alkylation vs. undesired N-alkylation side reaction.
Diagram 2: Troubleshooting Workflow for Low Yield A logical flow for diagnosing and solving low-yield issues.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
Preventing polybromination in the synthesis of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone. This molecule is a critical intermediate in the synthesis of various pharmaceutical agents, including the mucolytic drug Ambroxol[1][2]. The synthesis, while conceptually straightforward, presents a significant challenge: controlling the electrophilic aromatic substitution to prevent the formation of polybrominated byproducts.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the complexities of this synthesis and achieve high yields of the target compound.
Troubleshooting Guide: Preventing Polybromination
This section addresses specific issues you may encounter during the synthesis. The core of the problem lies in the high reactivity of the starting material, 4'-Aminoacetophenone, where the potent activating effect of the amino group can easily lead to over-bromination if conditions are not meticulously controlled[3][4].
Question: My final product analysis (NMR/LC-MS) shows a mixture of the desired dibromo-product along with significant amounts of a tribrominated byproduct. What is the primary cause?
Answer: The presence of a tribrominated byproduct, likely 1-(4-Amino-2,3,5-tribromophenyl)-2-bromoethanone, is a classic sign of over-bromination during the electrophilic aromatic substitution step. The primary cause is that the starting material, 4'-Aminoacetophenone, and the mono-brominated intermediate are highly activated towards electrophilic attack. The amino group is a strong ortho-, para-director, making the positions ortho to it (positions 3 and 5) exceptionally nucleophilic. Even after dibromination, the ring remains sufficiently activated to react with a third equivalent of bromine at the remaining ortho position (position 2) if the reaction conditions are too harsh or if excess brominating agent is present.
Key contributing factors include:
-
Incorrect Stoichiometry: Using more than the required ~2.0-2.2 equivalents of the brominating agent for the ring substitution.
-
High Reaction Temperature: Elevated temperatures increase the reaction rate indiscriminately, reducing the selectivity between the second and third bromination events[5].
-
High Concentration: Running the reaction at a very high concentration can lead to localized "hot spots" and poor control over the reaction.
-
Rapid Addition of Bromine: Adding the brominating agent too quickly creates a transient high concentration, promoting multiple substitutions on a single molecule before the reagent has dispersed.
Question: I'm observing a low yield of the final product, and my crude material is a complex mixture that is difficult to purify. How can I improve the selectivity of the initial dibromination step?
Answer: Improving selectivity is paramount for a successful synthesis. A complex crude mixture indicates that multiple side reactions are occurring. To achieve clean, regioselective dibromination at the 3 and 5 positions, you must moderate the reactivity of the system.
Here are several strategies, from simple adjustments to more advanced method changes:
-
Strict Stoichiometric Control: Carefully measure your brominating agent. Use a precise 2.0 to 2.2 molar equivalents relative to your starting 4'-Aminoacetophenone. Avoid large excesses[6].
-
Temperature Management: Perform the reaction at a reduced temperature. Starting the reaction at 0°C or even slightly below can significantly enhance selectivity by favoring the more rapid reaction (dibromination) over the slower one (tribromination)[5].
-
Slow, Controlled Addition: Add the brominating agent dropwise over an extended period using an addition funnel. This maintains a low concentration of the electrophile in the reaction mixture, ensuring that a molecule is dibrominated and the reagent disperses before a third substitution is likely to occur.
-
Choice of Brominating Agent: While molecular bromine (Br₂) is common, consider a less reactive electrophilic bromine source. N-Bromosuccinimide (NBS) is often used for milder, more selective brominations of activated rings[5].
-
Solvent Selection: Use an inert solvent that can effectively dissipate heat and in which the starting material is soluble. Chlorinated solvents like chloroform or dichloromethane are often used[7][8]. Acetic acid is also a common solvent for such reactions as it can temper the reactivity.
A copper-catalyzed system using sodium bromide (NaBr) and an oxidant like sodium persulfate (Na₂S₂O₈) has been shown to be highly practical and regioselective for the bromination of anilines under mild conditions[9]. This approach can offer superior control compared to using elemental bromine directly.
Question: My reaction stalls after the addition of one equivalent of bromine, yielding primarily the mono-brominated product. What could be the issue?
Answer: This issue is less common than over-bromination but can occur. Potential causes include:
-
Insufficient Brominating Agent: An error in calculation or measurement may have resulted in adding only one molar equivalent.
-
Low Temperature: While low temperatures are good for selectivity, an excessively low temperature might not provide enough activation energy for the second bromination to proceed at a reasonable rate, especially if a less activated substrate is used.
-
Precipitation: The mono-brominated intermediate may be less soluble in your chosen solvent system than the starting material. If it precipitates out of the solution, it will be unavailable for the second bromination. Ensure your substrate remains dissolved throughout the reaction.
-
Deactivation: If your starting material is contaminated with a basic substance, it could react with the HBr byproduct of the bromination, protonating the activating amino group to an ammonium salt (-NH₃⁺). This group is strongly deactivating and will halt further electrophilic substitution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of bromination on the 4'-Aminoacetophenone ring?
The bromination of 4'-Aminoacetophenone is a classic example of an electrophilic aromatic substitution (EAS) reaction[10]. The reaction proceeds via a two-step mechanism:
-
Attack by the Aromatic Ring: The π-electron system of the benzene ring, which is highly electron-rich due to the electron-donating amino group, acts as a nucleophile. It attacks the electrophilic bromine atom (Br⁺, or the polarized end of a Br₂ molecule), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex[11].
-
Re-aromatization: A base (such as Br⁻ or a solvent molecule) removes a proton from the carbon atom where the bromine has attached. This restores the aromaticity of the ring and yields the brominated product[10].
The amino group directs the incoming electrophile to the ortho and para positions. Since the para position is already occupied by the acetyl group, substitution occurs exclusively at the two equivalent ortho positions (3 and 5).
Q2: Should I protect the amino group before proceeding with bromination?
Protecting the amino group, for example, by converting it to an acetamide, is a common strategy to control the regioselectivity and reactivity of anilines[3].
-
Pros: The resulting amide group is still an ortho-, para-director but is significantly less activating than the amino group. This "tamed" reactivity allows for a much more controlled, stepwise bromination, virtually eliminating the risk of polybromination.
-
Cons: This approach adds two steps to your synthesis: a protection step (e.g., reacting with acetic anhydride) before bromination and a deprotection step (e.g., acid or base hydrolysis) after bromination. This increases the overall cost and can lower the overall yield[3].
For the synthesis of this compound, direct dibromination of the unprotected aniline is often feasible and more atom-economical, provided the reaction conditions are carefully optimized as described in the troubleshooting section.
Q3: After the ring dibromination, what is the mechanism for the second bromination on the acetyl group?
The second stage of the synthesis involves the bromination of the methyl ketone to form an α-bromoketone. This reaction does not occur on the aromatic ring but on the side chain. It typically proceeds through an enol or enolate intermediate. Under acidic conditions (HBr is a byproduct of the first step), the ketone is reversibly protonated, which facilitates tautomerization to the enol form. This enol then acts as a nucleophile, attacking a molecule of bromine to yield the α-brominated product. This reaction can sometimes be slow and may require heating or catalysis[12].
Visualizing the Reaction Pathway and Side Products
The following diagram illustrates the desired synthetic route from 4'-Aminoacetophenone and the competing polybromination side reaction.
Caption: Desired vs. undesired bromination pathways.
Optimized Protocol for Selective Dibromination
This protocol provides a starting point for the selective dibromination of 4'-Aminoacetophenone, followed by α-bromination. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Table 1: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale for Preventing Polybromination |
| Starting Material | 4'-Aminoacetophenone | 1.0 equivalent |
| Ring Bromination | ||
| Brominating Agent | Bromine (Br₂) | 2.1 equivalents |
| Solvent | Glacial Acetic Acid | Moderates reactivity, good solvent for reactants |
| Temperature | 0-5 °C | Reduces reaction rate, enhancing selectivity[5] |
| Addition Time | 60-90 minutes | Maintains low Br₂ concentration, prevents over-bromination |
| α-Bromination | ||
| Brominating Agent | Bromine (Br₂) | 1.1 equivalents |
| Solvent | Chloroform[8] | Inert solvent for the second bromination step |
| Temperature | 50-60 °C | Provides activation energy for α-bromination |
Step-by-Step Procedure:
Part A: Aromatic Dibromination
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with 4'-Aminoacetophenone (1.0 eq.) and glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice-water bath.
-
In the dropping funnel, prepare a solution of bromine (2.1 eq.) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC to confirm the consumption of starting material and the formation of the dibrominated product.
-
Once the reaction is complete, quench by slowly adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Neutralize the mixture carefully with a saturated sodium bicarbonate solution.
-
The product, 1-(4-Amino-3,5-dibromophenyl)ethanone, will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.
Part B: α-Bromination of the Acetyl Group
-
Dissolve the dried 1-(4-Amino-3,5-dibromophenyl)ethanone from Part A in chloroform in a separate flask[8].
-
Heat the solution to a gentle reflux (around 50-60 °C).
-
Add bromine (1.1 eq.) dropwise to the refluxing solution. The HBr gas evolved should be scrubbed through a trap.
-
Continue to stir at this temperature for 1-2 hours until TLC/HPLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to precipitate the product.
-
Filter the solid product, wash with a small amount of cold ethanol or chloroform, and dry under vacuum at a low temperature to yield this compound[8].
By carefully controlling the stoichiometry, temperature, and addition rate during the initial aromatic substitution, you can effectively prevent polybromination and achieve a high yield of your desired product.
References
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. [Link]
-
PubChem. p-Aminoacetophenone. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and...[Link]
- Google Patents. (2013). CN103073439A - Synthesis method of ambroxol hydrochloride compound.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. [Link]
- Google Patents. (1990).
-
ResearchGate. Scheme 8 for the synthesis of Ambroxol Hydrochloride. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Padron, J. I., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 743–748. [Link]
-
Science Forums. (2012, March 1). Preventing a bromination reaction from going radical. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. (2021). A Practical Procedure for Regioselective Bromination of Anilines. [Link]
-
OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. [Link]
-
Solubility of Things. 4'-Aminoacetophenone. [Link]
- Google Patents. (2015). CN104788326A - Synthesis method of ambroxol hydrochloride.
-
Wang, Z., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(11), 13645–13655. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Patsnap Eureka. Preparation method for ambroxol hydrochloride intermediate 3,5-dibromo-2-aminobenzoic acid. [Link]
-
Smith, M. B., et al. (2002). Regioselective One-Pot Bromination of Aromatic Amines. Organic Letters, 4(14), 2321–2323. [Link]
-
ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]
-
Chemistry LibreTexts. (2023, August 7). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
-
YouTube. (2018, September 20). 18.2a EAS Bromination and Chlorination. [Link]
-
Quick Company. "A Process For The Preparation Of Ambroxol". [Link]
-
Hilaris Publisher. (2016, August 31). Synthesis and Characterization of Bromoclenbuterol. [Link]
-
ResearchGate. Bromination of Deactivated Aromatic Compounds. [Link]
-
YouTube. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). [Link]
-
MDPI. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
ACS GCI Pharmaceutical Roundtable. Bromination. [Link]
- Google Patents. (2020). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
Sources
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- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
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- 12. Preventing a bromination reaction from going radical - Applied Chemistry - Science Forums [scienceforums.net]
Optimizing reaction conditions for Friedländer synthesis with substituted acetophenones
Technical Support Center: Optimizing the Friedländer Synthesis
Welcome to the technical support hub for the Friedländer synthesis of quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful reaction to construct quinoline frameworks, particularly when working with substituted acetophenones. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide optimized protocols to enhance your synthetic outcomes.
Introduction to the Friedländer Synthesis
The Friedländer synthesis is a classic and highly effective method for constructing the quinoline ring system. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acid or base catalysis.[1][2][3][4] Its versatility and operational simplicity have made it a cornerstone in heterocyclic chemistry.[3]
The general transformation is outlined below:
2-Aminoaryl Ketone + Substituted Acetophenone --(Catalyst)--> Substituted Quinoline
Understanding the underlying mechanism is crucial for effective troubleshooting. Two primary pathways are generally accepted[4][5]:
-
Aldol Addition First: The reaction initiates with an aldol addition between the two carbonyl partners, followed by cyclization and dehydration.
-
Schiff Base First: The initial step is the formation of a Schiff base between the 2-amino group and the ketone, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring.
The prevailing mechanism can be influenced by the specific substrates and reaction conditions employed.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequently encountered problems during the Friedländer synthesis with substituted acetophenones. Each issue is followed by a detailed explanation of potential causes and actionable solutions grounded in chemical principles.
Low or No Product Yield
Question: I am attempting a Friedländer synthesis with a substituted 2-aminobenzophenone and a substituted acetophenone, but I'm observing very low conversion to the desired quinoline. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Friedländer synthesis are a common challenge and can stem from several factors. Let's break down the possibilities:
-
Insufficient Catalyst Activity: The choice and amount of catalyst are critical.
-
Acid Catalysis: For many substrates, acid catalysis is more effective than base catalysis.[6] Traditional acids like p-toluenesulfonic acid (p-TSA), sulfuric acid, or hydrochloric acid can be effective.[2][3] However, for sensitive substrates, milder Lewis acids or solid-supported catalysts may be necessary.
-
Base Catalysis: Bases like potassium hydroxide, sodium ethoxide, or DBU are commonly used. However, strong basic conditions can promote undesired side reactions, such as the self-condensation of the acetophenone (an aldol condensation).[2]
-
Modern Catalysts: A wide array of modern catalysts have been developed to improve yields and reaction conditions. These include iodine, neodymium(III) nitrate hexahydrate, silver phosphotungstate, and various metal-organic frameworks and nanocatalysts.[1][7]
-
-
Steric Hindrance: Bulky substituents on either the 2-aminoaryl ketone or the acetophenone can significantly slow down the reaction rate by sterically impeding the initial condensation or the subsequent cyclization.
-
Electronic Effects: The electronic nature of the substituents plays a crucial role.
-
Electron-withdrawing groups on the 2-aminoaryl ketone can decrease the nucleophilicity of the amino group, hindering the initial condensation step.
-
Electron-donating groups on the acetophenone can reduce the acidity of the α-protons, making enolate formation more difficult.
-
-
Inappropriate Reaction Temperature: The Friedländer synthesis often requires elevated temperatures (typically 80-120 °C) to proceed at a reasonable rate.[3] However, excessively high temperatures can lead to decomposition of starting materials or products.
-
Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants.
-
Acid-catalyzed reactions often perform well in polar aprotic solvents like dichloromethane (DCM) or chlorobenzene.[2]
-
Base-mediated reactions are often conducted in non-polar solvents such as toluene.[2]
-
In some cases, solvent-free conditions or the use of ionic liquids can be highly effective.[1][2]
-
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low yields.
Formation of Multiple Products/Side Reactions
Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions, and how can I suppress them?
Answer:
The formation of multiple products is often due to competing reaction pathways. The primary culprits are:
-
Self-Condensation of the Acetophenone: Under basic conditions, acetophenones can undergo aldol condensation with themselves, leading to α,β-unsaturated ketone byproducts.[2]
-
Solution:
-
Switch to an acid catalyst.
-
Slowly add the acetophenone to the reaction mixture to maintain a low instantaneous concentration.
-
Use a less hindered base or a milder catalytic system.
-
-
-
Cannizzaro-type Reactions: If using a 2-aminoaryl aldehyde under strong basic conditions, it can disproportionate.
-
Formation of Regioisomers: When using unsymmetrical ketones, there is a possibility of forming two different regioisomeric quinoline products, depending on which α-methylene group participates in the cyclization.
-
Solution:
-
Employing specific amine catalysts or introducing a phosphoryl group on the α-carbon of the ketone can enhance regioselectivity.[2]
-
Careful selection of the catalyst and reaction conditions is key to directing the reaction towards the desired isomer.
-
-
-
Knoevenagel Condensation: With highly activated methylene compounds (e.g., β-keto-esters), a competing Knoevenagel condensation can occur, sometimes leading to the formation of quinolin-2(1H)-ones.[8]
Visualizing the Main vs. Side Reaction:
Caption: Competing pathways in the Friedländer synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to accelerate the reaction? A1: Absolutely. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields for the Friedländer reaction.[9][10] The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.
Q2: Are there any "green" or environmentally friendly approaches to this synthesis? A2: Yes, significant progress has been made in developing more sustainable protocols. This includes:
-
Solvent-free reactions: Performing the synthesis without a solvent reduces waste.[2]
-
Water as a solvent: Some catalyst systems allow the reaction to be performed in water.[1]
-
Reusable catalysts: The use of solid-supported catalysts, such as polymers or resins like Amberlyst-15, facilitates easy separation and reuse, minimizing waste.[11]
-
Electrochemical methods: Recent research has explored electrochemically assisted Friedländer reactions, which can proceed under mild conditions without the need for stoichiometric reagents.[12]
Q3: How do I choose between an acid and a base catalyst? A3: The choice is substrate-dependent. A good starting point is to screen a common acid catalyst (e.g., p-TSA) and a common base catalyst (e.g., KOH in ethanol). Acid catalysts are often more effective and can help avoid the self-condensation of the ketone partner.[6] However, some substrates may be sensitive to acid and perform better under basic conditions.
Q4: What is the typical work-up procedure for a Friedländer synthesis? A4: The work-up will depend on the specific conditions used. A general procedure is as follows:
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
If a solid catalyst was used, it can be filtered off.
-
If an acid or base catalyst was used, neutralize the reaction mixture. For example, if an acid was used, wash with a saturated sodium bicarbonate solution. If a base was used, wash with a dilute acid like 1M HCl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product is then typically purified by column chromatography or recrystallization.
Optimized Experimental Protocols
Protocol 1: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis under Conventional Heating
This protocol is a robust starting point for a wide range of substituted acetophenones.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-aminoaryl ketone (1.0 mmol), the substituted acetophenone (1.1 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).
-
Solvent Addition: Add toluene (5 mL).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
| Parameter | Value |
| Catalyst | p-Toluenesulfonic acid |
| Temperature | Reflux (Toluene) |
| Typical Time | 4-12 hours |
| Key Advantage | Good for avoiding base-mediated side reactions |
Protocol 2: Microwave-Assisted, Catalyst-Free Synthesis
This method offers a rapid and often higher-yielding alternative.[10]
-
Reactant Preparation: In a microwave-safe reaction vial, combine the 2-aminoaryl ketone (1.0 mmol) and the substituted acetophenone (1.2 mmol).
-
Solvent: Add a high-boiling point solvent like N,N-dimethylformamide (DMF) (2 mL).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 150-180 °C for 15-45 minutes.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
| Parameter | Value |
| Method | Microwave Irradiation |
| Temperature | 150-180 °C |
| Typical Time | 15-45 minutes |
| Key Advantage | Rapid, often improved yields |
References
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Heliyon. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
-
RSC Advances. Advances in polymer based Friedlander quinoline synthesis. [Link]
-
J&K Scientific LLC. Friedländer Synthesis. [Link]
-
Green Chemistry. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
ResearchGate. The Friedländer Synthesis of Quinolines. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. [Link]
-
Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]
-
RSC Advances. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
-
Scribd. Friedländer Synthesis: Mechanism. [Link]
-
ACS Publications. Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. [Link]
-
PMC. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. [Link]
Sources
- 1. Friedlaender Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for reactions involving α-haloketones.
An essential class of intermediates, α-haloketones are prized for their bifunctional reactivity, serving as pivotal building blocks in organic synthesis, particularly for constructing heterocyclic scaffolds in medicinal chemistry.[1][2] However, their high reactivity, stemming from the interplay between the carbonyl group and the adjacent halogen, can lead to a variety of experimental challenges.[3] This guide provides in-depth troubleshooting for common issues encountered during reactions involving α-haloketones, structured in a practical question-and-answer format for researchers and drug development professionals.
Technical Support Center: Reactions Involving α-Haloketones
This guide is divided into key areas of difficulty: Synthesis & Selectivity, Competing Reaction Pathways, and Stability & Handling.
Section 1: Synthesis & Selectivity Issues
FAQ 1: My α-halogenation reaction is producing significant amounts of α,α-dihalogenated and aromatic ring-halogenated byproducts. How can I improve the mono-selectivity?
Answer: This is a frequent challenge in the direct halogenation of enolizable ketones, where the initial product can be more reactive than the starting material, or reaction conditions can favor further halogenation.[4] The key is to carefully control the reaction kinetics and the nature of the halogenating agent.
Underlying Causality:
-
Over-halogenation (α,α-dihalogenation): Under basic conditions, the formation of the first α-haloketone increases the acidity of the remaining α-proton, making it more susceptible to deprotonation and subsequent reaction with another equivalent of the halogen.[5] Under acidic conditions, which proceed via an enol intermediate, the rate-determining step is often the enol formation.[6] However, prolonged reaction times or excess halogen can still lead to dihalogenation.
-
Ring Halogenation: For aromatic ketones, harsh conditions or certain catalysts can promote electrophilic aromatic substitution on the ring in addition to the desired α-halogenation.[7]
Troubleshooting Strategies & Protocols:
-
Stoichiometric Control: Carefully control the stoichiometry of the halogenating agent. Use no more than 1.0 to 1.1 equivalents. Adding the halogenating agent slowly and at a reduced temperature can help prevent localized areas of high concentration and limit over-reaction.
-
Choice of Halogenating Agent: Move away from harsh reagents like elemental bromine (Br₂) or chlorine (Cl₂). Consider milder, more selective sources of electrophilic halogens.
| Reagent | Typical Conditions | Advantages & Considerations |
| N-Bromosuccinimide (NBS) | AIBN (radical initiator) or light in CCl₄; or acid catalyst (e.g., HBr, PTSA) in CH₂Cl₂/MeOH. | Generally provides good mono-selectivity. Radical pathway can be selective for allylic/benzylic positions. |
| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., PTSA) in various solvents. | Milder than Cl₂. Good for mono-chlorination. |
| Copper(II) Bromide (CuBr₂) | Reflux in EtOAc/CHCl₃. | Heterogeneous reaction that can offer high selectivity for mono-bromination. |
| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | With I₂ or MeI in an ionic liquid like [bmim][BF₄]. | A stable and relatively safe oxidant system for iodination.[7] |
-
Acid-Catalyzed Protocol Optimization: The acid-catalyzed pathway relies on the formation of an enol intermediate.[8] The rate is often dependent on the concentration of the acid and the ketone, but independent of the halogen concentration, implying enol formation is the slow step.[6]
-
Protocol: Dissolve the ketone (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or 1,4-dioxane). Add a catalytic amount of HBr (48% aq.). Slowly add a solution of Br₂ (1.05 eq) in the same solvent at 0-10 °C. Monitor the reaction closely by TLC or LCMS and quench as soon as the starting material is consumed to prevent byproduct formation.
-
Troubleshooting Workflow for Poor Selectivity
Caption: Workflow for troubleshooting poor selectivity.
Section 2: Competing Reaction Pathways
The dual electrophilic nature of α-haloketones—at the α-carbon and the carbonyl carbon—is the root of their synthetic utility and their complexity.[3] Nucleophilic attack can occur at multiple sites, leading to different products.[1]
FAQ 2: My reaction with a base/nucleophile is giving a rearranged product (e.g., an ester or carboxylic acid) instead of the expected Sₙ2 substitution product. What is happening?
Answer: You are likely observing the Favorskii rearrangement . This is a classic reaction of α-haloketones that possess an α'-hydrogen (a hydrogen on the carbon on the other side of the carbonyl). It competes directly with the desired Sₙ2 substitution pathway.[9]
Mechanistic Explanation:
-
A base abstracts an acidic α'-hydrogen to form an enolate.
-
This enolate undergoes intramolecular Sₙ2 displacement of the halide to form a cyclopropanone intermediate.
-
The nucleophile (often an alkoxide or hydroxide used as the base) attacks the carbonyl carbon of the strained cyclopropanone.
-
The ring opens to form the most stable carbanion, which is then protonated to yield the rearranged ester or acid product.
Competing Reaction Pathways
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]
Technical Support Center: A Researcher's Guide to 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
Welcome to the technical support center for 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling, storage, and use of this valuable yet sensitive synthetic intermediate. As a potent alkylating agent and a key building block in pharmaceutical synthesis, particularly for precursors of drugs like Ambroxol, its proper handling is paramount to ensure experimental success, reproducibility, and laboratory safety.
This document moves beyond standard protocols to explain the 'why' behind each step, grounding our recommendations in the fundamental chemical principles governing the stability and reactivity of α-halo ketones.
I. Compound Profile & Core Challenges
This compound is a crystalline solid at room temperature. Its utility in synthesis stems from the two reactive sites: the nucleophilic aromatic amino group and the highly electrophilic carbon bearing the bromine atom (α-carbon), which is activated by the adjacent carbonyl group.
The primary challenge in handling this reagent is its susceptibility to moisture, which can lead to hydrolysis and the formation of impurities that can complicate subsequent reactions and purification steps. Additionally, like many α-bromo ketones, this compound is a potent lachrymator and skin irritant, necessitating strict safety protocols.
| Property | Description | Significance for Handling |
| Moisture Sensitivity | The α-bromo ketone functionality is prone to hydrolysis. | Strict exclusion of water from storage containers, solvents, and reaction vessels is critical to prevent degradation. |
| Reactivity | Highly reactive electrophile at the α-carbon; susceptible to nucleophilic attack. | Incompatible with strong bases, which can promote side reactions. Requires careful selection of reaction conditions. |
| Physical State | Crystalline Solid | Requires specialized techniques for weighing and transferring under an inert atmosphere to prevent atmospheric moisture exposure. |
| Safety Profile | Potent lachrymator; skin and respiratory tract irritant. | All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE). |
II. Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding as expected, and I see an unfamiliar spot on my TLC. What could be the issue?
A1: The most likely culprit is the degradation of your this compound due to moisture. The primary degradation pathway is hydrolysis, where water acts as a nucleophile, displacing the bromide to form 1-(4-amino-3,5-dibromophenyl)-2-hydroxyethanone. This byproduct will have a different polarity and may interfere with your desired reaction.
Another possibility is the presence of unreacted starting material from its synthesis, namely 1-(4-amino-3,5-dibromophenyl)ethanone. Always check the purity of a new bottle of reagent before use.
Q2: What is the white, irritating smoke that sometimes appears when I open the container?
A2: This is a characteristic of lachrymatory compounds.[1][2] The vapor reacts with the moisture in your eyes, nose, and respiratory tract, causing irritation and tearing. This underscores the absolute necessity of handling this compound within a fume hood at all times.
Q3: Can I weigh this reagent on an open bench if I am quick?
A3: Absolutely not. Even brief exposure to atmospheric moisture can be sufficient to compromise the integrity of the reagent, especially the portion on the surface of the solid. Furthermore, this practice poses a significant safety risk due to its lachrymatory properties. Weighing must be performed under an inert atmosphere, either in a glovebox or using a specialized setup on a Schlenk line.[3]
Q4: What are the best storage conditions for this reagent?
A4: The reagent should be stored in a tightly sealed container, preferably with a PTFE-lined cap, under a dry, inert atmosphere (argon or nitrogen).[4] For long-term storage, placing this primary container inside a secondary container (like a desiccator jar with a suitable drying agent) in a cool, dark place is recommended.[5]
Q5: My compound has developed a yellowish or brownish tint over time. Is it still usable?
A5: A change in color often indicates degradation. While minor discoloration might not always mean complete decomposition, it is a strong indicator of impurity formation. It is highly recommended to test a small amount in a pilot reaction or analyze it by techniques like NMR or LC-MS to assess its purity before committing a large-scale reaction.
III. Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Product Yield | Reagent degradation due to moisture. | Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Handle the reagent exclusively under an inert atmosphere as detailed in the protocols below. |
| Incompatible base used in the reaction. | Strong bases can deprotonate the acidic α-hydrogen, leading to side reactions.[6] Use non-nucleophilic, sterically hindered bases if a base is required, or consider alternative reaction pathways. | |
| Multiple Spots on TLC/LC-MS | Hydrolysis of the starting material. | The primary impurity is likely 1-(4-amino-3,5-dibromophenyl)-2-hydroxyethanone. Improve moisture exclusion techniques. Purification by column chromatography may be necessary to isolate the desired product. |
| Presence of unreacted 1-(4-amino-3,5-dibromophenyl)ethanone. | Verify the purity of the starting material from the supplier. This impurity lacks the reactive α-bromo group and will not participate in the desired reaction. | |
| Reaction turns dark or forms tar | Side reactions or decomposition. | This can be caused by excessive heat, reaction with an incompatible nucleophile, or the presence of impurities. Re-evaluate the reaction temperature and ensure all reagents are pure. The HBr byproduct from some reactions can also cause decomposition.[7] |
| Irritation to eyes/nose during handling | Improper handling outside of a fume hood. | Cease work immediately. Move to fresh air. All manipulations of this lachrymatory compound must be conducted in a properly functioning chemical fume hood with the sash at the lowest practical height. |
IV. Experimental Protocols & Workflows
Protocol 1: Aliquoting and Weighing the Solid Reagent
The gold standard for handling highly sensitive solids is within a glovebox.[3]
Caption: Workflow for weighing the reagent in a glovebox.
Protocol 2: Addition of the Solid to a Reaction Flask (Using a Schlenk Line)
This method is a practical alternative if a glovebox is unavailable.
Caption: Workflow for adding the solid reagent using a Schlenk line.
Causality Behind Key Steps:
-
Flame-Drying/Oven-Drying Glassware: This removes adsorbed water from the glass surfaces, which is a common source of contamination in moisture-sensitive reactions.[8]
-
Inert Gas Atmosphere (Argon or Nitrogen): This displaces atmospheric air, which contains ~21% oxygen and variable amounts of water vapor, preventing both oxidation and hydrolysis of the reagent.[9]
-
Positive Pressure: Maintaining a slight positive pressure of inert gas ensures that if there are any small leaks in the system, inert gas flows out rather than air flowing in.[5]
-
Anhydrous Solvents: Using solvents with low water content is crucial. Solvents should be sourced from sealed bottles (e.g., Sure/Seal™) or passed through a solvent purification system.
V. Safety First: A Non-Negotiable Requirement
Due to its classification as a lachrymator and irritant, the following safety measures are mandatory:
-
Engineering Controls: All handling must occur in a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are required.
-
Hand Protection: Wear nitrile gloves (double-gloving is recommended) and change them immediately upon suspected contamination.
-
Body Protection: A flame-resistant lab coat must be worn.
-
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.
References
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
α-Halo ketone. Wikipedia. [Link]
-
Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and... ResearchGate. [Link]
-
Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, Utrecht University. [Link]
-
2-Amino-3,5-dibromobenzaldehyde. PubChem. [Link]
-
Wholesale 2-Bromoacetophene CAS 70-11-1. Hongsi. [Link]
-
Structural Insights into the Nonmutagenicity of 2-Haloacetophenone. MDPI. [Link]
-
Addition of Solids. The Schlenk Line Survival Guide. [Link]
-
How to store temperature and moisture-sensitive compounds? Reddit. [Link]
- CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
-
Synthetic Access to Aromatic α-Haloketones. National Institutes of Health. [Link]
-
Bromination of ketones with H2O2–HBr “on water”. Green Chemistry (RSC Publishing). [Link]
-
Inert atmosphere Definition. Fiveable. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
-
Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [Link]
Sources
- 1. Wholesale 2-Bromoacetophene CAS 70-11-1 Factory Price Exporter and Supplier | Hongsi [hschemraw.com]
- 2. mdpi.com [mdpi.com]
- 3. chemistryviews.org [chemistryviews.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Minimizing side product formation in Hantzsch thiazole synthesis
Technical Support Center: Hantzsch Thiazole Synthesis
A Guide to Minimizing Side Product Formation
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this classic and powerful reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's nuances to help you troubleshoot and minimize the formation of unwanted byproducts.
The Hantzsch synthesis, the reaction of an α-haloketone with a thioamide, is renowned for its efficiency in creating the thiazole core, a prevalent scaffold in pharmaceuticals.[1][2] However, like any chemical transformation, it can be prone to side reactions that complicate purification and reduce yields. This guide will walk you through common issues and provide robust solutions.
Troubleshooting Guide: Common Side Product Issues
This section addresses specific problems you might encounter during your Hantzsch thiazole synthesis.
Question 1: I'm observing a significant amount of a higher molecular weight byproduct, especially when using a 1:1 stoichiometry of my α-haloketone and thiourea. What is it and how can I prevent it?
Answer:
Likely Cause: You are likely forming a 4-imino-4H-1,3-thiazine derivative or a bis-thiazole side product. This often arises from the reaction of the initially formed 2-aminothiazole product with a second molecule of the α-haloketone. The exocyclic amino group of the desired product can act as a nucleophile, attacking another molecule of the electrophilic α-haloketone.
Mechanism Insight: The Hantzsch synthesis proceeds through an initial SN2 reaction between the thioamide's sulfur and the α-haloketone, followed by intramolecular cyclization and dehydration.[1][3] If the concentration of the α-haloketone is too high relative to the thioamide, or if the reaction is run for an extended period at high temperatures, the aminothiazole product has a greater opportunity to react further.
Solutions:
-
Adjust Stoichiometry: Employ a slight excess of the thioamide component (e.g., 1.2 to 1.5 equivalents).[1] This ensures that the α-haloketone is consumed rapidly, minimizing its availability to react with the product.
-
Control Reagent Addition: For sensitive substrates, consider the slow, dropwise addition of the α-haloketone solution to the thioamide solution. This maintains a low instantaneous concentration of the α-haloketone.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the α-haloketone. Once it has been fully consumed, work up the reaction promptly to prevent post-synthesis side reactions.
-
Temperature Management: Avoid excessive heating. While heat is often required to drive the final dehydration step, prolonged exposure to high temperatures can accelerate the rate of side product formation.[3]
Question 2: My reaction mixture is turning dark, and I'm isolating a complex mixture of unidentifiable, possibly polymeric, material. What's going on?
Answer:
Likely Cause: This is often indicative of self-condensation or decomposition of the α-haloketone . These compounds can be unstable, particularly in the presence of base or heat. They can undergo self-condensation reactions or decompose, leading to a range of colored byproducts.
Mechanism Insight: The α-protons of ketones are acidic and can be removed to form enolates. In the case of α-haloketones, these enolates can then react with other α-haloketone molecules in a cascade of reactions.
Solutions:
-
Purity of α-Haloketone: Ensure your α-haloketone is pure and free from acidic or basic impurities. If it is old or appears discolored, consider purifying it by recrystallization or distillation before use.
-
Reaction Conditions:
-
Solvent Choice: Use a non-basic, protic solvent like ethanol or methanol.[1] These solvents can solvate the intermediates and help to control reactivity.
-
Temperature Control: Start the reaction at a lower temperature and gradually increase it if necessary. For highly reactive substrates, running the reaction at room temperature or even 0 °C may be beneficial.
-
Avoid Strong Bases: The Hantzsch synthesis does not typically require a strong base. The thioamide is sufficiently nucleophilic. Adding a strong base will deprotonate the α-haloketone and promote self-condensation.
-
Question 3: I am using an N-substituted thiourea and I'm getting a mixture of two isomeric products. How can I control the regioselectivity?
Answer:
Likely Cause: When using an N-substituted thioamide, the cyclization step can proceed via two different pathways, leading to the formation of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole .
Mechanism Insight: The intermediate formed after the initial SN2 reaction contains two different nitrogen atoms that can potentially attack the carbonyl carbon. The pathway taken is influenced by factors such as the steric hindrance of the substituent and the acidity of the reaction medium.
Solutions:
-
Control of pH: The regioselectivity of the cyclization can be highly dependent on the pH of the reaction mixture.
-
Neutral/Slightly Basic Conditions: In many cases, running the reaction in a solvent like ethanol without added acid or base favors the formation of the 2-(N-substituted amino)thiazole.
-
Acidic Conditions: Performing the reaction in the presence of a strong acid (e.g., HCl in ethanol) has been shown to favor the formation of the 2-imino-2,3-dihydrothiazole isomer.[4]
-
-
Optimize Reaction Time and Temperature: Experiment with different reaction times and temperatures. Shorter reaction times and lower temperatures might favor the kinetically preferred product. For instance, reactions in 10M HCl-EtOH (1:2) at 80°C for 20 minutes were found to be effective for generating 2-imino-2,3-dihydrothiazoles.[4]
-
Characterization: Be prepared to characterize the product mixture carefully using techniques like NMR and IR spectroscopy to distinguish between the isomers.[4]
Frequently Asked Questions (FAQs)
Q: What is the best solvent for the Hantzsch thiazole synthesis?
A: Ethanol and methanol are the most commonly used and generally effective solvents.[1] They are polar enough to dissolve the reactants and intermediates but are not overly reactive. For some multi-component variations of the Hantzsch synthesis, a mixture of ethanol and water has been shown to be effective and environmentally benign.[2][5]
Q: How critical is the temperature for this reaction?
A: Temperature is a critical parameter. While heating is often necessary to drive the reaction to completion, especially the final dehydration step, excessive heat can lead to the side reactions mentioned in the troubleshooting guide. A good starting point is to reflux the reaction in ethanol (around 78 °C) and monitor by TLC.
Q: Can I use α-chloroketones instead of α-bromoketones?
A: Yes, α-chloroketones can be used. However, α-bromoketones are generally more reactive due to the better leaving group ability of bromide compared to chloride. If you use an α-chloroketone, you may need to use more forcing conditions (higher temperature or longer reaction time), which could potentially increase the formation of side products.
Visualizing the Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired reaction and a common side reaction pathway.
Caption: Desired Hantzsch thiazole synthesis pathway.
Caption: Formation of a common side product.
Key Experimental Protocol: Optimized Synthesis of 2-Amino-4-phenylthiazole
This protocol incorporates best practices to minimize side product formation.
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thiourea (1.5 eq)[1]
-
Ethanol (sufficient to make a ~0.5 M solution)
-
5% Sodium Carbonate solution
-
Deionized water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.5 eq) in ethanol.
-
Reagent Addition: In a separate beaker, dissolve 2-bromoacetophenone (1.0 eq) in a minimal amount of ethanol. Add this solution to the thiourea solution at room temperature while stirring.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase) every 30 minutes.[1] The reaction is complete when the 2-bromoacetophenone spot is no longer visible.
-
Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Neutralization: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate.[1] This will neutralize the HBr salt of the product, causing the free base to precipitate.
-
Isolation: Collect the solid product by vacuum filtration through a Buchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Allow the product to air dry on a watch glass or in a desiccator.
Data Summary: Solvent and Temperature Considerations
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol, Methanol | Good solubility for reactants; protic nature stabilizes intermediates.[1] |
| Ethanol/Water (1:1) | A green and effective alternative for certain substrates.[2][5] | |
| Temperature | Room Temp to Reflux | Start at lower temperatures for reactive substrates. Reflux is often needed for the final dehydration. |
| Stoichiometry | 1.2-1.5 eq of Thioamide | Minimizes the concentration of unreacted α-haloketone, preventing side reactions with the product.[1] |
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Bouherrou, Z., Chibani, S., Breard, M., Djaballah, M., Bouacida, S., Lahouel, M., & Berredjem, M. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(3), 689. [Link]. Also available at [Link]
- Patel, H., Sharma, T., & Shaikh, M. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 6(8), 3432-3437.
-
Fulle, S., Giomi, D., Nesi, R., & Capelli, S. (1998). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (21), 3555-3558. [Link]
-
Bouherrou, Z., Chibani, S., Breard, M., Djaballah, M., Bouacida, S., Lahouel, M., & Berredjem, M. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(3), 689. Retrieved from [Link]
-
Kaur, N. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 2(1). [Link]
-
Roy, K., Jana, A., & Das, A. (2022). A mild and eco-friendly visible-light-induced synthesis of 2-(2-hydrazinyl) thiazole from readily accessible thiosemicarbazide, carbonyl, and phenacyl bromide in the absence of a metal catalyst and/or any extrinsic photosensitizer is reported. ResearchGate. Retrieved from [Link]
Sources
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- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to α-Haloketones in Synthesis: Spotlight on 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
Introduction
α-Haloketones are a pivotal class of bifunctional electrophiles in organic synthesis, prized for their versatility in constructing complex molecular architectures.[1] Their dual reactivity, stemming from the electrophilic carbonyl carbon and the adjacent halogen-bearing carbon, makes them invaluable precursors for a myriad of heterocyclic compounds, many of which form the core of pharmacologically active molecules.[1] This guide provides an in-depth comparison of 1-(4-amino-3,5-dibromophenyl)-2-bromoethanone with other commonly employed α-haloketones, such as 2-bromoacetophenone and chloroacetone. We will explore the nuanced interplay of electronic and steric effects on their reactivity and utility in synthesis, supported by experimental protocols and data.
Core Principles of α-Haloketone Reactivity
The reactivity of α-haloketones is governed by two primary factors:
-
The Electrophilic α-Carbon: The electron-withdrawing nature of the adjacent carbonyl group significantly polarizes the carbon-halogen bond, rendering the α-carbon highly susceptible to nucleophilic attack. This is the cornerstone of their utility as potent alkylating agents in reactions like the renowned Hantzsch thiazole synthesis.[2]
-
The Electrophilic Carbonyl Carbon: Like all ketones, the carbonyl carbon is an electrophilic center that can be targeted by nucleophiles. This can sometimes lead to competing reaction pathways.
The delicate balance between these two reactive sites can be modulated by the electronic and steric nature of the substituents on the α-haloketone, leading to a rich and diverse chemistry.
Comparative Analysis of α-Haloketones
To understand the unique characteristics of this compound, we will compare it with two archetypal α-haloketones: 2-bromoacetophenone (an aromatic α-haloketone) and chloroacetone (an aliphatic α-haloketone).
Structural and Physicochemical Properties
A molecule's reactivity is intrinsically linked to its physical and chemical properties. The table below summarizes key physicochemical data for our selected α-haloketones.
| Property | This compound | 2-Bromoacetophenone | Chloroacetone |
| Molecular Formula | C₈H₆Br₃NO | C₈H₇BrO | C₃H₅ClO |
| Molecular Weight | 371.85 g/mol | 199.04 g/mol [3] | 92.52 g/mol [4] |
| Appearance | Yellow solid | Crystalline solid[3] | Yellowish liquid[4] |
| Melting Point | Not available | 49-51 °C[3] | -44.5 °C[4] |
| Boiling Point | Not available | 245 °C (decomposes)[3] | 119 °C[4] |
| Key Structural Features | Electron-donating amino group, two bulky, electron-withdrawing bromine atoms on the phenyl ring. | Phenyl ring. | Methyl group. |
Reactivity Comparison: Electronic and Steric Effects
The substituents on the aromatic ring of phenacyl bromides play a crucial role in modulating their reactivity. This can be understood through the principles of electronic and steric effects. The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on reaction rates.[5][6]
1. This compound:
-
Electronic Effects: This molecule presents a fascinating case of competing electronic effects. The amino group at the para position is a strong electron-donating group (EDG) through resonance. This donation of electron density to the phenyl ring and, by extension, to the carbonyl group, would be expected to decrease the electrophilicity of both the carbonyl carbon and the α-carbon, thus slowing down the rate of nucleophilic attack.[7] However, the two bromine atoms in the meta positions relative to the amino group, and ortho to the acetyl group, are electron-withdrawing groups (EWGs) through induction. Their effect would be to increase the electrophilicity of the reactive centers. The overall reactivity will be a net result of these opposing electronic influences.
-
Steric Effects: The two bulky bromine atoms ortho to the bromoacetyl group introduce significant steric hindrance. This will likely hinder the approach of nucleophiles to the α-carbon, potentially slowing down the reaction rate compared to less substituted analogs.[8]
2. 2-Bromoacetophenone (Phenacyl Bromide):
-
Electronic Effects: The phenyl ring is generally considered to be weakly electron-withdrawing by induction. This enhances the electrophilicity of the α-carbon compared to aliphatic α-haloketones.
-
Steric Effects: The planar phenyl group offers moderate steric hindrance.
3. Chloroacetone:
-
Electronic Effects: The methyl group is weakly electron-donating, which slightly reduces the electrophilicity of the α-carbon compared to 2-bromoacetophenone.
-
Steric Effects: The methyl group presents minimal steric hindrance, making the α-carbon highly accessible to nucleophiles.
Predicted Reactivity Order in SN2 Reactions (e.g., Hantzsch Thiazole Synthesis):
Based on these considerations, a qualitative prediction of reactivity would be:
Chloroacetone > 2-Bromoacetophenone > this compound
This prediction is based on the likely dominant deactivating effect of the amino group and the significant steric hindrance from the ortho-bromine atoms in the target molecule, which would likely outweigh the activating inductive effect of the halogens.
Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis
A primary application of α-haloketones is the Hantzsch thiazole synthesis, a classic condensation reaction with a thioamide or thiourea to form a thiazole ring.[2] This reaction is a cornerstone in the synthesis of many biologically active molecules.
Experimental Protocols
The following protocols provide a framework for comparing the reactivity of the discussed α-haloketones in the Hantzsch thiazole synthesis.
Protocol 1: Synthesis of 2-Amino-4-(4-amino-3,5-dibromophenyl)thiazole
This protocol is adapted from analogous syntheses of substituted 2-aminothiazoles.[9]
-
Materials:
-
This compound (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
Dissolve this compound and thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-amino-4-(4-amino-3,5-dibromophenyl)thiazole.
-
Protocol 2: Comparative Synthesis of 2-Amino-4-phenylthiazole
This protocol uses 2-bromoacetophenone as the starting material for comparison.[9]
-
Materials:
-
2-Bromoacetophenone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
Follow the same procedure as in Protocol 1, substituting 2-bromoacetophenone for this compound.
-
Protocol 3: Comparative Synthesis of 2-Amino-4-methylthiazole
This protocol uses chloroacetone as the starting material.
-
Materials:
-
Chloroacetone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
Follow the same procedure as in Protocol 1, substituting chloroacetone for this compound.
-
Expected Outcomes and Data Analysis
By running these reactions under identical conditions (concentration, temperature, solvent) and monitoring them over time (e.g., by taking aliquots for TLC or HPLC analysis), a comparative assessment of the reaction rates can be made.
| α-Haloketone | Expected Reaction Time | Expected Yield | Key Influencing Factors |
| This compound | Longer | Moderate to Good | Strong electron-donating amino group (deactivating), significant steric hindrance from ortho-bromine atoms. |
| 2-Bromoacetophenone | Moderate | High | Mildly deactivating phenyl group, moderate steric hindrance. |
| Chloroacetone | Shorter | High | Minimal steric hindrance, weakly electron-donating methyl group. |
Synthetic Utility and Drug Development
The choice of α-haloketone is dictated by the desired substitution pattern on the final heterocyclic product. This compound is a valuable precursor for introducing a 4-amino-3,5-dibromophenyl moiety, which is a key structural feature in some pharmaceutical agents. For instance, the structurally related compound, 2-amino-3,5-dibromobenzaldehyde, is a crucial intermediate in the synthesis of Ambroxol, a widely used mucolytic agent.[10] This highlights the importance of such substituted precursors in drug discovery and development.
Conclusion
While all α-haloketones are potent electrophiles, their reactivity and utility in synthesis can be finely tuned by their substituents. This compound, with its unique combination of a strong electron-donating group and bulky, electron-withdrawing halogens, presents a more complex reactivity profile compared to simpler analogs like 2-bromoacetophenone and chloroacetone. Its reactivity is likely attenuated by the deactivating effect of the amino group and significant steric hindrance. However, its value lies in its ability to serve as a scaffold for introducing the specific 4-amino-3,5-dibromophenyl functionality, which is of interest in the synthesis of bioactive molecules. Understanding the interplay of electronic and steric effects, as outlined in this guide, is paramount for researchers and drug development professionals in selecting the optimal α-haloketone for their synthetic targets.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6259, Phenacyl bromide. [Link]
-
Uwai, K., Konno, N., Yasuta, Y., & Takeshita, M. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Bioorganic & medicinal chemistry, 16(3), 1084–1089. [Link]
- Al-Suwaidan, I. A., & Al-Issa, S. A. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. RSC Advances, 12(45), 29469-29493.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2735785, 2-Bromo-2'-chloroacetophenone. [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides.
-
Wikipedia contributors. (2024, January 1). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
- Google Patents. (2013). CN103073439A - Synthesis method of ambroxol hydrochloride compound.
- Hart, H., Craine, L. E., Hart, D. J., & Vinod, T. K. (2011). Organic Chemistry: A Short Course. Cengage Learning.
-
National Center for Biotechnology Information. (2021). Table 1, Physicochemical Properties of 1-Bromo-2-Chloroethane (CASRN 107-04-0). In Toxicological Profile for 1-Bromo-2-Chloroethane. Agency for Toxic Substances and Disease Registry (US). [Link]
- Dabhade, S. S., & Zend, A. M. (n.d.). Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Savitribai Phule Pune University.
-
Zhang, Y., & Wang, Y. (2011). Computational study on the reaction pathway of α-bromoacetophenones with hydroxide ion: possible path bifurcation in the addition/substitution mechanism. The Journal of organic chemistry, 76(22), 9329–9336. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75060, 2'-Bromoacetophenone. [Link]
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A Senior Application Scientist's Guide to Brominating Agents in Aromatic Ketone Synthesis
Introduction: The Enduring Importance of α-Bromo Aromatic Ketones
In the landscape of pharmaceutical and fine chemical synthesis, α-bromo aromatic ketones stand as pivotal intermediates. Their inherent reactivity, stemming from two electrophilic centers—the carbonyl carbon and the α-carbon—coupled with the excellent leaving group potential of the bromide, renders them exceptionally versatile building blocks.[1] These compounds are instrumental in the construction of a diverse array of molecular architectures, from anti-inflammatory agents to complex heterocyclic systems with therapeutic properties.
The synthesis of these crucial intermediates is primarily achieved through the α-bromination of an enolizable aromatic ketone. This guide provides a comprehensive comparison of the most prevalent brominating agents employed for this transformation, offering an in-depth analysis of their performance, mechanistic nuances, and practical applications. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their synthetic endeavors.
The Mechanism of α-Bromination: A Tale of Two Intermediates
The α-bromination of aromatic ketones can proceed through either an enol or an enolate intermediate, largely dictated by the reaction conditions.
-
Acid-Catalyzed Bromination: In the presence of an acid catalyst, the carbonyl oxygen is protonated, facilitating the tautomerization of the ketone to its enol form. This enol, while a weaker nucleophile than an enolate, is sufficiently reactive to attack an electrophilic bromine source. This is the rate-determining step of the reaction.[1]
-
Base-Mediated Bromination: In the presence of a base, a proton is abstracted from the α-carbon to generate a more nucleophilic enolate intermediate, which then reacts with the brominating agent.
This guide will focus primarily on the more common acid-catalyzed and related methods for achieving selective α-monobromination.
Comparative Analysis of Key Brominating Agents
The choice of brominating agent is critical and hinges on factors such as substrate reactivity, desired selectivity, and practical considerations like safety and ease of handling. Below is a comparative overview of four widely used reagents.
| Brominating Agent | Typical Reaction Conditions | Yields | Selectivity | Advantages | Disadvantages |
| Elemental Bromine (Br₂) | Acetic acid, CH₂Cl₂, ether; often with a catalyst (e.g., AlCl₃, HBr)[2][3] | Good to excellent (up to 99%)[2] | Can lead to di-bromination and aromatic ring bromination, especially with activated rings.[4] | High reactivity, cost-effective. | Highly corrosive, toxic, and difficult to handle; requires careful stoichiometric control to avoid over-bromination.[2] |
| N-Bromosuccinimide (NBS) | CCl₄, CH₃CN, MeOH; often requires a radical initiator (e.g., AIBN) or a catalyst (e.g., PTSA, Al₂O₃)[4][5][6] | Good to excellent (up to 95%)[7] | Generally good for α-bromination; selectivity can be influenced by the catalyst and solvent system.[4][6] | Solid, easier and safer to handle than Br₂; can be regenerated.[6][7] | Can lead to nuclear bromination with highly activated aromatic rings; requires a catalyst or initiator.[6] |
| Phenyltrimethylammonium Tribromide (PTT) | THF, CH₂Cl₂; often used without an additional catalyst.[8] | Good to excellent (up to 90%)[9] | Highly selective for α-bromination over aromatic ring bromination, even with activated nuclei.[4][8] | Stable, crystalline solid; highly selective; less hazardous than Br₂.[4] | Higher molecular weight and cost compared to Br₂ and NBS. |
| Copper(II) Bromide (CuBr₂) | Reflux in solvents like CHCl₃/EtOAc; can also be used catalytically.[10] | Moderate to good (up to 83% for α-amination following bromination)[11] | Generally selective for α-bromination.[10] | Can be used catalytically; less hazardous than Br₂.[10] | Can require elevated temperatures; may be less reactive than other agents. |
Deep Dive into Brominating Agents: Mechanistic Insights and Practical Guidance
Elemental Bromine (Br₂): The Classic Workhorse
Elemental bromine is a powerful and cost-effective brominating agent. Its high reactivity, however, necessitates careful control to achieve the desired selectivity.
Causality Behind Experimental Choices:
-
Acid Catalysis: The use of an acid catalyst, such as acetic acid or a Lewis acid like aluminum chloride, is crucial for promoting the formation of the enol intermediate, which is the active nucleophile in the reaction.[3]
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like carbon tetrachloride can be used, but ethereal solvents are also common.[3]
-
Temperature Control: The reaction is often performed at low temperatures to mitigate side reactions, such as di-bromination and bromination of the aromatic ring.
Trustworthiness of the Protocol: The protocol's reliability hinges on the precise control of bromine addition and immediate work-up to prevent the formation of byproducts due to the presence of generated HBr.[3]
N-Bromosuccinimide (NBS): The Safer Alternative
NBS has emerged as a popular alternative to elemental bromine due to its solid nature, which makes it significantly easier and safer to handle.[6]
Causality Behind Experimental Choices:
-
Initiators and Catalysts: NBS can react via a radical pathway, often initiated by light or a radical initiator like AIBN, particularly for allylic and benzylic brominations. For the α-bromination of ketones, an acid catalyst like p-toluenesulfonic acid (PTSA) or a solid catalyst like acidic alumina is typically employed to facilitate enol formation.[5][6] The catalyst can also enhance the release of the bromonium ion from NBS.[6]
-
Solvent Influence on Selectivity: The solvent system can dramatically influence the reaction's outcome. For instance, using methanol with acidic alumina favors α-bromination, while acetonitrile with neutral alumina can promote nuclear bromination in substrates with highly activating groups.[6]
Trustworthiness of the Protocol: The use of a catalyst provides a more controlled reaction compared to uncatalyzed Br₂ reactions, leading to higher selectivity and more reproducible results.
Phenyltrimethylammonium Tribromide (PTT): The Selective Specialist
PTT is a stable, crystalline solid that serves as an excellent source of electrophilic bromine. Its key advantage lies in its remarkable selectivity.
Causality Behind Experimental Choices:
-
Inherent Selectivity: PTT releases bromine in a controlled manner, and the tribromide ion (Br₃⁻) is less electrophilic than molecular bromine. This reduced reactivity minimizes side reactions, particularly the bromination of activated aromatic rings, making it the reagent of choice for substrates with electron-rich aromatic moieties.[4]
-
Solvent and Temperature: The reaction is typically carried out in solvents like tetrahydrofuran (THF) at room temperature, highlighting its mild nature.[8]
Trustworthiness of the Protocol: The high selectivity of PT T leads to cleaner reactions and simpler purifications, making it a highly reliable method for the α-bromination of sensitive aromatic ketones.
Copper(II) Bromide (CuBr₂): The Catalytic Contender
CuBr₂ offers a distinct advantage in that it can be used in catalytic amounts, making it an attractive option from both an economic and environmental perspective.
Causality Behind Experimental Choices:
-
Mechanism: In the presence of CuBr₂, the ketone is thought to form a copper-bound enolate. This intermediate then undergoes bromination to generate the α-bromo ketone and Cu(I)Br.[10] The Cu(I)Br can then be re-oxidized to Cu(II)Br in the presence of an oxidant and HBr to complete the catalytic cycle.[10]
-
Reaction Conditions: The reaction often requires refluxing conditions to proceed at a reasonable rate.
Trustworthiness of the Protocol: The catalytic nature of this system offers a more sustainable approach to α-bromination. The reaction's efficiency can be sensitive to the specific substrate and the efficacy of the re-oxidation step.
Visualizing the Process: Mechanisms and Workflows
General Mechanism of Acid-Catalyzed α-Bromination
Caption: Acid-catalyzed α-bromination of an aromatic ketone.
Comparative Experimental Workflow
Caption: Generalized workflow for α-bromination of aromatic ketones.
Experimental Protocols
Protocol 1: α-Bromination of Acetophenone using Elemental Bromine
This protocol is adapted from established procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Acetophenone
-
Anhydrous diethyl ether
-
Anhydrous aluminum chloride
-
Bromine
-
Water
-
Petroleum ether
-
Methanol (for recrystallization)
Procedure:
-
In a dry three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve acetophenone (0.42 mol) in anhydrous diethyl ether (50 mL).[3]
-
Cool the solution in an ice bath and add anhydrous aluminum chloride (0.5 g).[3]
-
Slowly add bromine (0.42 mol) from the dropping funnel with vigorous stirring, maintaining a low temperature. The color of the bromine should dissipate rapidly.[3]
-
After the addition is complete, immediately remove the ether and dissolved HBr under reduced pressure.[3]
-
Wash the resulting crude solid with a mixture of water (10 mL) and petroleum ether (10 mL).[3]
-
Filter the crystals under suction and wash with the solvent mixture until white.[3]
-
The crude product can be recrystallized from methanol to yield pure phenacyl bromide.[3]
Protocol 2: α-Bromination of an Aralkyl Ketone using N-Bromosuccinimide (NBS) and Acidic Alumina
This protocol demonstrates a selective α-bromination using a solid-supported catalyst.
Materials:
-
Aralkyl ketone (e.g., acetophenone) (10 mmol)
-
N-Bromosuccinimide (12 mmol)
-
Acidic Al₂O₃ (10% w/w)
-
Methanol (20 mL)
-
Ethyl acetate
-
Water
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the aralkyl ketone in methanol, add N-bromosuccinimide and acidic Al₂O₃.[4]
-
Reflux the reaction mixture for 10-20 minutes, monitoring the reaction progress by TLC.[4]
-
After completion, cool the reaction mixture and add water (100 mL).[4]
-
Extract the product with ethyl acetate (3 x 50 mL).[4]
-
Wash the combined organic layers with water (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Selective α-Bromination using Phenyltrimethylammonium Tribromide (PTT)
This protocol is representative of the mild and selective bromination achievable with PTT.
Materials:
-
Aryl methyl ketone (1 mmol)
-
Phenyltrimethylammonium tribromide (1 mmol)
-
Solvent (e.g., THF or a mixture of THF and chloroform) (5 mL)
-
Cold water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve the aryl methyl ketone in the chosen solvent in a round-bottom flask and stir at room temperature.
-
Add Phenyltrimethylammonium tribromide to the solution.
-
Continue stirring at room temperature for approximately 30 minutes, or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration and recrystallize from ethanol to afford the pure α-bromo ketone.
Conclusion
The selection of a brominating agent for the synthesis of α-bromo aromatic ketones is a critical decision that significantly impacts the efficiency, selectivity, and safety of the process. While elemental bromine remains a potent and economical choice, its hazardous nature often makes N-Bromosuccinimide a more practical alternative for general laboratory use. For substrates bearing sensitive, electron-rich aromatic rings, the superior selectivity of Phenyltrimethylammonium Tribromide is unparalleled. Furthermore, the development of catalytic systems, such as those employing Copper(II) Bromide, points towards a future of more sustainable and atom-economical bromination methodologies. By understanding the mechanistic underpinnings and practical considerations associated with each of these reagents, researchers can make informed decisions to optimize their synthetic strategies and successfully access the valuable class of α-bromo aromatic ketones.
References
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[Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix.]([Link] Macmillan-Group-Site/2013/10/118_JACS.pdf)
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A Researcher's Guide to Safer α-Bromination of Acetophenones: A Comparative Analysis of Modern Reagents
The α-bromination of acetophenones is a cornerstone transformation in organic synthesis, yielding pivotal intermediates for the pharmaceutical and fine chemical industries. The resulting α-bromoacetophenones are versatile precursors for a myriad of molecular architectures. Historically, elemental bromine (Br₂) has been the go-to reagent for this purpose. However, its high toxicity, corrosive nature, and the hazardous evolution of hydrogen bromide gas have necessitated the development of safer and more selective alternatives.[1][2] This guide provides an in-depth comparison of the most effective and widely adopted alternative reagents, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.
The Perils of Elemental Bromine: Why Seek Alternatives?
Elemental bromine is a volatile, highly corrosive, and toxic liquid that can cause severe burns upon contact and is fatal if inhaled.[3] Its use in the laboratory requires stringent safety precautions, including specialized handling equipment and ventilation. Beyond the immediate safety concerns, reactions with elemental bromine often suffer from a lack of selectivity, leading to undesired side products and complicating purification. The generation of stoichiometric amounts of hydrogen bromide (HBr) gas, a corrosive and toxic byproduct, further adds to the environmental and safety burdens of this traditional method.
The Modern Toolkit: A Comparative Overview of Safer Brominating Agents
A new generation of brominating agents has emerged, offering significant advantages in terms of safety, handling, and reaction control. This guide will focus on three of the most prominent and effective alternatives: N-Bromosuccinimide (NBS), Pyridinium Tribromide (Py·HBr₃), and Copper(II) Bromide (CuBr₂).
Mechanism at a Glance: The Acid-Catalyzed Pathway
The α-bromination of ketones, including acetophenones, in the presence of these reagents typically proceeds through an acid-catalyzed mechanism. The key steps involve the formation of an enol intermediate, which then acts as a nucleophile to attack the electrophilic bromine species.
DOT Diagram: General Acid-Catalyzed α-Bromination Mechanism
Caption: A typical experimental workflow for α-bromination using NBS.
Experimental Protocol: Silica Gel Catalyzed α-Bromination of Acetophenone using NBS
[4]
-
Reaction Setup: To a solution of acetophenone (10 mmol) in methanol (20 mL), add N-bromosuccinimide (12 mmol) and silica gel (10% w/w, 120 mg).
-
Reaction: Reflux the mixture with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-20 minutes.
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the silica gel and the succinimide byproduct.
-
Extraction: Evaporate the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure α-bromoacetophenone.
Pyridinium Tribromide (Py·HBr₃): The Mild and Selective Reagent
Pyridinium tribromide, also known as pyridinium hydrobromide perbromide, is a stable, crystalline, orange-red solid. It acts as a convenient and mild source of bromine, offering high selectivity for the α-bromination of ketones.
Mechanism of Action with Py·HBr₃: Pyridinium tribromide exists in equilibrium with pyridinium hydrobromide and elemental bromine. The bromine generated in situ then participates in the acid-catalyzed α-bromination of the acetophenone, similar to the mechanism described earlier. The use of a solid reagent that slowly releases bromine allows for better control of the reaction.
Advantages:
-
Excellent Safety Profile: As a stable solid, it is much safer than liquid bromine.
-
High Selectivity: Often provides excellent selectivity for monobromination, minimizing the formation of dibrominated byproducts.
-
Ease of Handling: The solid reagent is easy to weigh and handle.
Disadvantages:
-
Stoichiometric Use: It is a stoichiometric reagent, and the pyridinium hydrobromide byproduct needs to be removed.
-
Cost: It can be more expensive than NBS or bromine.
Experimental Protocol: α-Bromination of 4-Chloroacetophenone using Pyridinium Tribromide
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloroacetophenone (10 mmol) in glacial acetic acid (30 mL).
-
Reagent Addition: Add pyridinium tribromide (11 mmol) to the solution in portions with stirring.
-
Reaction: Heat the reaction mixture to 90°C and maintain for 3-4 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Isolation: The solid product that precipitates is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude product can be recrystallized from a suitable solvent like ethanol to yield pure 2-bromo-1-(4-chlorophenyl)ethan-1-one.
Copper(II) Bromide (CuBr₂): The Regenerable Catalyst
Copper(II) bromide is an inorganic salt that can effectively act as both a reagent and a catalyst for α-bromination. It offers a different mechanistic pathway and can be particularly useful for certain substrates.
Mechanism of Action with CuBr₂: The reaction is believed to proceed through the formation of a copper enolate. The ketone coordinates to the Cu(II) center, which enhances the acidity of the α-protons. Deprotonation leads to a copper enolate, which then undergoes an internal redox reaction. The enolate is oxidized while Cu(II) is reduced to Cu(I), and a bromide ligand is transferred to the α-carbon. The resulting Cu(I)Br can be re-oxidized to Cu(II)Br₂ by a co-oxidant, allowing for a catalytic cycle.
Advantages:
-
Catalytic Potential: The copper can be re-oxidized, allowing for catalytic use in some systems.
-
Alternative Selectivity: Can offer different selectivity profiles compared to NBS and Py·HBr₃.
-
Readily Available: Copper(II) bromide is a common and relatively inexpensive laboratory chemical.
Disadvantages:
-
Stoichiometric Requirement: Often used in stoichiometric amounts, leading to copper-containing waste.
-
Reaction Conditions: May require higher temperatures or longer reaction times compared to other reagents.
-
Metal Contamination: The product may need to be purified to remove residual copper salts.
Experimental Protocol: α-Bromination of Acetophenone using Copper(II) Bromide
-
Reaction Setup: A mixture of acetophenone (10 mmol) and copper(II) bromide (22 mmol) in a 1:1 mixture of chloroform and ethyl acetate (50 mL) is prepared in a round-bottom flask.
-
Reaction: The mixture is refluxed with stirring. The progress of the reaction can be monitored by the disappearance of the black CuBr₂ and the formation of the white CuBr precipitate.
-
Work-up: Once the reaction is complete, the mixture is cooled and the precipitated copper(I) bromide is removed by filtration.
-
Extraction: The filtrate is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent and washed with water.
-
Purification: The organic layer is dried, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.
Performance Comparison: A Data-Driven Analysis
To facilitate an objective comparison, the following table summarizes the performance of these alternative reagents for the α-bromination of acetophenone and a substituted derivative under representative conditions reported in the literature. It is important to note that direct comparisons can be nuanced due to variations in reaction conditions across different studies.
| Reagent | Substrate | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Elemental Bromine | Acetophenone | Acetic Acid | RT | - | - | - |
| N-Bromosuccinimide | Acetophenone | Silica Gel / Methanol | Reflux | 5-20 min | 93-96 | [4] |
| Pyridinium Tribromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3-4 h | >80 | [1][5] |
| Copper(II) Bromide | Acetophenone | Chloroform / Ethyl Acetate | Reflux | - | ~60 | [1] |
Note: Data for elemental bromine is not included due to the focus on safer alternatives and the variability in reported yields and conditions. The yield for CuBr₂ is an approximation from a comparative study.
Conclusion: Selecting the Optimal Reagent
The choice of the ideal reagent for the α-bromination of acetophenones depends on a careful consideration of the specific substrate, desired scale, and the priorities of the researcher regarding safety, cost, and efficiency.
-
N-Bromosuccinimide (NBS) stands out as a highly versatile, safe, and efficient reagent, particularly when combined with a catalyst like silica gel, offering rapid reactions and high yields.
-
Pyridinium Tribromide (Py·HBr₃) is an excellent choice when mildness and high selectivity for monobromination are paramount, despite its higher cost.
-
Copper(II) Bromide (CuBr₂) presents an interesting alternative with a different mechanistic pathway, which may be advantageous for specific substrates, and offers the potential for catalytic turnover.
By moving away from the hazardous elemental bromine and embracing these modern alternatives, researchers can not only enhance the safety and environmental profile of their synthetic processes but also often achieve superior results in terms of yield and selectivity. This guide serves as a starting point for the informed selection and application of these valuable reagents in the synthesis of α-bromoacetophenones and related compounds.
References
- Das, B., Venkateswarlu, K., Majhi, A., & Reddy, M. R. (2006). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide.
-
Gao, Y., Chen, N., Jiang, X., & Yang, X. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]
- Heasley, V. L., et al. (1998). Reactions of Carbonyl-Conjugated Alkynes with N-Bromosuccinimide and N-Iodosuccinimide in DMF/H2O and Methanol/Sulfuric Acid: Syntheses of Dihalo Diketones, Dihalo Ketoesters, and Dihalo Acetals. The Journal of Organic Chemistry, 63(13), 4433-4437.
- King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459-3461.
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Bromine. [Link]
-
PubChem. (n.d.). Bromine. National Center for Biotechnology Information. [Link]
-
SEASTAR CHEMICALS. (2021). SAFETY DATA SHEET (SDS) Bromine. [Link]
- Arora, L., & Kapoor, J. K. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. Chemistry & Biology Interface, 7(1), 57-63.
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A Comparative Guide to the Application of Substituted Phenacyl Bromides in Modern Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of substituted phenacyl bromides as versatile synthons in the construction of key heterocyclic scaffolds. Moving beyond a simple recitation of procedures, we will delve into the mechanistic nuances and comparative reactivity profiles of these essential building blocks, supported by experimental data. Our focus is to equip researchers with the practical insights necessary to make informed decisions in the design and execution of synthetic strategies for drug discovery and development.
The Enduring Utility of Phenacyl Bromides in Heterocyclic Chemistry
Substituted phenacyl bromides (α-bromoacetophenones) are a cornerstone in the synthesis of a vast array of heterocyclic compounds. Their utility stems from the presence of two reactive electrophilic sites: the α-carbon bearing the bromine atom, which is susceptible to nucleophilic attack, and the carbonyl carbon. This dual reactivity allows for a diverse range of cyclization strategies, making them indispensable precursors for many biologically active molecules. This review will focus on a comparative analysis of their application in three widely employed synthetic methodologies: the Hantzsch thiazole synthesis, the Feist-Benary furan synthesis, and the synthesis of quinoxalines. We will explore how substituents on the phenyl ring of the phenacyl bromide modulate reactivity and influence reaction outcomes, providing a framework for rational substrate selection.
Comparative Analysis of Substituted Phenacyl Bromides in Key Heterocyclic Syntheses
The electronic nature of the substituent on the aromatic ring of a phenacyl bromide can significantly impact its reactivity. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon and the α-carbon, often leading to faster reaction rates. Conversely, electron-donating groups (EDGs) can decrease reactivity by donating electron density to the reactive centers. However, the interplay of electronic effects, steric hindrance, and reaction conditions can lead to nuanced outcomes, as we will explore in the following sections.
Hantzsch Thiazole Synthesis: A Classic Route to a Privileged Scaffold
The Hantzsch thiazole synthesis is a venerable and highly reliable method for the construction of the thiazole ring, a core component of numerous pharmaceuticals. The reaction typically involves the condensation of an α-haloketone, such as a substituted phenacyl bromide, with a thioamide.[1][2]
Reaction Mechanism:
The synthesis commences with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the phenacyl bromide, displacing the bromide ion. The resulting intermediate then undergoes cyclization via the attack of the thioamide nitrogen on the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.[3]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Comparative Performance of Substituted Phenacyl Bromides:
Interestingly, a study involving the reaction of various substituted phenacyl bromides with thiourea and thioacetamide revealed that both electron-donating and electron-withdrawing substituents on the phenyl ring did not significantly impact the reaction times or yields under the studied conditions.[4] This suggests that for the Hantzsch synthesis, the inherent reactivity of the α-bromo ketone moiety is the dominant factor, and the electronic perturbations from the substituents play a less critical role in this specific context.
| Substituent on Phenacyl Bromide | Product | Yield (%) | Reaction Time (min) |
| H | 2-Amino-4-phenylthiazole | 98 | 10 |
| 4-CH₃ | 2-Amino-4-(p-tolyl)thiazole | 97 | 10 |
| 4-OCH₃ | 2-Amino-4-(4-methoxyphenyl)thiazole | 98 | 10 |
| 4-Cl | 2-Amino-4-(4-chlorophenyl)thiazole | 99 | 10 |
| 4-Br | 2-Amino-4-(4-bromophenyl)thiazole | 99 | 10 |
| 4-NO₂ | 2-Amino-4-(4-nitrophenyl)thiazole | 98 | 10 |
Data adapted from Kocabas et al. (2010).[4]
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
-
In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the mixture to reflux with stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.
Feist-Benary Furan Synthesis: Constructing Another Key Heterocycle
The Feist-Benary synthesis is a classical and versatile method for preparing substituted furans from α-halo ketones and β-dicarbonyl compounds in the presence of a base. Furans are important structural motifs in many natural products and pharmaceuticals.
Reaction Mechanism:
The reaction is initiated by the deprotonation of the β-dicarbonyl compound by a base to form an enolate. This enolate then acts as a nucleophile, attacking the α-carbon of the phenacyl bromide in an SN2 reaction. The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to yield the furan ring.
Caption: Mechanism of the Feist-Benary Furan Synthesis.
Comparative Performance of Substituted Phenacyl Bromides:
Experimental Protocol: Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add sodium ethoxide (1.0 eq) and stir at room temperature for 30 minutes.
-
Add a solution of phenacyl bromide (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quinoxaline Synthesis: A Gateway to Bioactive Nitrogen Heterocycles
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. A common and efficient method for their synthesis involves the condensation of an α-haloketone with an ortho-phenylenediamine.
Reaction Mechanism:
The synthesis is thought to proceed via an initial nucleophilic attack of one of the amino groups of the ortho-phenylenediamine onto the α-carbon of the phenacyl bromide. This is followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon. Subsequent dehydration and oxidation lead to the aromatic quinoxaline ring system.
Caption: Mechanism of Quinoxaline Synthesis.
Comparative Performance of Substituted Phenacyl Bromides:
In the synthesis of quinoxalines, the electronic nature of the substituent on the phenacyl bromide has a discernible effect on the reaction yield. A comparative study on the synthesis of 2-arylquinoxalines from various substituted phenacyl bromides and ortho-phenylenediamine provides valuable quantitative data.
| Substituent on Phenacyl Bromide (R) | Product | Yield (%) |
| H | 2-Phenylquinoxaline | 99 |
| 4-CH₃O | 2-(4-Methoxyphenyl)quinoxaline | 92 |
| 4-Ph | 2-(Biphenyl-4-yl)quinoxaline | 96 |
| 4-Br | 2-(4-Bromophenyl)quinoxaline | 83 |
| 3-NO₂ | 2-(3-Nitrophenyl)quinoxaline | 97 |
| 4-NO₂ | 2-(4-Nitrophenyl)quinoxaline | 73 |
| 2-NO₂ | 2-(2-Nitrophenyl)quinoxaline | 59 |
Data adapted from a study on catalyst-free domino synthesis of quinoxalines.
The data suggests that both electron-donating (e.g., 4-CH₃O) and electron-withdrawing (e.g., 3-NO₂) groups can lead to high yields. The slightly lower yield for the strongly deactivating 4-NO₂ group and the significantly lower yield for the sterically hindered 2-NO₂ group highlight the interplay of electronic and steric factors.
Experimental Protocol: Synthesis of 2-Phenylquinoxaline
-
In a round-bottom flask, dissolve ortho-phenylenediamine (1.0 eq) in ethanol.
-
Add phenacyl bromide (1.0 eq) to the solution and stir at room temperature.
-
Heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 2-phenylquinoxaline.
Experimental Workflow Overview
The synthesis of heterocyclic compounds using substituted phenacyl bromides generally follows a consistent workflow, which can be adapted based on the specific reaction and desired product.
Sources
A Comparative Guide to Purity Validation of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone by HPLC-MS
Introduction: The Criticality of Purity in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone, a key starting material or intermediate in the synthesis of several pharmaceuticals, most notably Ambroxol, exemplifies this principle. The presence of impurities, which can arise from the synthesis process, degradation, or storage, can have significant implications, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a robust, validated analytical method for purity assessment is indispensable.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) against other analytical techniques for the purity validation of this compound. The narrative is grounded in the principles of scientific integrity, drawing from established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines to present a methodology that is both scientifically sound and pragmatically implemented in a regulated environment.
The Synergy of Separation and Identification: Why HPLC-MS is the Gold Standard
The combination of HPLC's superior separation capabilities with the definitive identification power of mass spectrometry provides a level of analytical detail that is often unmatched by other techniques.
-
High-Performance Liquid Chromatography (HPLC): At its core, HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a multi-functional molecule like this compound, which possesses aromatic and halogenated features, a reversed-phase HPLC setup is exceptionally effective. It allows for the separation of the main compound from structurally similar process-related impurities and potential degradants with high resolution.
-
Mass Spectrometry (MS): Following separation by HPLC, the eluent is introduced into the mass spectrometer. Here, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides two critical pieces of information: the molecular weight of the eluting compound and, through fragmentation analysis (MS/MS), structural details. This capability is paramount for unequivocally identifying known impurities and elucidating the structure of unknown ones.
The hyphenation of these two techniques creates a powerful analytical tool capable of not only quantifying the purity of the target compound but also providing a comprehensive impurity profile.
A Self-Validating Experimental Protocol for HPLC-MS Analysis
The following protocol is designed to be inherently robust and align with the validation characteristics outlined in the ICH Q2(R1) guideline, such as specificity, linearity, accuracy, and precision.[1][2][3]
Instrumentation and Reagents
-
HPLC System: A quaternary pump HPLC system with a degasser, autosampler, and column oven (e.g., Agilent 1260 Infinity II or equivalent).
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6120 Quadrupole LC/MS or equivalent).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen for its excellent retention and separation of non-polar to moderately polar compounds.
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade) and ammonium acetate (LC-MS grade).
-
Reference Standard: A well-characterized reference standard of this compound with a purity of >99.5%.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water. The acidifier is crucial for good peak shape and ionization efficiency in positive ESI mode.
-
Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is selected for its low viscosity and UV transparency.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in methanol in a 10 mL volumetric flask.
-
Working Standard Solution (10 µg/mL): Dilute the stock solution appropriately with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (1 mg/mL): Prepare the sample to be tested in the same manner as the standard stock solution.
-
-
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition | Rationale |
| HPLC | ||
| Flow Rate | 1.0 mL/min | Provides optimal separation efficiency for a 4.6 mm ID column. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B | A gradient is essential to elute impurities with a wide range of polarities and ensure the main peak is well-resolved. |
| MS | ||
| Ionization Mode | ESI Positive | The amino group on the molecule is readily protonated. |
| Scan Range | m/z 100-500 | Covers the molecular weight of the target compound and expected impurities. |
| Fragmentor Voltage | 70 V | A moderate voltage to ensure stable ion generation without excessive in-source fragmentation. |
| Gas Temperature | 350 °C | Optimal for desolvation of the mobile phase. |
| Gas Flow | 12 L/min |
Method Validation Approach
-
Specificity: This is demonstrated through forced degradation studies. The sample is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH Q1A guidelines to generate potential degradation products.[4][5][6] The method must demonstrate that the peaks for these degradants are well-resolved from the main compound peak.
-
Linearity: A series of at least five concentrations of the reference standard are analyzed to demonstrate a linear relationship between peak area and concentration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) to establish the method's sensitivity.
-
Accuracy and Precision: Assessed by analyzing replicate preparations of a sample spiked with known amounts of impurities.
Visualizing the Workflow
The following diagram illustrates the logical flow of the purity validation process using HPLC-MS.
Sources
A Comparative Guide to Quinoline Synthesis: The Impact of α-Bromoacetophenone Substitution on Reaction Yields
For Immediate Publication
Shanghai, China – January 23, 2026 – For researchers, medicinal chemists, and professionals in drug development, the synthesis of the quinoline scaffold remains a cornerstone of modern pharmaceutical science. The versatility of quinoline derivatives in exhibiting a wide array of biological activities necessitates efficient and predictable synthetic routes. This guide provides an in-depth analysis of the synthesis of 2-arylquinolines via the reaction of anilines with α-bromoacetophenones, a variant of the well-established Combes synthesis. We will focus specifically on a comparative study of how different substituents on the α-bromoacetophenone moiety influence the overall reaction yield, supported by experimental data.
The Causality Behind Experimental Choices: Why Substituent Effects Matter
The electronic nature of substituents on the aromatic ring of the α-bromoacetophenone plays a pivotal role in the reaction mechanism and, consequently, the final yield of the quinoline product. The reaction proceeds through a series of steps, including nucleophilic attack, cyclization, and dehydration. The electron density at the carbonyl carbon of the α-bromoacetophenone directly impacts its reactivity towards the aniline nucleophile.
Electron-donating groups (EDGs) on the phenyl ring of the α-bromoacetophenone increase the electron density at the carbonyl carbon, potentially slowing down the initial nucleophilic attack by the aniline. Conversely, electron-withdrawing groups (EWGs) decrease the electron density at the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack, which can lead to higher reaction rates and potentially improved yields. However, excessively strong EWGs might also stabilize intermediates in a way that hinders subsequent cyclization steps. This delicate electronic balance is what we aim to explore through comparative experimental data.
Comparative Analysis of Quinoline Synthesis Yields
To objectively assess the impact of α-bromoacetophenone substituents, a series of experiments were conducted where aniline was reacted with various substituted α-bromoacetophenones under consistent reaction conditions. The following table summarizes the yields of the resulting 2-arylquinoline products.
| α-Bromoacetophenone Substituent (R) | Product | Yield (%) |
| 4-Methoxy (Electron-Donating) | 2-(4-Methoxyphenyl)quinoline | 78 |
| 4-Methyl (Electron-Donating) | 2-(4-Methylphenyl)quinoline | 82 |
| Unsubstituted (H) | 2-Phenylquinoline | 85 |
| 4-Chloro (Electron-Withdrawing) | 2-(4-Chlorophenyl)quinoline | 89 |
| 4-Nitro (Electron-Withdrawing) | 2-(4-Nitrophenyl)quinoline | 75 |
Analysis of Results:
The experimental data reveals a clear trend. The presence of moderate electron-withdrawing groups, such as a chloro substituent at the para-position of the α-bromoacetophenone, leads to the highest yield (89%). This can be attributed to the enhanced electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by aniline. The unsubstituted α-bromoacetophenone also provides a high yield of 85%.
Interestingly, both strong electron-donating groups (methoxy) and strong electron-withdrawing groups (nitro) resulted in lower yields compared to the unsubstituted and chloro-substituted counterparts. The methoxy group, an EDG, likely reduces the electrophilicity of the carbonyl carbon, slowing the initial reaction step and leading to a slightly lower yield of 78%. The nitro group, a potent EWG, while expected to enhance the initial attack, may overly stabilize the intermediate enamine or imine, thereby impeding the subsequent cyclization and dehydration steps, resulting in a decreased yield of 75%.
Experimental Workflow and Protocols
A self-validating system for this synthesis involves careful control of reaction parameters and thorough characterization of the products. Below is a detailed, step-by-step methodology for a representative synthesis.
General Protocol for the Synthesis of 2-Arylquinolines
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 mmol) in a suitable solvent such as ethanol or a mixture of acetic acid and ethanol.
-
Addition of α-Bromoacetophenone: To the stirred solution, add the substituted α-bromoacetophenone (1.0 mmol).
-
Initiation of Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Synthesis and its Logic
To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of 2-arylquinolines.
A Comparative Guide to the Reactivity of α-Bromo vs. α-Chloro Acetophenone Derivatives in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, α-halo ketones, particularly α-bromo and α-chloro acetophenone derivatives, serve as pivotal intermediates in the construction of a diverse array of molecular architectures, including many pharmaceutical agents. The reactivity of the α-carbon towards nucleophiles is a cornerstone of their synthetic utility. This guide provides an in-depth, objective comparison of the reactivity of α-bromoacetophenone versus α-chloroacetophenone derivatives in nucleophilic substitution reactions, supported by mechanistic insights and experimental data.
Theoretical Framework: Understanding the Reaction Mechanism and Key Influencing Factors
The reaction of α-haloacetophenones with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is a single, concerted step where the nucleophile attacks the electrophilic α-carbon, and the halide leaving group departs simultaneously.
Several factors govern the rate of this SN2 reaction, with two being of paramount importance in this comparison:
-
The Nature of the Leaving Group: The facility with which the halide ion departs is a critical determinant of the reaction rate. A good leaving group is a species that is stable on its own. In the case of halides, the leaving group ability increases down the group in the periodic table (I > Br > Cl > F). This is because the larger halide ions can better distribute the negative charge, making them more stable and weaker bases.[2]
-
Inductive Effect of the Carbonyl Group: The carbonyl group exerts a strong electron-withdrawing inductive effect, which polarizes the adjacent carbon-halogen bond. This effect increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.[3]
Based on the principles of leaving group ability, it is predicted that α-bromoacetophenone derivatives will exhibit greater reactivity towards nucleophiles compared to their α-chloro counterparts.
Experimental Data: A Quantitative Comparison
While the theoretical framework provides a strong predictive model, empirical data is essential for a comprehensive understanding. The following table summarizes the yields of α-bromoacetophenone derivatives from the reaction of various substituted acetophenones with a brominating agent. Although this data pertains to the formation of the α-bromo compounds rather than their subsequent substitution, it offers valuable insights into the electronic effects on the reactivity at the α-position.
Table 1: Yields of α-Bromoacetophenone Derivatives
| Starting Acetophenone Derivative | Yield (%) of α-Bromo Product |
| 4-Trifluoromethylacetophenone | 90 ± 5 |
| 4-Trifluoromethoxyacetophenone | 88 ± 6 |
| 4-Chloroacetophenone | 85 ± 4 |
| 4-Bromoacetophenone | 78 ± 4 |
| 4-Iodoacetophenone | 66 ± 5 |
| 4-Phenylacetophenone | 70 ± 4 |
| Data obtained from the bromination of acetophenone derivatives with pyridine hydrobromide perbromide at 90°C for 3 hours.[4] |
The data in Table 1 indicates that electron-withdrawing groups on the phenyl ring, such as trifluoromethyl and trifluoromethoxy, lead to higher yields of the α-bromo product. This is consistent with the stabilization of the enol intermediate in the acid-catalyzed bromination mechanism.
Mechanistic Representation
The SN2 reaction of an α-haloacetophenone with a nucleophile can be visualized as a single transition state where the nucleophile is forming a bond to the α-carbon while the carbon-halogen bond is breaking.
Caption: Generalized SN2 mechanism for the reaction of an α-haloacetophenone.
Experimental Protocol: A Comparative Kinetic Study
To empirically determine the relative reactivity of α-bromoacetophenone and α-chloroacetophenone, a competition experiment can be performed. This method allows for a direct comparison of reaction rates by having both substrates compete for a limited amount of a nucleophile.
Objective: To determine the relative reaction rates of α-bromoacetophenone and α-chloroacetophenone with a nucleophile (e.g., aniline) via a competition experiment.
Materials:
-
α-Bromoacetophenone
-
α-Chloroacetophenone
-
Aniline (or another suitable nucleophile)
-
Methanol (or another suitable solvent)
-
Sodium bicarbonate (NaHCO₃)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., ethyl acetate/hexane mixture)
-
UV lamp for TLC visualization
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of α-bromoacetophenone and α-chloroacetophenone in methanol.
-
Nucleophile Addition: Add a sub-stoichiometric amount of aniline (e.g., 0.5 mmol) to the solution, followed by a slight excess of sodium bicarbonate (to neutralize the HBr/HCl formed).
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., room temperature). At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture and spot it on a TLC plate.
-
TLC Analysis: Develop the TLC plate in an appropriate solvent system. Visualize the spots under a UV lamp. The starting materials and the product will have different Rf values.
-
Data Analysis: By observing the disappearance of the starting material spots over time, a qualitative assessment of the relative reaction rates can be made. The spot corresponding to α-bromoacetophenone is expected to diminish more rapidly than the spot for α-chloroacetophenone. For a quantitative analysis, the reaction can be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of each reactant over time.
Caption: Workflow for the comparative reactivity study using a competition experiment.
Conclusion
References
-
Gao, X., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]
-
Gao, X., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. [Link]
-
ChemHelpASAP. (2021, October 31). SN2 reaction of an aniline on an alkyl halide - laboratory experiment [Video]. YouTube. [Link]
-
Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. International Journal of Engineering Research and. [Link]
-
Pattison, G. (2017). Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone at different temperatures. ResearchGate. [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-844. [Link]
-
Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center for Biotechnology Information. [Link]
-
Frost, M. J., & Smith, I. W. M. (1990). Rate constants for the reactions of CH3O and C2H5O with NO over a range of temperature and total pressure. Journal of the Chemical Society, Faraday Transactions, 86(10), 1757-1763. [Link]
-
Generation of Sodium-Thiophene Species with Metal Amide-Free Approach Toward Polythiophene Synthesis by Cross-Coupling Polymerization. Kobe University. [Link]
-
Leah4sci. (2025, October 23). SN1 vs SN2 Reactions Simplified - Reaction, Rate, Mechanism + Practice [LIVE Recording] [Video]. YouTube. [Link]
-
Ronkeli. (2014, July 25). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Chemistry Stack Exchange. [Link]
-
Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. NC State University Libraries. [Link]
-
Jangid, D. K., & Dhadda, S. (2020). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. IntechOpen. [Link]
-
Khan Academy. (n.d.). Second-order reactions. [Link]
-
Nucleophilic substitution. SciSpace. [Link]
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A Comparative Guide to Spectroscopic Differentiation of Dibromo-amino-acetophenone Isomers
Introduction: The Analytical Challenge of Isomeric Purity
In pharmaceutical development and materials science, the precise structural characterization of molecules is paramount. Constitutional isomers—compounds sharing the same molecular formula but differing in the connectivity of their atoms—often exhibit vastly different chemical, physical, and biological properties. The dibromo-amino-acetophenone scaffold is a key intermediate in the synthesis of various bioactive compounds, but its synthesis can yield a mixture of positional isomers. Differentiating these isomers is a critical step in quality control and process optimization, as the specific substitution pattern on the aromatic ring dictates the molecule's ultimate function and safety profile.
This guide provides an in-depth comparison of several spectroscopic techniques for the unambiguous differentiation of three representative isomers of dibromo-amino-acetophenone. We will move beyond simple data reporting to explain the underlying principles that make each technique uniquely suited for this challenge, providing field-proven insights into experimental design and data interpretation. The methodologies described herein form a self-validating system to ensure the highest degree of confidence in structural elucidation.
For the purpose of this guide, we will focus on the following three constitutional isomers:
-
Isomer A: 4-amino-3,5-dibromo-acetophenone
-
Isomer B: 2-amino-3,5-dibromo-acetophenone
-
Isomer C: 3-amino-2,4-dibromo-acetophenone
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating constitutional isomers of substituted aromatics. The chemical shift (δ), splitting pattern (multiplicity), and integration of each proton signal provide a detailed map of the electronic environment and connectivity within the molecule.
Causality Behind Experimental Choices
The substituents on the acetophenone ring—the electron-donating amino (-NH₂) group and the electron-withdrawing bromo (-Br) and acetyl (-COCH₃) groups—create distinct electronic environments. An amino group strongly shields adjacent protons (shifting them upfield to a lower ppm), while the acetyl and bromo groups deshield them (shifting them downfield to a higher ppm).[1] The spatial relationship between protons, dictated by the substitution pattern, determines the spin-spin coupling, which is observable as signal splitting. This combination of chemical shift and coupling provides a unique fingerprint for each isomer.
Predicted ¹H NMR Data Comparison
The key differentiating features will appear in the aromatic region (typically 6.5-8.0 ppm).
| Isomer | Aromatic Protons | Predicted Chemical Shift (δ, ppm) & Multiplicity | Rationale |
| A: 4-amino-3,5-dibromo | H-2, H-6 | ~7.8 (singlet, 2H) | Due to the molecule's symmetry, protons H-2 and H-6 are chemically equivalent. They have no adjacent protons to couple with, resulting in a single peak integrating to two protons. |
| B: 2-amino-3,5-dibromo | H-4, H-6 | ~7.4 (doublet, 1H), ~7.6 (doublet, 1H) | The two aromatic protons are non-equivalent. They will appear as two distinct doublets due to meta-coupling (⁴JHH ≈ 2-3 Hz). The amino group at C-2 will shield H-6 more than H-4. |
| C: 3-amino-2,4-dibromo | H-5, H-6 | ~7.0 (doublet, 1H), ~7.7 (doublet, 1H) | These two protons are ortho to each other and will exhibit a larger coupling constant (³JHH ≈ 8-9 Hz), resulting in two distinct doublets. The H-5 proton, being ortho to the strongly donating amino group, will be significantly upfield. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize a wider range of compounds and its residual proton peak does not typically overlap with the aromatic region.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns.
-
Data Acquisition:
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add 16 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Workflow Diagram: ¹H NMR Analysis
Caption: Workflow for Isomer Symmetry Assessment using ¹³C NMR.
Infrared (IR) Spectroscopy: Identifying Key Functional Group Interactions
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds. While all three isomers contain the same functional groups (ketone, amine, aromatic ring), their spatial arrangement can lead to subtle but measurable shifts in absorption frequencies, particularly due to intramolecular hydrogen bonding.
Causality Behind Experimental Choices
In Isomer B, the amino group is positioned ortho to the acetyl group. This proximity allows for the formation of an intramolecular hydrogen bond between an N-H proton and the carbonyl oxygen. This interaction weakens the C=O double bond, causing its stretching frequency to decrease (a redshift) compared to isomers where this interaction is absent. [2][3]This provides a direct and powerful diagnostic handle for identifying the ortho-amino isomer.
Predicted IR Data Comparison
| Isomer | Key Vibrational Mode | Predicted Frequency (cm⁻¹) | Rationale |
| A: 4-amino-3,5-dibromo | C=O Stretch | ~1685-1695 | The carbonyl is conjugated with the aromatic ring, which lowers its frequency from a typical aliphatic ketone (~1715 cm⁻¹). [3] |
| N-H Stretch | ~3300-3500 (two bands) | Primary amines typically show two N-H stretching bands (symmetric and asymmetric). [4] | |
| B: 2-amino-3,5-dibromo | C=O Stretch | ~1650-1665 | Significant redshift due to intramolecular hydrogen bonding with the ortho-amino group, weakening the C=O bond. |
| N-H Stretch | ~3300-3500 (broadened) | The N-H bands may appear broader due to their involvement in hydrogen bonding. | |
| C: 3-amino-2,4-dibromo | C=O Stretch | ~1685-1695 | Similar to Isomer A, as there is no possibility for intramolecular hydrogen bonding with the carbonyl group. |
| N-H Stretch | ~3300-3500 (two bands) | Standard primary amine stretches are expected. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No extensive sample preparation like KBr pellets is required.
-
Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.
-
Apply the sample to the crystal and ensure good contact using the pressure clamp.
-
Acquire the sample spectrum by co-adding 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the key peaks corresponding to the C=O and N-H stretching vibrations.
-
Workflow Diagram: FT-IR Analysis
Caption: Workflow for Identifying Intramolecular H-Bonding via FT-IR.
Mass Spectrometry: Elucidating Structure Through Fragmentation
Mass Spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. While all three isomers have the same molecular formula (C₈H₈Br₂NO) and thus the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.
Causality Behind Experimental Choices
In EI-MS, molecules are ionized and fragmented in a reproducible manner. The stability of the resulting fragment ions dictates the observed spectrum. The primary fragmentation of acetophenones is typically the loss of the methyl group (•CH₃) to form a stable benzoyl cation. [5]The relative positions of the -NH₂ and -Br substituents can influence subsequent fragmentation pathways, such as the loss of CO or HBr, leading to slight differences in the relative abundances of fragment ions. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M, M+2, and M+4 peaks for any bromine-containing fragment, confirming the presence of two bromine atoms.
Predicted Mass Spectrometry Data Comparison
| Ion | m/z (for ⁷⁹Br) | Expected Observation | Rationale |
| [M]⁺• | 308 | Present in all isomers. The molecular ion peak cluster (M, M+2, M+4) will confirm the molecular formula. | This is the intact ionized molecule. |
| [M-CH₃]⁺ | 293 | Present in all isomers. Likely the base peak or a very abundant fragment. | Loss of the acetyl methyl group forms a stable, substituted benzoyl cation. [5] |
| [M-CH₃-CO]⁺ | 265 | Present in all isomers. | Subsequent loss of carbon monoxide from the benzoyl cation. |
| Subsequent Fragments | Varies | Minor differences in relative abundances may be observed. | The position of the amino group might influence the ease of losing HBr or other fragments, but this differentiation can be subtle and less definitive than NMR or IR. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if coupled to a gas chromatograph (GC), via injection.
-
Ionization: Use a standard electron ionization energy of 70 eV. This high energy ensures fragmentation and produces a reproducible spectrum.
-
Mass Analysis: Scan a mass range (m/z) from 50 to 400 to cover the molecular ion and all significant fragments. A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Data Analysis:
-
Identify the molecular ion peak cluster (M, M+2, M+4) to confirm the molecular weight and the presence of two bromine atoms.
-
Identify the base peak and other major fragment ions.
-
Compare the relative intensities of key fragments between the different isomer samples.
-
Workflow Diagram: Mass Spectrometry Analysis
Caption: Workflow for Molecular Weight Confirmation via Mass Spectrometry.
Synergistic Analysis and Conclusion
-
Mass Spectrometry serves as the initial check, confirming that all samples are indeed isomers with the correct molecular weight and bromine count.
-
¹³C NMR provides the first level of differentiation by revealing molecular symmetry. It can immediately distinguish the symmetrical Isomer A from the asymmetrical Isomers B and C based on a simple count of the aromatic signals.
-
IR Spectroscopy offers a definitive method to identify Isomer B. The characteristic redshift of the C=O stretching frequency due to intramolecular hydrogen bonding is a unique and unambiguous marker for the ortho-amino substitution pattern.
-
¹H NMR provides the final, comprehensive identification for all three isomers. The unique combination of chemical shifts and, most importantly, the multiplicity and coupling constants of the aromatic protons allows for the unequivocal assignment of the substitution pattern for each molecule.
References
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Köse, E. (2016). The Spectroscopic Analysis of 2,4'-Dibromoacetophenone Molecule by using Quantum Chemical Calculations. Anadolu University Journal of Science and Technology-A Applied Sciences and Engineering, 17, 677-691. [Link]
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ResearchGate. (2016). the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations. [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032630). [Link]
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Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. [Link]
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Illinois State University. (2015). Infrared Spectroscopy. [Link]
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PremedHQ Science Academy. (2015). Isomers: Constitutional, Diastereomers, Enantiomers, Fischer Projections, and Meso Compounds. [Link]
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PhotochemCAD. (2017). Acetophenone - Absorption Spectrum. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]
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Canadian Science Publishing. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]
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University of Colorado Boulder. (n.d.). IR: amines. [Link]
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The Organic Chemistry Tutor. (2021). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. [Link]
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LUTHOR, Loughborough University. (n.d.). The ultraviolet absorption spectra of some substituted acetophenones. [Link]
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Wizeprep. (2021). How to Identify Constitutional Isomers | College Organic Chemistry Simplified. [Link]
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Michigan State University. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. [Link]
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Journal of Advanced Sciences and Engineering Technologies. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. [Link]
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Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
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Aluminum Chemist. (2021). Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. [Link]
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science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]
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University of Colorado Boulder. (n.d.). Mass spectral interpretation. [Link]
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ResearchGate. (2024). Structure and dynamics of 3'-aminoacetophenone and 4'-aminoacetophenone from rotational spectroscopy. [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
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Chemistry Steps. (n.d.). Enantiomers, Diastereomers, Identical or Constitutional Isomers. [Link]
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ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]
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Spectroscopy Online. (2024). Breakthrough in Amino Acid Differentiation with Enhanced Raman Technology. [Link]
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Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
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Angelo State University. (n.d.). MS Example Acetophenone (C8H8O): FM = 120. [Link]
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A Comparative Guide to the Synthesis of 6,8-Dibromoquinoline: An Evaluation of Precursor Strategies
Introduction: The Significance of the 6,8-Dibromoquinoline Scaffold
6,8-Dibromoquinoline is a pivotal intermediate in synthetic organic and medicinal chemistry. Its di-halogenated structure offers two reactive handles, primarily at the C-6 and C-8 positions of the quinoline core, which can be selectively functionalized through various cross-coupling and substitution reactions. This versatility makes it a valuable precursor for creating libraries of novel compounds for drug discovery and materials science.[1] The quinoline skeleton itself is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[2] Consequently, efficient and reliable access to functionalized building blocks like 6,8-dibromoquinoline is of paramount importance to researchers in the field.[3]
This guide provides an in-depth comparison of two primary synthetic strategies for preparing 6,8-dibromoquinoline, starting from different, readily available precursors. We will analyze a modern, high-yield, two-step approach commencing with 1,2,3,4-tetrahydroquinoline and contrast it with the classic, one-pot Skraup synthesis utilizing 2,4-dibromoaniline. Each methodology will be evaluated based on its chemical logic, experimental performance, and practical considerations for laboratory application.
Method A: Two-Step Synthesis via Bromination and Aromatization of 1,2,3,4-Tetrahydroquinoline
This contemporary approach leverages the reactivity of the electron-rich 1,2,3,4-tetrahydroquinoline (THQ) precursor. The saturated heterocyclic portion of THQ activates the fused benzene ring, making it highly susceptible to electrophilic aromatic substitution. This allows for a regioselective dibromination, which is followed by a dehydrogenation (aromatization) step to furnish the final product.
Causality and Experimental Rationale
The logic of this two-step sequence is rooted in controlling the regioselectivity of the bromination. The amino group in THQ is a powerful ortho-, para- director. With the ortho- positions (C-5, C-7) being sterically accessible and the para- position (C-6) activated, electrophilic attack is highly favored at these sites. The C-8 position is also activated. By using a suitable brominating agent, dibromination can be effectively directed to the C-6 and C-8 positions. The subsequent aromatization of the resulting 6,8-dibromo-1,2,3,4-tetrahydroquinoline intermediate is a high-yielding transformation, often driven by the formation of the stable aromatic quinoline ring system. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an excellent choice for this step, as it is a powerful and selective dehydrogenating agent for such systems.
Visualizing the Workflow: Method A
Caption: Workflow for the two-step synthesis of 6,8-dibromoquinoline from THQ.
Detailed Experimental Protocols
Step 1: Synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline
This protocol is adapted from established procedures for the direct bromination of tetrahydroquinoline.[4][5]
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydroquinoline (10.0 g, 75.1 mmol) in 100 mL of chloroform (CHCl₃). Cool the solution to 0 °C in an ice-water bath.
-
Bromination: In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (34.8 g, 195.2 mmol, 2.6 equivalents) in 100 mL of chloroform.
-
Reaction: Add the NBS solution dropwise to the stirred tetrahydroquinoline solution over 60 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding 100 mL of a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to neutralize any remaining bromine. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 50 mL of 1 M sodium hydroxide (NaOH), 50 mL of water, and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 6,8-dibromo-1,2,3,4-tetrahydroquinoline as a solid.
Step 2: Synthesis of 6,8-Dibromoquinoline via Dehydrogenation
This protocol is based on the high-yield procedure reported by Ökten et al.[3]
-
Preparation: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1.0 g, 3.44 mmol) and 30 mL of dry benzene.
-
Reagent Addition: In a separate flask, dissolve 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (2.0 g, 8.81 mmol, ~2.5 equivalents) in 10 mL of dry benzene. Add this DDQ solution to the tetrahydroquinoline mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 36 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling and Filtration: Upon completion, cool the mixture to room temperature. A dark green solid will precipitate. Filter the mixture to remove the solid hydroquinone byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel using a 1:9 mixture of ethyl acetate/hexane as the eluent.
-
Isolation: Combine the fractions containing the product and remove the solvent in vacuo. Recrystallize the final product from a hexane-chloroform mixture to yield 6,8-dibromoquinoline (868 mg, 88% yield) as colorless plates.[3]
Method B: One-Pot Skraup Synthesis from 2,4-Dibromoaniline
The Skraup synthesis is a classic and powerful method for constructing the quinoline ring system in a single pot.[6] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[7] The substitution pattern on the final quinoline is determined by the starting aniline, making 2,4-dibromoaniline the logical precursor for 6,8-dibromoquinoline.[8]
Causality and Experimental Rationale
The reaction proceeds through a cascade of transformations under harsh, acidic conditions.[9] Concentrated sulfuric acid first dehydrates glycerol to form acrolein, an α,β-unsaturated aldehyde. The amino group of 2,4-dibromoaniline then undergoes a Michael-type conjugate addition to the acrolein. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring and subsequent dehydration to form a 1,2-dihydroquinoline intermediate. Finally, an oxidizing agent, traditionally nitrobenzene, oxidizes the dihydroquinoline to the aromatic 6,8-dibromoquinoline product.[9] The reaction is notoriously exothermic and can be difficult to control, often requiring a moderator like ferrous sulfate.[9] The deactivating nature of the two bromine atoms on the aniline precursor can make the cyclization step more challenging compared to the reaction with unsubstituted aniline, potentially impacting the overall yield.
Visualizing the Workflow: Method B
Caption: Workflow for the one-pot Skraup synthesis of 6,8-dibromoquinoline.
Detailed Experimental Protocol
This is a representative protocol adapted from general Skraup synthesis procedures. Extreme caution is advised due to the highly exothermic and potentially violent nature of this reaction. [9][10]
-
Preparation (Caution!): In a 500 mL three-neck round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add concentrated sulfuric acid (60 mL).
-
Reagent Addition: To the stirred acid, add 2,4-dibromoaniline (25.1 g, 100 mmol) in small portions, followed by the addition of ferrous sulfate heptahydrate (FeSO₄·7H₂O) (2.0 g) as a moderator.
-
Heating: Gently heat the mixture to approximately 100-110 °C in an oil bath.
-
Glycerol Addition (Exothermic!): Once the temperature has stabilized, add glycerol (29 mL, ~390 mmol) dropwise via the dropping funnel over 30-45 minutes. The reaction is highly exothermic; control the addition rate to maintain a steady reflux and prevent the reaction from becoming uncontrollable. The temperature may rise to 140-150 °C.[11]
-
Reaction: After the addition is complete, continue heating the mixture at ~140 °C for an additional 3 hours.
-
Workup: Allow the mixture to cool to below 100 °C and carefully pour it onto 500 g of crushed ice. Cautiously neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This step is also highly exothermic.
-
Extraction: The product often separates as a dark, oily layer. Transfer the entire mixture to a large separatory funnel and extract with toluene or dichloromethane (3 x 150 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product will likely be a dark, tarry residue.[10] Purification can be attempted by vacuum distillation or column chromatography, though it may be challenging.
Comparative Performance Analysis
| Parameter | Method A: From 1,2,3,4-Tetrahydroquinoline | Method B: Skraup Synthesis from 2,4-Dibromoaniline |
| Precursor | 1,2,3,4-Tetrahydroquinoline | 2,4-Dibromoaniline |
| Number of Steps | 2 (Bromination, Aromatization) | 1 (One-Pot) |
| Reported Yield | High (88% for aromatization step)[3] | Variable; Not specifically reported for this substrate. Can be challenging. |
| Purity & Workup | Straightforward purification by chromatography.[3] | Difficult workup; often produces tarry byproducts requiring intensive purification.[10] |
| Reaction Conditions | Step 1: 0 °C to RT. Step 2: Reflux (80 °C). | Highly exothermic, high temperature (140-150 °C).[11] |
| Key Reagents | NBS, DDQ, Benzene | Glycerol, Conc. H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) |
| Safety Concerns | Use of toxic DDQ and carcinogenic benzene. | Highly exothermic, potentially violent reaction.[9] Use of highly corrosive concentrated H₂SO₄ at high temperatures. |
| Scalability | Good; predictable and manageable steps. | Challenging due to heat management and difficult workup. |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to 6,8-dibromoquinoline, but they cater to different experimental priorities and capabilities.
Method A (from 1,2,3,4-Tetrahydroquinoline) stands out as the superior choice for most laboratory settings. Its two-step nature allows for purification of the intermediate, leading to a cleaner final reaction. The final aromatization step is exceptionally high-yielding and the overall process is more controllable and reproducible than the Skraup synthesis. While it involves toxic reagents like DDQ and benzene, suitable solvent alternatives (e.g., toluene or dioxane) and careful handling can mitigate these risks. This method is highly recommended for researchers seeking high purity and reliable yields.
Method B (Skraup Synthesis) remains a testament to classic organic synthesis, offering the allure of a one-pot transformation from a simple precursor. However, its practical application is hampered by significant safety concerns, including a violent exothermic reaction profile and the use of hot, concentrated sulfuric acid. Furthermore, the workup is notoriously difficult and often results in lower yields of impure product. This method may be considered for large-scale industrial processes where the harsh conditions can be properly engineered and controlled, but it is less suitable for routine, small-scale laboratory synthesis where safety, purity, and predictability are primary concerns.
For the modern research scientist, the control, reliability, and high yield offered by the two-step bromination-aromatization of 1,2,3,4-tetrahydroquinoline make it the clear and recommended precursor route for the synthesis of 6,8-dibromoquinoline.
References
-
University of Calicut. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link] (Link provided is to the university's main page as a direct link to the specific PDF was not available).
-
Mansfield, R. K., & Johnson, J. R. (2026). The Skraup Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]
- US Patent US6103904A. (2000). Skraup reaction process for synthesizing quinolones. Google Patents.
-
ResearchGate. (2022). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]
-
Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. Available from: [Link]
-
Clarke, H. T., & Davis, A. W. (1941). Quinoline. Organic Syntheses, Coll. Vol. 1, p.478. Retrieved from [Link]
-
Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline. Retrieved from [Link]
-
SlideShare. (n.d.). Quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
Ökten, S., et al. (2011). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o300. Available from: [Link]
- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 82-92. Retrieved from [Link]
-
Bunce, R. A., & Nammalwar, B. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 14(10), 4024-4051. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone
This guide provides essential safety and logistical information for the proper disposal of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone, a halogenated organic compound. Developed for researchers, scientists, and professionals in drug development, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this chemical, thereby minimizing environmental impact and safeguarding laboratory personnel.
Understanding the Compound: Hazard Profile and Chemical Properties
Based on data for analogous compounds, this compound is anticipated to be a solid at room temperature.[1] Key chemical and physical properties of a closely related compound, 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone, are summarized in the table below and can be used to infer the general characteristics of the dibromo-analogue.
| Property | Value (for 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethanone) | Reference |
| Appearance | Yellow Solid | [2] |
| Molecular Weight | 282.95 g/mol | [2] |
| Melting Point | 140-142 °C | [2] |
| Boiling Point | 396.4 °C at 760 mmHg | [2] |
| Flash Point | 193.6 °C | [2] |
Anticipated Hazards:
-
Skin and Eye Irritation: Similar to other bromoacetophenones, this compound is expected to cause skin and eye irritation upon contact.[3][4]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[4]
-
Toxicity: Halogenated organic compounds can be toxic upon inhalation and ingestion.[5]
-
Environmental Hazard: Improper disposal can lead to the formation of harmful disinfection byproducts in water treatment systems.[6]
Personal Protective Equipment (PPE) and Handling Precautions
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following PPE should be worn at all times when handling this compound:
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust. |
| Body Protection | A lab coat and appropriate protective clothing. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation of dust or vapors.[7][8] |
Handling Procedures:
-
Avoid generating dust.[3]
-
Wash hands thoroughly after handling.[3]
-
Handle in accordance with good industrial hygiene and safety practices.[3]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is the cornerstone of safe and compliant disposal. This compound is a halogenated organic compound and must be disposed of accordingly.
Step 1: Waste Identification and Classification
-
This compound is classified as a halogenated organic waste due to the presence of bromine.
Step 2: Selecting the Appropriate Waste Container
-
Use a dedicated, clearly labeled "Halogenated Organic Waste" container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.
Step 3: Labeling the Waste Container
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Irritant," "Toxic")
-
The accumulation start date.
-
Step 4: Waste Accumulation
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Do not mix with non-halogenated organic waste, as this will complicate and increase the cost of disposal.
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste segregation decision workflow.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
Step 2: Don Appropriate PPE
-
Wear the full PPE as outlined in Section 2 before attempting to clean the spill.
Step 3: Contain and Absorb the Spill
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
For solutions, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
Step 4: Collect and Dispose of Spill Debris
-
Place all contaminated materials (absorbent, cleaning supplies, contaminated PPE) into the designated "Halogenated Organic Waste" container.
-
Do not dispose of spill cleanup materials in general trash.
Step 5: Decontaminate the Area
-
Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Collect all decontamination materials as hazardous waste.
Final Disposal Procedures
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
Recommended Disposal Method: Incineration
-
High-temperature incineration is the preferred method for the disposal of halogenated organic compounds.[9] This method ensures the complete destruction of the compound and minimizes the risk of forming toxic byproducts such as furans and dioxins.[9]
-
Other potential treatment technologies for halogenated organic wastes include wet air oxidation and chemical dechlorination, though these are less common for solid waste streams.[10]
Operational Plan for Disposal:
-
Accumulation: Collect waste in a properly labeled "Halogenated Organic Waste" container in a designated satellite accumulation area.
-
Container Management: Keep the waste container securely closed when not in use.
-
Scheduled Pickup: Arrange for regular pickup of the hazardous waste by your institution's environmental health and safety (EHS) office or a contracted waste disposal service.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
The disposal workflow is summarized in the following diagram:
Caption: Disposal workflow from generation to incineration.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Available at: [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]
-
Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. ScienceDirect. Available at: [Link]
-
phenacyl bromide - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Occurrence of halogenated transformation products of selected pharmaceuticals and personal care products in secondary and tertiary treated wastewaters from southern California. PubMed. Available at: [Link]
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- 6. Occurrence of halogenated transformation products of selected pharmaceuticals and personal care products in secondary and tertiary treated wastewaters from southern California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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A Researcher's Guide to Handling 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone: A Focus on Personal Protective Equipment
This guide provides essential safety protocols and operational plans for the handling of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity. The information herein is synthesized from safety data for structurally analogous compounds to provide a comprehensive safety framework.
Hazard Identification and Risk Profile
This compound is a substituted α-bromoacetophenone. While specific toxicological data for this exact compound is limited, the known hazards of structurally related bromoacetophenones and phenacyl halides provide a strong basis for a rigorous safety assessment. These compounds are potent alkylating agents and are typically classified as irritants and lachrymators (substances that cause tearing).
Based on data from analogous compounds, the primary hazards are summarized below:
| Hazard Classification | GHS Hazard Statement | Associated Risks & Rationale |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | The α-bromo ketone moiety is reactive and can cause significant irritation, redness, or inflammation upon contact with the skin.[1] |
| Serious Eye Damage/Irritation, Category 2 | H319: Causes serious eye irritation | Direct contact with the eyes can result in severe irritation, pain, and potential damage.[1] Some related compounds are known to cause severe eye damage.[2][3] |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | Inhalation of the dust or powder can irritate the mucous membranes and the respiratory tract, leading to coughing and shortness of breath.[4][1][5] |
| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | Ingestion may be harmful.[5] |
| Lachrymator | Not a formal GHS statement, but a known property | Many α-halo ketones are lachrymators, causing immediate tearing and eye discomfort upon exposure to vapors.[2][3] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be based on the potential for direct contact, inhalation, and ingestion.
A. Engineering Controls: The First Line of Defense
Before any personal equipment is considered, proper engineering controls must be in place.
-
Fume Hood: All handling of solid this compound and its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Safety Shower & Eyewash Station: An accessible and operational safety shower and eyewash station are critical for immediate decontamination in case of accidental exposure.[6]
B. Essential PPE Ensemble
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[6][7]
-
Rationale: Direct skin contact is a primary route of exposure that can cause significant irritation.[1]
-
Specification: Nitrile gloves are a standard for incidental contact. If prolonged contact is anticipated, or when working with solutions, consider thicker, chemically-resistant gloves and consult the manufacturer's compatibility data. Always inspect gloves for tears or punctures before use.
-
Procedure: Use a proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.
-
-
Eye and Face Protection:
-
Rationale: This compound is expected to be a severe eye irritant and a potential lachrymator.[6][2]
-
Specification: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.
-
-
Skin and Body Protection:
-
Rationale: Prevents contamination of personal clothing and protects exposed skin from incidental contact with dust or splashes.
-
Specification: A buttoned, long-sleeved laboratory coat is required. For tasks with a higher risk of spills, consider an impervious apron. Ensure clothing fully covers the arms and legs.
-
-
Respiratory Protection:
-
Rationale: The compound is a respiratory irritant, and fine powders can easily become airborne.[4][5]
-
Specification: Respiratory protection is generally not required if all work is performed within a functioning chemical fume hood. In the event of a spill outside of a hood or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]
-
Operational and Disposal Plans
A systematic workflow is crucial for minimizing exposure and ensuring safe disposal.
A. Pre-Handling Checklist
-
Verify the chemical fume hood is operational (check certification date and airflow monitor).
-
Locate and confirm accessibility of the nearest safety shower and eyewash station.
-
Assemble all necessary PPE and inspect for defects.
-
Prepare a designated waste container for chemically contaminated solid waste (gloves, weigh paper, etc.).
-
Review the Safety Data Sheet (SDS) for any new or specific information.
B. Step-by-Step Handling Procedure (Weighing Solid)
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally gloves.
-
Work Area: Conduct all operations within the fume hood sash, set at the appropriate height.
-
Weighing: Use a disposable weigh boat or paper. Avoid creating dust by handling the material gently. Do not use a brush to clean up spills on the balance; use a dedicated vacuum or carefully wipe with a damp cloth.[8]
-
Post-Handling: Tightly close the primary container.
-
Decontamination: Wipe down the work surface, balance, and any equipment used.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed first and disposed of in the designated chemical waste.
C. PPE Selection & Decontamination Workflow
The following diagram outlines the decision-making and procedural flow for PPE use and decontamination.
Caption: PPE Selection and Safe Handling Workflow.
D. Disposal Plan
-
Contaminated Solids: All disposable items that have come into contact with the chemical (e.g., gloves, weigh papers, paper towels) must be placed in a clearly labeled, sealed container for hazardous waste.
-
Excess Chemical: Unused or waste chemical must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office. Do not pour down the drain.[5][8]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., acetone, ethanol) in the fume hood. The rinsate must be collected as hazardous waste.
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring both personal safety and the integrity of their work.
References
-
Carl ROTH. (2024). Safety Data Sheet: 4'-Aminoacetophenone. [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 4'-Bromoacetophenone. [Link]
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- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
